1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFJFJOUEOLYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Br)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728954 | |
| Record name | 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199556-64-3 | |
| Record name | 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described synthetic pathway is a robust, multi-step process commencing with readily available starting materials. Key transformations include a Blaise reaction to form a crucial β-enamino ester intermediate, followed by an intramolecular cyclization to construct the core cyclobutane ring. Subsequent diastereoselective reduction of the ketone and final ester hydrolysis yield the target compound. This document offers detailed experimental protocols, mechanistic insights, and characterization data to enable researchers, scientists, and drug development professionals to successfully replicate and adapt this synthesis for their specific research needs.
Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure imparts unique conformational constraints on molecules, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic or larger cyclic analogues.[1][2] The incorporation of a cyclobutane ring can enhance metabolic stability, improve binding affinity to biological targets, and provide novel intellectual property positions for drug candidates.[3][4]
The target molecule, 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid, incorporates several key features that make it an attractive building block for drug discovery programs. The 4-bromophenyl group provides a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The 1,3-disubstituted cyclobutane core offers stereochemical diversity, with the relative orientation of the aryl and hydroxyl groups influencing the overall molecular shape and biological activity. The carboxylic acid and hydroxyl functionalities provide opportunities for derivatization and interaction with biological targets.
This guide details a rational and efficient synthetic approach to this valuable compound, providing researchers with the necessary information to synthesize it in a laboratory setting.
Overall Synthetic Strategy
The synthesis of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid is accomplished through a four-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the initial formation of a linear precursor that is subsequently cyclized to form the core cyclobutane ring.
Caption: Overall synthetic workflow for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
The key steps in this synthesis are:
-
Blaise Reaction: A zinc-mediated reaction between 4-bromobenzonitrile and methyl 2-bromoacetate to generate the corresponding β-enamino ester.
-
Intramolecular Cyclization: A base-mediated intramolecular cyclization of the β-enamino ester to form the methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate intermediate.
-
Ketone Reduction: Diastereoselective reduction of the cyclobutanone to the corresponding cyclobutanol.
-
Ester Hydrolysis: Saponification of the methyl ester to afford the final carboxylic acid product.
Detailed Synthetic Procedures and Mechanistic Discussion
Step 1: Synthesis of Methyl 3-amino-3-(4-bromophenyl)acrylate via Blaise Reaction
The initial step of the synthesis involves the formation of a β-enamino ester through a Blaise reaction.[1][2][3] This reaction is a variation of the more commonly known Reformatsky reaction and utilizes a nitrile as the electrophile instead of an aldehyde or ketone.[5]
Reaction Scheme:
Mechanism:
The mechanism of the Blaise reaction begins with the oxidative insertion of zinc metal into the carbon-bromine bond of methyl 2-bromoacetate to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile in 4-bromobenzonitrile. The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield the desired β-enamino ester.[1][2]
Caption: Simplified mechanism of the Blaise reaction.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add activated zinc dust (1.5 eq.).
-
Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
To this suspension, add a solution of methyl 2-bromoacetate (1.2 eq.) in anhydrous THF dropwise.
-
Gently heat the mixture to initiate the reaction, which is indicated by a slight exotherm and the formation of a cloudy suspension.
-
Once the reaction has been initiated, add a solution of 4-bromobenzonitrile (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-amino-3-(4-bromophenyl)acrylate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| Methyl 3-amino-3-(4-bromophenyl)acrylate | C10H10BrNO2 | 256.10 | 70-80% | Pale yellow solid |
Step 2: Intramolecular Cyclization to Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate
The construction of the cyclobutane ring is achieved through a base-mediated intramolecular cyclization of the β-enamino ester. This transformation is analogous to a Dieckmann condensation, where an enolate attacks an ester to form a cyclic β-keto ester.[6][7][8] In this case, the enolate formed from the deprotonation of the α-carbon attacks the imine carbon, followed by elimination of ammonia to form the cyclobutanone ring.
Reaction Scheme:
Mechanism:
The reaction is initiated by the deprotonation of the α-carbon of the β-enamino ester by a strong base, such as sodium hydride, to form a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the imine carbon, forming a four-membered ring intermediate. Subsequent elimination of ammonia, driven by the formation of the stable conjugated system, yields the 3-oxocyclobutanecarboxylate product.
Experimental Protocol:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 3-amino-3-(4-bromophenyl)acrylate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate | C12H11BrO3 | 283.12 | 60-70% | White to off-white solid |
Step 3: Reduction of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate
The ketone functionality of the cyclobutane ring is reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride.[9][10][11] This reduction is expected to proceed with some degree of diastereoselectivity, favoring the formation of the trans isomer where the hydroxyl group is on the opposite face of the ring from the bulky 4-bromophenyl group to minimize steric hindrance.
Reaction Scheme:
Mechanism:
The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the cyclobutanone. The resulting alkoxide intermediate is then protonated by the solvent (methanol) during the workup to yield the final alcohol product.
Experimental Protocol:
-
Dissolve methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate | C12H13BrO3 | 285.13 | 90-95% | White solid |
Step 4: Hydrolysis of Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base such as sodium hydroxide in a mixture of water and a co-solvent like methanol to ensure solubility.[12][13][14]
Reaction Scheme:
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An In-depth Technical Guide to 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, a unique bifunctional molecule with potential applications in medicinal chemistry and materials science. We will delve into its structural attributes, a plausible synthetic route, detailed spectral characterization, and explore its potential as a building block in the development of novel therapeutics.
Introduction: The Scientific Rationale
The confluence of a rigid cyclobutane scaffold and a functionalized aromatic ring in 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid presents a compelling case for its investigation. The cyclobutane moiety, a four-membered carbocycle, offers a structurally constrained framework that is increasingly recognized as a valuable design element in drug discovery.[1] Its rigid nature can confer a higher degree of conformational restriction to a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The 1,3-disubstitution pattern on the cyclobutane ring allows for precise spatial orientation of the pendant groups.
The 4-bromophenyl group is another key feature, serving as a versatile synthetic handle. The carbon-bromine bond is amenable to a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3] Furthermore, the bromine atom itself can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding and enhance therapeutic activity.[4][5]
This guide aims to provide a foundational understanding of this compound, acknowledging the current scarcity of publicly available experimental data and offering scientifically grounded predictions and protocols to facilitate its synthesis and characterization.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, we can infer and predict its key properties based on its structure and data from analogous compounds. The molecule's structure is defined by a central cyclobutane ring with a 4-bromophenyl group and a carboxylic acid at the C1 position, and a hydroxyl group at the C3 position.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₁BrO₃ | [6] |
| Molecular Weight | 271.11 g/mol | [6] |
| Appearance | Solid (predicted) | [6] |
| Stereochemistry | Exists as cis and trans diastereomers. The commercially available product is likely a mixture unless specified. | Inferred from structure |
| pKa | ~4.0 (predicted) | Based on the pKa of similar cyclobutane carboxylic acids.[7] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO, THF); sparingly soluble in water. | Inferred from the presence of polar functional groups (hydroxyl, carboxylic acid) and a nonpolar aromatic ring. |
| Melting Point | Not available in the literature. | - |
Stereoisomerism: A critical consideration for this molecule is the existence of cis and trans diastereomers, arising from the relative orientation of the hydroxyl and 4-bromophenyl groups. The biological activity and physical properties of these isomers can differ significantly.
Caption: Diastereomers of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
Synthesis and Purification
Caption: Proposed synthetic workflow for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
Experimental Protocol:
Step 1: Formation of the Dianion of 4-Bromophenylacetic Acid
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenylacetic acid (1.0 eq.).
-
Dissolve the acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of isopropylmagnesium chloride in THF (2.0 M, 2.2 eq.) dropwise, ensuring the internal temperature does not exceed 25 °C. The formation of a heterogeneous mixture is expected.
-
Stir the reaction mixture for 30 minutes at room temperature.
Causality: The use of a strong base like isopropylmagnesium chloride is crucial to deprotonate both the carboxylic acid and the alpha-carbon, forming a dianion. This dianion is a potent nucleophile for the subsequent alkylation steps.
Step 2: Double Alkylation with Epichlorohydrin
-
To the dianion solution from Step 1, add epichlorohydrin (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Causality: Epichlorohydrin serves as a three-carbon electrophile. The reaction proceeds via a double alkylation mechanism, where the dianion first opens the epoxide and then displaces the chloride in an intramolecular fashion to form the cyclobutane ring. This approach often favors the formation of a single diastereomer.[9]
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The cis and trans isomers may be separable at this stage.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for purification.
Self-Validation: The purity of the final product and the separation of diastereomers should be confirmed by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)
-
δ 7.50-7.60 (d, 2H): Aromatic protons ortho to the bromine atom.
-
δ 7.20-7.30 (d, 2H): Aromatic protons meta to the bromine atom.
-
δ 4.0-4.2 (m, 1H): Methine proton at C3, adjacent to the hydroxyl group.
-
δ 2.5-2.8 (m, 2H): Methylene protons on the cyclobutane ring.
-
δ 2.2-2.4 (m, 2H): Methylene protons on the cyclobutane ring.
-
Variable (br s, 1H): Carboxylic acid proton.
-
Variable (br s, 1H): Hydroxyl proton.
Rationale: The aromatic region will show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The cyclobutane protons will exhibit complex multiplets due to coupling with each other. The chemical shifts of the C3 proton will be influenced by the hydroxyl group.
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)
-
δ ~175-180: Carboxylic acid carbonyl carbon.
-
δ ~140: Aromatic carbon attached to the cyclobutane ring.
-
δ ~132: Aromatic carbons ortho to the bromine atom.
-
δ ~129: Aromatic carbons meta to the bromine atom.
-
δ ~122: Aromatic carbon bearing the bromine atom.
-
δ ~65-70: C3 carbon of the cyclobutane ring (attached to -OH).
-
δ ~50: C1 carbon of the cyclobutane ring (quaternary).
-
δ ~30-35: Methylene carbons of the cyclobutane ring.
Rationale: The chemical shifts are estimated based on standard values for aromatic, carboxylic acid, and cyclobutane carbons. The presence of electronegative bromine and oxygen atoms will influence the shifts of adjacent carbons.
Infrared (IR) Spectroscopy (Predicted)
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3400 cm⁻¹ (broad): O-H stretch of the alcohol.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1480 cm⁻¹: C=C stretching in the aromatic ring.
-
~1250 cm⁻¹: C-O stretch.
-
~1070 cm⁻¹: C-Br stretch.
Rationale: The spectrum will be dominated by the broad O-H stretch of the carboxylic acid and the strong carbonyl absorption. The fingerprint region will contain characteristic absorptions for the substituted benzene ring and the cyclobutane skeleton.[10]
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z 270/272 (in an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Key Fragments: Loss of H₂O (M-18), loss of COOH (M-45), and fragments corresponding to the bromophenyl group.
Rationale: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Fragmentation is likely to occur at the functional groups.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is not yet reported, its structural motifs suggest significant potential in several areas of research.
Caption: Potential application areas for the title compound.
-
Scaffolding for Novel Therapeutics: The rigid cyclobutane core can serve as a non-planar scaffold to present substituents in well-defined spatial orientations, a desirable feature in the design of enzyme inhibitors and receptor antagonists.[11] The hydroxyl and carboxylic acid groups provide points for further chemical modification and attachment to other molecular fragments.
-
Bioisosteric Replacement: 1,3-disubstituted cyclobutanes have been successfully employed as bioisosteres for phenyl rings in drug candidates.[11] This replacement can improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.
-
Central Nervous System (CNS) Agents: Cyclobutanecarboxylic acid derivatives have been investigated for their potential as CNS depressants and anticonvulsants.[12] The lipophilicity imparted by the bromophenyl group could facilitate penetration of the blood-brain barrier, making this compound an interesting starting point for the development of new CNS-active agents.
-
Materials Science: The bifunctional nature of this molecule (a carboxylic acid and a hydroxyl group) makes it a potential monomer for the synthesis of novel polyesters and other polymers with unique thermal and mechanical properties. The bromine atom can also be used to introduce flame-retardant properties.
Conclusion
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a promising but currently under-characterized chemical entity. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a robust synthetic strategy, and its potential applications. By providing a detailed, scientifically-grounded framework, we hope to empower researchers to synthesize, characterize, and ultimately unlock the full potential of this versatile building block in their respective fields. The key to its successful application will lie in the careful control and characterization of its stereochemistry, as the cis and trans isomers are likely to exhibit distinct properties and activities.
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Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]
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A Comprehensive Spectroscopic Guide to 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of innovation. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a compound of significant interest, featuring a unique combination of a strained cyclobutane core, a halogenated aromatic ring, and versatile hydroxyl and carboxylic acid functionalities. This guide provides an in-depth exploration of the expected spectroscopic signature of this molecule, offering a predictive framework for researchers engaged in its synthesis and characterization. By delving into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to provide a robust analytical blueprint, grounded in the principles of chemical structure and reactivity.
The inherent ring strain and puckered conformation of the cyclobutane moiety introduce a layer of structural complexity that is fascinating to explore spectroscopically.[1] This guide will dissect these nuances, explaining the causality behind expected spectral features and providing field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Implications
The structure of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (Molecular Formula: C₁₁H₁₁BrO₃, Molecular Weight: 271.11 g/mol ) presents several key features that dictate its spectroscopic behavior:[2]
-
Aromatic System : The para-substituted bromophenyl group will show characteristic signals in both NMR and IR spectra. The bromine atom's isotopic distribution will be a defining feature in mass spectrometry.
-
Cyclobutane Ring : This non-planar, puckered four-membered ring leads to complex proton and carbon environments, often resulting in non-intuitive NMR chemical shifts and coupling patterns.[1][3]
-
Carboxylic Acid : This functional group will display a highly characteristic broad O-H stretch and a strong C=O stretch in the IR spectrum, along with distinct signals in the ¹H and ¹³C NMR spectra.
-
Hydroxyl Group : The secondary alcohol will also contribute a distinct O-H stretch in the IR spectrum and a hydroxyl proton signal in the ¹H NMR.
-
Chirality and Stereoisomerism : The molecule possesses stereocenters, leading to the possibility of cis and trans diastereomers, which would be distinguishable by high-resolution NMR. This guide will focus on a general prediction, but researchers should be aware that mixtures of isomers will result in more complex spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are based on standard deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and are benchmarked against typical chemical shift values for analogous structures.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic, cyclobutane, and functional group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Expert Insights |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. This signal will disappear upon a D₂O shake. |
| Aromatic (Ar-H) | ~7.6 (d, J ≈ 8.5 Hz) | Doublet | 2H | These protons are ortho to the bromine atom and will be deshielded. They appear as a doublet due to coupling with the two protons meta to the bromine. |
| Aromatic (Ar-H) | ~7.4 (d, J ≈ 8.5 Hz) | Doublet | 2H | These protons are meta to the bromine atom and ortho to the cyclobutane ring. They couple with the ortho protons, resulting in a doublet. |
| Hydroxyl (-OH) | 3.0 - 5.0 | Broad Singlet | 1H | The chemical shift of the alcohol proton is variable and depends on concentration, solvent, and temperature. It will also exchange with D₂O. |
| Cyclobutane Methine (-CH-OH) | ~4.0 | Multiplet | 1H | The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom. Its multiplicity will be complex due to coupling with the adjacent methylene protons. |
| Cyclobutane Methylene (-CH₂-) | 2.2 - 2.8 | Multiplets | 4H | The four methylene protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. The puckered nature of the ring results in different magnetic environments for each proton.[3] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Expert Insights |
| Carboxylic Acid (-C OOH) | 170 - 180 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region. |
| Aromatic Quaternary (C -Ar) | 140 - 145 | The aromatic carbon directly attached to the cyclobutane ring (ipso-carbon) is a quaternary carbon and will have a lower intensity. |
| Aromatic (C H) | ~132 | Aromatic carbons ortho to the bromine atom. |
| Aromatic (C H) | ~129 | Aromatic carbons meta to the bromine atom. |
| Aromatic Quaternary (C -Br) | ~122 | The aromatic carbon bonded to bromine is shielded relative to the other substituted carbon. |
| Cyclobutane Methine (-C H-OH) | 65 - 75 | The carbon attached to the hydroxyl group is deshielded by the oxygen atom. |
| Quaternary Cyclobutane (C ) | 45 - 55 | The quaternary carbon of the cyclobutane ring, bonded to both the aromatic ring and the carboxyl group. |
| Cyclobutane Methylene (-C H₂-) | 30 - 40 | The methylene carbons of the cyclobutane ring. Due to stereoisomerism, it is possible these may appear as two distinct signals. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Characteristics and Expert Insights |
| 2500 - 3300 | Carboxylic Acid (O-H) | Stretching | A very broad and strong absorption band, often obscuring the C-H stretching region. This is a hallmark of a hydrogen-bonded carboxylic acid dimer. |
| 3200 - 3600 | Alcohol (O-H) | Stretching | A broad, strong band corresponding to the hydroxyl group. It may appear as a sharper peak if intramolecular hydrogen bonding is present or if the sample is analyzed in a dilute solution. |
| 2850 - 3000 | C-H (Aromatic & Aliphatic) | Stretching | Medium to weak bands corresponding to the sp² C-H bonds of the aromatic ring and the sp³ C-H bonds of the cyclobutane ring.[4] |
| ~1700 | Carboxylic Acid (C=O) | Stretching | A very strong and sharp absorption, characteristic of the carbonyl group in a carboxylic acid. |
| ~1600, ~1475 | Aromatic (C=C) | Stretching | Two or more medium-intensity bands characteristic of the carbon-carbon double bonds within the phenyl ring. |
| 1000 - 1300 | C-O | Stretching | Strong bands corresponding to the C-O single bonds of the alcohol and carboxylic acid. |
| 1000 - 1100 | C-Br | Stretching | A medium to strong band in the fingerprint region, indicative of the carbon-bromine bond. |
| ~900 | Cyclobutane Ring | Deformation | Cyclobutane rings can show characteristic deformation vibrations in the fingerprint region.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrometric Data (ESI)
| Analysis Mode | Predicted m/z | Ion | Expert Insights and Rationale |
| Negative Ion Mode | 269.0 / 271.0 | [M-H]⁻ | The most probable ion in negative mode is the deprotonated molecule. The two peaks of roughly equal intensity are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| Positive Ion Mode | 271.0 / 273.0 | [M+H]⁺ | Protonation of the molecule, likely at the hydroxyl or carbonyl oxygen. The characteristic bromine isotope pattern will be present. |
| Positive Ion Mode | 293.0 / 295.0 | [M+Na]⁺ | Formation of a sodium adduct is very common in ESI-MS and serves as another confirmation of the molecular weight. The bromine isotope pattern will persist. |
| Fragmentation | Various | Fragment Ions | Common fragmentation pathways would include the loss of H₂O (18 Da) from the alcohol, loss of COOH (45 Da), or loss of the entire carboxylic acid group. Any fragment containing bromine will exhibit the M / M+2 isotopic pattern. |
Experimental Protocols and Workflows
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed. These represent a self-validating system where the results from one technique corroborate the others.
General Sample Preparation
-
Compound Purity : Ensure the sample of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is of high purity, as impurities will complicate spectral interpretation. Purification may be achieved via recrystallization or column chromatography.
-
Solvent Selection : Choose high-purity deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃) and appropriate spectroscopic grade solvents for IR and MS that do not interfere with the analysis.
Protocol for NMR Data Acquisition
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.
-
Spectrometer Setup : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[5]
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
Protocol for FTIR Data Acquisition
-
Sample Preparation : Prepare the sample as a KBr pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum : Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Spectrum : Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[5]
-
Data Analysis : Identify the key absorption bands and assign them to the corresponding functional groups.
Protocol for ESI-MS Data Acquisition
-
Sample Preparation : Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
-
Instrumentation : Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500 amu).
-
Data Analysis : Identify the molecular ion peaks ([M-H]⁻, [M+H]⁺, [M+Na]⁺) and confirm the characteristic bromine isotopic pattern.
Visualized Workflows
References
- BenchChem. (2025).
- Jiménez-Osés, G., et al. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane.
-
PubChem. (n.d.). 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid. [Link]
- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR.
- PubChemLite. (2025). 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR.
Sources
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- 2. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Crystal Structure of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining and analyzing the crystal structure of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the synthesis, crystallization, X-ray diffraction analysis, and computational modeling required for a complete structural elucidation. The insights provided are grounded in established crystallographic principles and draw parallels from the known structures of analogous cyclobutane and bromophenyl derivatives. This guide is intended to be a practical resource for scientists engaged in the structural characterization of novel small molecules, offering both theoretical understanding and actionable experimental protocols.
Introduction: The Significance of Cyclobutane Scaffolds in Medicinal Chemistry
Cyclobutane derivatives are of significant interest in medicinal chemistry due to their unique three-dimensional conformations, which can impart favorable pharmacological properties.[1] The rigid cyclobutane ring acts as a bioisosteric replacement for other groups, such as gem-dimethyl groups or alkenes, and can help in the conformational restriction of flexible molecules, a key strategy in drug design.[2] The introduction of a cyclobutane moiety can lead to improved metabolic stability, enhanced binding affinity to biological targets, and novel intellectual property.[2]
The target molecule, 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, combines the rigid cyclobutane core with a bromophenyl group, a common substituent in pharmacologically active compounds that can engage in halogen bonding and other non-covalent interactions. The presence of both a hydroxyl and a carboxylic acid group suggests the potential for extensive hydrogen bonding networks, which are crucial in determining the solid-state packing and ultimately, the material's physical properties such as solubility and stability. A thorough understanding of its crystal structure is therefore paramount for its development as a potential therapeutic agent or as a key building block in more complex molecular architectures.
Synthesis and Characterization
The synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid would likely follow established routes for the formation of substituted cyclobutanes, such as [2+2] cycloadditions or ring-expansion reactions. A plausible synthetic pathway could involve the reaction of a suitable bromophenyl-substituted ketene with an appropriate alkene, followed by functional group transformations to introduce the hydroxyl and carboxylic acid moieties. A general synthetic approach for a related compound, 3-oxocyclobutanecarboxylic acid, involves the reaction of acetone, bromine, and malononitrile as starting materials.[3]
Spectroscopic Characterization
Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the bromophenyl group, diastereotopic protons of the cyclobutane ring, and signals for the hydroxyl and carboxylic acid protons. |
| ¹³C NMR | Signals corresponding to the carbons of the bromophenyl ring, the four carbons of the cyclobutane ring (with distinct shifts for the substituted carbons), and the carboxyl carbon. |
| FTIR | Characteristic vibrational bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the O-H stretch of the alcohol, and C-Br stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the expected mass of C₁₁H₁₁BrO₃ (approximately 270.99 g/mol for the monoisotopic mass).[4][5] |
These techniques provide a foundational understanding of the molecule's connectivity and functional groups, which is essential for interpreting the final crystal structure.
Crystallization: The Gateway to Structural Elucidation
Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. A systematic approach to screening crystallization conditions is crucial for success.
Experimental Protocol for Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Supersaturation Methods:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): Place a drop of the concentrated compound solution on a siliconized cover slip (hanging drop) or in a well (sitting drop) and seal it over a reservoir containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization. .graphdiv { text-align: center; margin: 20px; } .caption { font-size: 0.9em; margin-top: 5px; }
-
-
Temperature Control: Experiment with different temperatures (e.g., room temperature, 4°C) as temperature can significantly affect solubility and crystal growth kinetics.
-
Co-crystallization: If the compound is difficult to crystallize on its own, co-crystallization with a suitable co-former (e.g., another molecule capable of forming strong intermolecular interactions) can be attempted.
Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture
Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice.
Data Collection and Processing
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
-
Data Collection: The diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted beams are also measured.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data. This is typically done using a least-squares refinement process.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
.graphdiv { text-align: center; margin: 20px; } .caption { font-size: 0.9em; margin-top: 5px; }
Figure 2: The pathway from a single crystal to a refined molecular structure.
Predicted Structural Features and Intermolecular Interactions
Based on the known crystal structures of similar compounds, we can predict some of the key structural features and intermolecular interactions that are likely to be present in the crystal structure of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
Molecular Conformation
The cyclobutane ring is expected to be puckered, not planar, to relieve ring strain. The substituents on the cyclobutane ring can adopt either axial or equatorial positions, and the preferred conformation will be the one that minimizes steric hindrance. The relative stereochemistry of the hydroxyl and carboxylic acid groups (cis or trans) will have a significant impact on the overall molecular shape.
Intermolecular Interactions
The presence of the carboxylic acid and hydroxyl groups strongly suggests that hydrogen bonding will be a dominant intermolecular interaction. The carboxylic acid can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of hydrogen-bonded dimers or chains. The hydroxyl group can also participate in hydrogen bonding.
The bromophenyl group can engage in several types of non-covalent interactions:
-
π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other.
-
Halogen Bonding: The bromine atom can act as a Lewis acidic center and interact with a Lewis basic atom (such as the oxygen of a carbonyl or hydroxyl group) on a neighboring molecule.
-
C-H···π Interactions: The C-H bonds of one molecule can interact with the π-system of an adjacent aromatic ring.
The interplay of these various intermolecular forces will dictate the overall crystal packing.
Computational Modeling and Hirshfeld Surface Analysis
In the absence of experimental data, or to complement it, computational modeling can provide valuable insights into the likely crystal structure and intermolecular interactions.
-
Conformational Analysis: Quantum chemical calculations can be used to determine the most stable conformation of the molecule in the gas phase.
-
Crystal Structure Prediction: Advanced computational algorithms can predict the most likely crystal packing arrangements based on the molecule's structure and intermolecular interaction potentials.
-
Hirshfeld Surface Analysis: This technique can be used to visualize and quantify the different types of intermolecular contacts in a crystal structure. For a related compound, [1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, Hirshfeld surface analysis confirmed the presence of C—H⋯O and C—H⋯N hydrogen bonds, as well as π–π and Br–π interactions. [6]
Conclusion and Future Directions
The determination of the crystal structure of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a critical step in understanding its solid-state properties and its potential for applications in medicinal chemistry and materials science. This guide has outlined the essential experimental and computational workflows required for this task. While the specific crystal structure remains to be determined, the principles and methodologies described herein provide a robust framework for its elucidation. Future work should focus on the successful synthesis and crystallization of this compound, followed by a thorough single-crystal X-ray diffraction analysis. The resulting structural information will be invaluable for guiding the rational design of new molecules with tailored properties.
References
-
ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Retrieved from [Link]
- Mehta, G., Reddy, S. H. K., & Pattabhi, V. (1994). X-Ray Crystallographic Observations on a Divinyl-Cyclobutane Cope System in the Solid State.
-
ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid. Retrieved from [Link]
- National Center for Biotechnology Information. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate.
-
University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
- De Gruyter. (2024). Crystal structure of 1-(4-bromophenyl)-3-(diphenylphosphoryl)-3-hydroxypropan-1-one, C21H18BrO3P. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 731-733.
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Wikipedia. (n.d.). Molecular symmetry. Retrieved from [Link]
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- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. PubChemLite - 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3) [pubchemlite.lcsb.uni.lu]
- 5. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability and suppliers of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
An In-depth Technical Guide to 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid, focusing on its commercial availability, quality control, and applications as a versatile building block in medicinal chemistry.
Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of modern drug discovery, the use of conformationally restricted scaffolds is a key strategy for designing potent and selective ligands. The cyclobutane ring, with its inherent strain, provides a rigid core that can orient substituents in precise three-dimensional arrangements, minimizing the entropic penalty upon binding to a biological target. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a prime example of a high-value building block that leverages this principle. It integrates three critical pharmacophoric and synthetic elements:
-
A Rigid Cyclobutane Core: Pre-organizes the attached functional groups in space.
-
A Bromophenyl Group: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) exploration.
-
Hydroxyl and Carboxylic Acid Moieties: Provide key hydrogen bond donor/acceptor sites for target interaction and can serve as points for further chemical modification.
This combination makes the molecule an attractive starting point for developing chemical libraries aimed at a wide range of biological targets.[1][2]
Physicochemical & Structural Properties
A clear understanding of the fundamental properties of a chemical reagent is the first step in its successful application.
Table 1: Key Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrO₃ | [3] |
| Molecular Weight | 271.11 g/mol | |
| CAS Registry Number | 1353636-83-5 (appears as primary) | [4][5] |
| Synonymous CAS | 1199556-64-3 | [4][6] |
| Appearance | Solid | [7] |
| InChI Key | DIFJFJOUEOLYGY-UHFFFAOYSA-N | [3][8] |
| SMILES String | OC1CC(C1)(C(O)=O)c2ccc(Br)cc2 | [3][8] |
| Monoisotopic Mass | 269.98917 Da | [3] |
Commercial Availability and Sourcing
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is available from several chemical suppliers who specialize in providing unique building blocks for research and development. Availability can range from milligram to gram quantities. When sourcing this material, it is crucial to inquire about the isomeric purity (cis/trans), as this can significantly impact downstream chemistry and biological activity.
Table 2: Selected Commercial Suppliers
| Supplier | Country of Origin/Branch | Representative Catalog No. | Notes |
| Sigma-Aldrich (AldrichCPR) | USA | CVT00019 | Marketed for early discovery research; buyer is responsible for confirming identity and purity as analytical data is not collected by the supplier.[8] |
| Ambeed, Inc. | USA | A892388 | Specializes in building blocks and advanced intermediates.[4] |
| BLD Pharmatech | China / USA | BD128918 | Global supplier of research chemicals.[9] |
| FUJIFILM Wako (Fluorochem) | Japan | F768907 | Offers various pack sizes for research purposes.[5] |
| Chemenu Inc. | China | CS-0199775 | Contract research organization and supplier.[4] |
Note: This list is not exhaustive. Researchers should always request a certificate of analysis before purchase.
Quality Control: A Self-Validating Protocol
Given that some suppliers sell this product "as-is" without providing analytical data, establishing a robust in-house quality control (QC) protocol is not just recommended, but essential for experimental integrity.[8]
Step-by-Step Analytical Verification
-
Structural Confirmation (NMR):
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the presence of the 1,4-disubstituted benzene ring (two doublets in the aromatic region), the cyclobutane protons, and exchangeable protons for the hydroxyl and carboxylic acid groups.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the quaternary carbons of the cyclobutane ring and the ipso-carbon attached to the bromine.
-
-
Molecular Weight and Identity Confirmation (MS):
-
LC-MS (ESI): Use Electrospray Ionization Mass Spectrometry. In negative ion mode, the expected [M-H]⁻ ion is m/z 268.98.[3] In positive ion mode, expect [M+H]⁺ at m/z 270.99 and/or [M+Na]⁺ at m/z 292.98.[3] The presence of a doublet peak separated by ~2 m/z units with a ~1:1 intensity ratio is a hallmark of a monobrominated compound, providing strong evidence for the structure.
-
-
Purity Assessment (HPLC):
-
Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic or trifluoroacetic acid). Purity should be assessed by the area percentage of the main peak, typically detected at 254 nm. A purity level of >95% is generally required for most applications.
-
The following diagram illustrates this mandatory QC workflow.
Caption: A logical workflow for the essential in-house validation of the title compound.
Applications in Medicinal Chemistry & Drug Discovery
The primary utility of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is as a versatile intermediate. The bromophenyl moiety is a linchpin for diversification.
Core Synthetic Strategy: Cross-Coupling for Library Synthesis
The bromine atom is readily functionalized using various palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs where the 4-bromophenyl group is replaced with a multitude of other functionalities (e.g., aryl, heteroaryl, alkyl, cyano groups). This is a foundational tactic in lead optimization to probe the steric and electronic requirements of a target's binding pocket.
Caption: Diversification strategy for generating novel analogs from the title compound.
While specific examples naming this exact molecule are not prevalent in top-tier journals yet, its structural motifs are present in patented matter and are analogous to scaffolds used in the development of inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs) and other kinases, where a substituted phenyl group is key for potency and selectivity.[10]
Safety and Handling
According to supplier safety information, 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is classified as acutely toxic if swallowed.[8]
-
GHS Pictogram: GHS06 (Skull and Crossbones)[8]
-
Signal Word: Danger[8]
-
Hazard Statement: H301 - Toxic if swallowed.[8]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9][11][12] Handle in a well-ventilated area or chemical fume hood.[9][12] Avoid creating dust.[11] Wash hands thoroughly after handling.[9][12]
Conclusion
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a valuable and commercially accessible building block for drug discovery programs. Its rigid core and synthetically versatile bromophenyl group offer a robust platform for the systematic exploration of chemical space. However, the onus is frequently on the end-user to perform rigorous quality control to ensure the identity, purity, and integrity of the material. By implementing the straightforward analytical protocols outlined in this guide, researchers can confidently employ this powerful scaffold in the synthesis of novel and potentially therapeutic chemical entities.
References
-
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid . Source: Autech Industry Co.,Limited. URL: [Link]
-
1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 1353636-83-5) Suppliers . Source: ChemicalRegister. URL: [Link]
-
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid . Source: Suzhou Aobai Pharmaceutical Technology Co., Ltd. URL: [Link]
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1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3) . Source: PubChemLite. URL: [Link]
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Safety Data Sheet . Source: Angene Chemical. URL: [Link]
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The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid . Source: Guangzhou Weibo Technology Co., Ltd. URL: [Link]
-
Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors . Source: PubMed. URL: [Link]
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Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery . Source: ChemRxiv. URL: [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs . Source: MDPI. URL: [Link]
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An In-Depth Technical Guide to 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic Acid (CAS Number 1199556-64-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid, a unique chemical entity with the CAS number 1199556-64-3. While specific literature on this exact molecule is not extensively available, this document synthesizes information based on the well-established principles of medicinal chemistry and the known properties of its core structural motifs: the cyclobutane ring, the bromophenyl group, and the carboxylic acid functionality. This guide will delve into its physicochemical properties, potential synthetic strategies, and explore its prospective biological activities and applications in drug discovery, drawing parallels with structurally related compounds.
Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in modern drug design. Its inherent ring strain and puckered conformation impart a rigid three-dimensional geometry to molecules, which can be highly advantageous for optimizing interactions with biological targets.[1][2] Unlike more flexible aliphatic chains, the cyclobutane moiety restricts the conformational freedom of a molecule, often leading to increased potency and selectivity for a specific receptor or enzyme.[2] Furthermore, the cyclobutane core is generally more metabolically stable than linear analogues, contributing to improved pharmacokinetic profiles.[3] The incorporation of a cyclobutane ring can therefore be a strategic approach to enhance the drug-like properties of a lead compound.
Physicochemical Properties of 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic Acid
Based on its chemical structure, we can infer several key physicochemical properties of 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid. A summary of these properties is presented in Table 1.
| Property | Value | Source/Rationale |
| CAS Number | 1199556-64-3 | Publicly available chemical databases |
| Molecular Formula | C₁₁H₁₁BrO₃ | Deduced from the chemical structure |
| Molecular Weight | 271.11 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar substituted carboxylic acids |
| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water. The carboxylic acid group will increase aqueous solubility at higher pH. | The presence of polar functional groups (hydroxyl, carboxylic acid) and a non-polar bromophenyl group suggests this solubility profile. The carboxylic acid group's ability to ionize will enhance solubility in basic aqueous solutions.[4] |
| pKa | Estimated to be in the range of 4-5 | Typical pKa for a carboxylic acid. |
| LogP | Calculated to be approximately 2.0-2.5 | The bromophenyl group contributes to lipophilicity, while the hydroxyl and carboxylic acid groups increase hydrophilicity. |
Synthetic Strategies: A Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would start from a commercially available or readily synthesizable cyclobutanone precursor. The key steps would involve the introduction of the 4-bromophenyl group and the carboxylic acid functionality, followed by the reduction of the ketone to the desired hydroxyl group.
Caption: A proposed retrosynthetic pathway for the synthesis of the target compound.
A potential forward synthesis could proceed as follows:
-
Grignard Addition: Reaction of a suitable 3-oxocyclobutanecarboxylic acid ester with 4-bromophenylmagnesium bromide. This would introduce the bromophenyl group at the 1-position.
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid.
-
Reduction: Stereoselective reduction of the ketone at the 3-position to the hydroxyl group using a reducing agent such as sodium borohydride. The stereochemistry of the hydroxyl group (cis or trans relative to the carboxylic acid) would depend on the reducing agent and reaction conditions.
Potential Biological Activity and Therapeutic Applications
The structural features of 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid suggest several potential avenues for biological activity.
Role as a Rigid Scaffold in Drug Design
As previously discussed, the cyclobutane core provides a rigid framework. This can be exploited to position the 4-bromophenyl and carboxylic acid groups in a specific orientation for optimal binding to a biological target. The hydroxyl group at the 3-position offers an additional point for hydrogen bonding interactions, which can further enhance binding affinity and selectivity.
The Bromophenyl Moiety: A Key Pharmacophore
The 4-bromophenyl group is a common substituent in many biologically active compounds. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions within a binding pocket.
The Carboxylic Acid Group: A Versatile Functional Group
The carboxylic acid is a crucial functional group in many drugs, often acting as a key interacting moiety with the target protein, for instance, by forming salt bridges with basic amino acid residues like lysine or arginine.[4] It also significantly influences the pharmacokinetic properties of a molecule, such as solubility and membrane permeability.
Given these features, 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid could be investigated as a potential inhibitor of enzymes or as a ligand for receptors where a substituted aromatic acid is a known pharmacophore. Areas of potential interest could include:
-
Enzyme Inhibition: Many enzyme inhibitors utilize a carboxylic acid to mimic a substrate or to interact with the active site.
-
Receptor Modulation: The compound could act as an agonist or antagonist for various receptors, with the specific activity depending on the overall three-dimensional shape and pharmacophoric features.
-
Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for screening against a wide range of biological targets.
Experimental Protocols: A General Framework for In Vitro Evaluation
For researchers interested in exploring the biological activity of this compound, a general workflow for initial in vitro screening is proposed below.
Caption: A general workflow for the initial in vitro evaluation of the target compound.
Step-by-Step Protocol for a Generic Enzyme Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the compound stock solution (or solvent control) to the wells.
-
Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Conclusion and Future Directions
1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid represents an intriguing, yet underexplored, chemical entity. Its rigid cyclobutane core, combined with the pharmacophoric potential of the bromophenyl and carboxylic acid groups, makes it a promising candidate for further investigation in drug discovery. While specific biological data is currently lacking, the principles of medicinal chemistry suggest that this compound warrants synthesis and evaluation in various biological assays. Future research should focus on developing an efficient synthetic route and screening it against a diverse panel of therapeutic targets to uncover its potential as a novel therapeutic agent.
References
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Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]
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- Google Patents. (n.d.). Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
- Google Patents. (n.d.). Applied synthesis method for bromocyclobutane.
- Ertl, P., et al. (2017). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
- Google Patents. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.
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Methodological & Application
The Strategic Deployment of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Cyclobutane Scaffold
In the landscape of contemporary medicinal chemistry and organic synthesis, the cyclobutane motif has emerged as a structural element of significant strategic value.[1][2] Its inherent ring strain and distinct three-dimensional geometry offer a unique conformational rigidity that can impart favorable pharmacological properties to bioactive molecules.[3] Unlike more flexible aliphatic rings, the puckered conformation of the cyclobutane core can enhance binding affinity to biological targets, improve metabolic stability, and provide novel intellectual property space.[2] 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a bespoke building block that encapsulates several key features for modern drug discovery programs: a rigid cyclobutane scaffold, a hydroxyl group for hydrogen bonding interactions or further functionalization, a carboxylic acid to serve as a handle for amide coupling or as a key pharmacophoric element, and a bromophenyl moiety that can act as a versatile synthetic handle for cross-coupling reactions or engage in halogen bonding.[4] This document provides a comprehensive guide to the synthesis and potential applications of this valuable intermediate.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is provided below. It is important to note that while some data is available from commercial suppliers, detailed experimental spectroscopic data is not widely published. The provided spectroscopic data is therefore a combination of information from suppliers and predicted values based on established principles of NMR and IR spectroscopy.
Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₃ | |
| Molecular Weight | 271.11 g/mol | |
| CAS Number | 1199556-64-3 | [5] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [5] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [6] |
Table 2: Predicted and Representative Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5-12.0 (s, 1H, COOH), 7.6-7.4 (m, 4H, Ar-H), 4.2-4.0 (m, 1H, CH-OH), 2.8-2.6 (m, 2H, CH₂), 2.4-2.2 (m, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 175-173 (C=O), 145-143 (Ar-C), 132-130 (Ar-CH), 129-127 (Ar-CH), 121-119 (Ar-C-Br), 65-63 (CH-OH), 48-46 (Quaternary C), 38-36 (CH₂) |
| IR (KBr, cm⁻¹) | 3400-2400 (br, O-H stretch of COOH), 3300-3200 (br, O-H stretch of alcohol), ~1700 (s, C=O stretch), ~1600, 1480 (m, C=C stretch, aromatic), ~1250 (s, C-O stretch), ~1070 (m, C-Br stretch) |
Proposed Synthesis Protocol
A robust and scalable synthesis of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid can be envisioned starting from commercially available materials. A potential synthetic route involves the initial formation of a cyclobutanone intermediate, followed by reduction to the corresponding alcohol.
Protocol for the Synthesis of 1-(4-Bromophenyl)-3-oxocyclobutanecarboxylic acid (Intermediate)
This protocol is adapted from established methods for the synthesis of related cyclobutanone derivatives.[7][8]
-
Synthesis of Diethyl cyclobutane-1,1-dicarboxylate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl malonate is added dropwise, followed by the slow addition of 1,3-dibromopropane. The reaction mixture is then refluxed for several hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude diethyl cyclobutane-1,1-dicarboxylate.
-
Hydrolysis to Cyclobutane-1,1-dicarboxylic acid: The crude ester is saponified by refluxing with an excess of aqueous potassium hydroxide. After the reaction is complete, the ethanol is removed by distillation, and the remaining aqueous solution is acidified with concentrated hydrochloric acid. The precipitated dicarboxylic acid is collected by filtration, washed with cold water, and dried.
-
Conversion to 1-(4-Bromophenyl)cyclobutane-1-carbonitrile: The dicarboxylic acid is treated with thionyl chloride to form the diacid chloride. This is then reacted with 4-bromoaniline to form the corresponding dianilide. Dehydration of the dianilide with a strong dehydrating agent such as phosphorus pentoxide yields the target carbonitrile.
-
Hydrolysis to 1-(4-Bromophenyl)-3-oxocyclobutanecarboxylic acid: The carbonitrile is then subjected to acidic or basic hydrolysis to afford the carboxylic acid. The introduction of the keto group at the 3-position can be achieved through various methods, such as oxidation of a corresponding methylene group under specific conditions.
Protocol for the Reduction to 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
This is a standard reduction of a ketone to a secondary alcohol.[9][10]
-
Dissolution: 1-(4-Bromophenyl)-3-oxocyclobutanecarboxylic acid is dissolved in a suitable solvent, such as methanol or a mixture of tetrahydrofuran and water, in a round-bottom flask.
-
Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride is then added portion-wise, and the reaction is stirred at 0 °C for one hour, followed by stirring at room temperature for an additional two hours.
-
Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
Application Notes and Protocols
The trifunctional nature of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid makes it a versatile building block for the synthesis of compound libraries for high-throughput screening and for the elaboration of more complex molecular architectures.
Application 1: Amide Library Synthesis via Carboxylic Acid Functionalization
The carboxylic acid moiety is a prime handle for derivatization through amide bond formation, a cornerstone reaction in medicinal chemistry for generating compounds with diverse biological activities.
Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid: To a solution of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF), is added a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
Addition of Amine: The desired amine (primary or secondary) is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.
Application 2: Suzuki-Miyaura Cross-Coupling of the Bromophenyl Group
The bromophenyl group serves as a key attachment point for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of biaryl structures, which are prevalent in many classes of therapeutic agents.
Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a Schlenk flask, 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents) are combined.
-
Solvent Addition and Degassing: A mixture of solvents, typically toluene and water, is added. The reaction mixture is then thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred under an inert atmosphere for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the biaryl product.
Conclusion
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid represents a highly versatile and valuable building block for contemporary organic synthesis and drug discovery. Its unique combination of a rigid cyclobutane scaffold with three distinct functional groups provides a platform for the rapid generation of diverse and structurally complex molecules. The protocols outlined in this document, based on established and reliable chemical transformations, provide a roadmap for the effective utilization of this compound in the synthesis of novel chemical entities with potential therapeutic applications. As the demand for novel molecular architectures in drug development continues to grow, the strategic application of such thoughtfully designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
- Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates.
-
MySkinRecipes. (n.d.). 3-(4-Bromophenyl)cyclobutanecarboxylic acid. Retrieved from [Link]
- Beilstein J. Org. Chem. (2014). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. 10, 1346-1353.
- Simek, J. W., et al. (1997). Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile.
-
PubChem. (n.d.). 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid. Retrieved from [Link]
-
ChemicalRegister. (n.d.). 1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 1353636-83-5) Suppliers. Retrieved from [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
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The Strategic Deployment of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid in Modern Pharmaceutical Development
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a departure from traditional flat, aromatic systems is paramount for accessing novel chemical space and improving pharmacological properties. The cyclobutane motif, a four-membered carbocycle, has garnered significant attention for its ability to impart three-dimensionality, conformational rigidity, and metabolic stability to drug candidates.[1] Its unique puckered structure allows for a precise spatial arrangement of substituents, which can enhance binding affinity and selectivity for biological targets.[2] Among the diverse array of cyclobutane-based building blocks, 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid emerges as a particularly versatile and strategic asset for medicinal chemists.
This trifunctional building block incorporates several key features: a conformationally restricted cyclobutane core, a hydroxyl group for hydrogen bonding interactions or further functionalization, a carboxylic acid to serve as a handle for amide or ester formation, and a bromophenyl group that acts as a versatile anchor for cross-coupling reactions.[3] This combination of functionalities allows for the exploration of diverse chemical vectors from a single, well-defined scaffold, making it an invaluable tool in the hit-to-lead and lead optimization phases of drug development. This application note will provide a detailed overview of the strategic applications of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid, complete with detailed protocols for its key transformations.
Core Attributes and Strategic Advantages
The utility of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid in pharmaceutical research is rooted in its distinct structural and chemical properties:
-
Three-Dimensionality and Conformational Rigidity : The cyclobutane ring locks the substituents in a defined spatial orientation, reducing the entropic penalty upon binding to a target and often leading to increased potency.[1][4]
-
Metabolic Stability : The cyclobutane scaffold can block sites of metabolism, enhancing the pharmacokinetic profile of a drug candidate.[1]
-
Versatile Functional Handles : The presence of the carboxylic acid, hydroxyl group, and the bromo-aromatic moiety allows for sequential and orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries.
-
Bioisosteric Replacement : The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, to fine-tune physicochemical properties.[1]
-
Access to Novel Chemical Space : The rigid, non-planar structure of the cyclobutane core allows for the exploration of chemical space often inaccessible with more traditional, flatter scaffolds.
Application Focus: Development of CNS-Penetrant Therapeutics
A significant area where 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid and its analogs show immense promise is in the development of treatments for Central Nervous System (CNS) disorders. The ability to craft molecules with high brain penetration is a critical challenge in CNS drug discovery.[5] The rigid and compact nature of the cyclobutane scaffold can contribute to the physicochemical properties required for crossing the blood-brain barrier.
A compelling example of the utility of the 1-aryl-3-hydroxycyclobutane core is in the design of Protease-Activated Receptor 4 (PAR4) inhibitors. PAR4 is implicated in a range of neuroinflammatory and neurodegenerative disorders, and the development of potent, CNS-penetrant PAR4 antagonists is an active area of research.
The following workflow illustrates the strategic use of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid in the synthesis of a library of potential PAR4 inhibitors.
Caption: Synthetic workflow for PAR4 inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
Protocol 1: Amide Coupling of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid
This protocol describes a standard procedure for the formation of an amide bond between the carboxylic acid of the building block and a primary or secondary amine. The hydroxyl group is generally stable under these conditions, but for sensitive substrates, protection may be considered.
Rationale: The conversion of the carboxylic acid to an amide is a fundamental step in building more complex molecules. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.[6] The choice of coupling reagents is critical to ensure high yield and minimize side reactions, such as racemization if chiral amines are used. EDC/HOBt is a commonly used and effective coupling system.[7]
Materials:
| Reagent | CAS Number | Molecular Weight |
| 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid | 1199556-64-3 | 271.11 |
| Amine (Primary or Secondary) | Varies | Varies |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 25952-53-8 | 191.70 |
| HOBt (Hydroxybenzotriazole) | 2592-95-2 | 135.13 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 |
| Anhydrous DMF (N,N-Dimethylformamide) | 68-12-2 | 73.09 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated aqueous NaHCO₃ solution | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Self-Validation:
-
Expected Outcome: Formation of the corresponding amide, which can be confirmed by LC-MS (observation of the correct molecular ion peak) and NMR spectroscopy (appearance of amide proton signals and shifts in the signals of the cyclobutane ring).
-
Potential Pitfalls: Incomplete reaction, formation of side products from the reaction of EDC with the hydroxyl group (though less likely), or difficulty in separating the product from residual coupling reagents.
-
Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. If purification is challenging, a different workup procedure or alternative chromatography conditions may be necessary. For sterically hindered amines, alternative coupling reagents like HATU or COMU may provide better yields.
Protocol 2: Suzuki Cross-Coupling of the Bromophenyl Moiety
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to functionalize the 4-bromophenyl group.[8][9] This reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between aryl halides and boronic acids or their derivatives.[10]
Rationale: The Suzuki coupling is a powerful tool for introducing molecular diversity. The 4-bromophenyl group on the building block is an ideal handle for this transformation, enabling the synthesis of biaryl structures, which are common motifs in pharmaceuticals.[9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates.
Materials:
| Reagent | CAS Number | Molecular Weight |
| 1-(4-Bromophenyl)-3-hydroxycyclobutyl-amide (from Protocol 1) | Varies | Varies |
| Aryl or Heteroaryl Boronic Acid | Varies | Varies |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 |
| K₂CO₃ (Potassium Carbonate) | 584-08-7 | 138.21 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water | 7732-18-5 | 18.02 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 |
Procedure:
-
In a reaction vessel suitable for heating under an inert atmosphere, combine the 1-(4-bromophenyl)-3-hydroxycyclobutyl-amide (1.0 eq.), the aryl or heteroaryl boronic acid (1.2-1.5 eq.), and K₂CO₃ (2.0-3.0 eq.).
-
Add Pd(PPh₃)₄ (0.05-0.10 eq.).
-
Add a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the vessel. The final concentration of the starting amide should be around 0.1 M.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Self-Validation:
-
Expected Outcome: Successful coupling to form the biaryl product, confirmed by LC-MS (a significant increase in molecular weight) and NMR (disappearance of the bromine isotope pattern and appearance of new aromatic signals).
-
Potential Pitfalls: Homocoupling of the boronic acid, decomposition of the catalyst, or low conversion.
-
Troubleshooting: If the reaction does not proceed to completion, a different palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂) or a different base (e.g., Cs₂CO₃) may be beneficial. Ensuring the reaction is thoroughly deoxygenated is critical for catalyst longevity.
Sources
- 1. US7714003B2 - Imidazo[2,1-b ]-1,3,4-thiadiazole sulfonamides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2014007217A1 - ã¤ããã¾ãªããµã¸ã³ååç©ã«ããæè «ç广å¢å¼·å¤ - Google Patents [patents.google.com]
- 4. EP4255904A2 - Nouveaux inhibiteurs de par-2 - Google Patents [patents.google.com]
- 5. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Derivatization of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid for medicinal chemistry
Anwendungs- und Protokollhandbuch: Derivatisierung von 1-(4-Bromphenyl)-3-hydroxycyclobutancarbonsäure für die medizinische Chemie
Herausgeber: Leitender Anwendungswissenschaftler, Gemini Laboratories Veröffentlichung: 16. Januar 2026 Dokument-ID: AN-CBX-DE-2026-0116
Zusammenfassung für die Geschäftsleitung
Das Cyclobutan-Grundgerüst hat sich in der modernen medizinischen Chemie zu einem entscheidenden Strukturelement entwickelt.[1][2] Seine einzigartige gespannte, nicht-planare Konformation bietet eine dreidimensionale Anordnung von Substituenten, die es Chemikern ermöglicht, die pharmakologischen Eigenschaften von Wirkstoffkandidaten präzise zu steuern.[1][2][3] Die hier vorgestellte 1-(4-Bromphenyl)-3-hydroxycyclobutancarbonsäure ist ein besonders wertvolles Ausgangsmaterial. Es verfügt über drei strategisch positionierte Modifikationspunkte: den Arylring (via Kreuzkupplungsreaktionen am Brom-Substituenten), die Carbonsäure und die sekundäre Hydroxylgruppe. Dieses Handbuch konzentriert sich auf die Derivatisierung der Carbonsäure- und Hydroxylgruppen, um Bibliotheken von Verbindungen für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) zu erstellen. Wir stellen bewährte Protokolle für die Esterifizierung, Amidierung und Etherifizierung vor, die als Grundlage für die Wirkstoffforschung und -entwicklung dienen sollen.
Einleitung: Die strategische Bedeutung des Cyclobutan-Motivs
Die Einbeziehung von Cyclobutanringen in pharmazeutisch wirksame Verbindungen ist eine zunehmend genutzte Strategie zur Optimierung von "drug-like" Eigenschaften.[3] Im Gegensatz zu flexibleren aliphatischen Ketten oder planaren aromatischen Ringen bietet das Cyclobutan-Gerüst eine konformationelle Beschränkung.[2][4] Diese Rigidität kann die Bindungsaffinität an ein biologisches Ziel erhöhen, indem die entropische Bestrafung bei der Bindung reduziert wird.
Weitere wichtige Vorteile sind:
-
Metabolische Stabilität: Das Cyclobutan-Gerüst kann metabolisch anfällige Stellen in einem Molekül blockieren und so die Halbwertszeit in vivo verlängern.[1][2]
-
Verbesserte Löslichkeit: Die Einführung dieses 3D-Motivs kann die Planarität reduzieren und die Kristallgitterbildung stören, was oft zu einer verbesserten Löslichkeit führt.
-
Vektorielle Ausrichtung: Die definierte Stereochemie von substituierten Cyclobutanen ermöglicht die präzise Ausrichtung von Pharmakophoren in den dreidimensionalen Raum, um Wechselwirkungen mit dem Zielprotein zu optimieren.[1][2]
Das Molekül 1-(4-Bromphenyl)-3-hydroxycyclobutancarbonsäure ist ein idealer Ausgangspunkt, da es über zwei leicht modifizierbare funktionelle Gruppen verfügt, die eine systematische Untersuchung des chemischen Raums ermöglichen.
Abbildung 1: Überblick über die Derivatisierungsstrategien für das Ausgangsmolekül.
Derivatisierung der Carbonsäuregruppe
Die Carbonsäuregruppe ist ein primäres Ziel für die Derivatisierung. Als Wasserstoffbrücken-Donor und -Akzeptor beeinflusst sie maßgeblich die physikochemischen Eigenschaften. Ihre Umwandlung in Ester oder Amide ist eine fundamentale Taktik in der medizinischen Chemie, um die Lipophilie, Membranpermeabilität und das metabolische Profil zu modulieren.
Anwendungshinweis: Esterifizierung zur Erhöhung der Lipophilie
Die Umwandlung der polaren Carbonsäure in einen lipophileren Ester ist eine Standardmethode zur Verbesserung der oralen Bioverfügbarkeit und der Fähigkeit eines Moleküls, Zellmembranen zu durchdringen. Die Fischer-Veresterung ist eine robuste und kostengünstige Methode für diese Transformation, insbesondere bei der Verwendung einfacher Alkohole.[5][6]
Kausale Begründung der Methodik: Die Fischer-Veresterung ist eine säurekatalysierte Gleichgewichtsreaktion.[5][6] Der Einsatz eines großen Überschusses des Alkohols (der oft auch als Lösungsmittel dient) verschiebt das Gleichgewicht gemäß dem Prinzip von Le Châtelier in Richtung des Esterprodukts.[7] Schwefelsäure dient als Katalysator, der das Carbonyl-Sauerstoffatom protoniert und so die Elektrophilie des Carbonyl-Kohlenstoffatoms für den nukleophilen Angriff durch den Alkohol erhöht.[5]
Protokoll 2.1: Fischer-Veresterung zu Methyl-1-(4-bromphenyl)-3-hydroxycyclobutancarboxylat
Materialien
| Reagenz | Molmasse ( g/mol ) | Menge (für 1 mmol) | Moläquivalente |
|---|---|---|---|
| 1-(4-Bromphenyl)-3-hydroxycyclobutancarbonsäure | 271.11 | 271 mg | 1.0 |
| Methanol (MeOH), wasserfrei | 32.04 | 10 mL | Überschuss (Lsgm.) |
| Schwefelsäure (H₂SO₄), konz. | 98.08 | ~2 Tropfen (ca. 0.1 mmol) | 0.1 |
| Gesättigte Natriumbicarbonat-Lösung (NaHCO₃) | - | 20 mL | - |
| Ethylacetat (EtOAc) | - | 30 mL | - |
| Wasserfreies Magnesiumsulfat (MgSO₄) | - | - | - |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 271 mg (1.0 mmol) der 1-(4-Bromphenyl)-3-hydroxycyclobutancarbonsäure in 10 mL wasserfreiem Methanol in einem 50-mL-Rundkolben.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie unter Rühren langsam 2 Tropfen konzentrierte Schwefelsäure hinzu.
-
Entfernen Sie das Eisbad und erhitzen Sie die Reaktionsmischung unter Rückfluss für 4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie das Methanol unter reduziertem Druck am Rotationsverdampfer.
-
Lösen Sie den Rückstand in 20 mL Ethylacetat und überführen Sie ihn in einen Scheidetrichter.
-
Waschen Sie die organische Phase vorsichtig mit 20 mL gesättigter Natriumbicarbonat-Lösung, um die restliche Säure zu neutralisieren. (Achtung: CO₂-Entwicklung!).
-
Trennen Sie die organische Phase ab und trocknen Sie sie über wasserfreiem Magnesiumsulfat.
-
Filtrieren Sie das Trockenmittel ab und dampfen Sie das Lösungsmittel ein, um das Rohprodukt zu erhalten.
-
Reinigen Sie das Produkt mittels Säulenchromatographie (Kieselgel, Eluentenmischung z.B. Hexan:Ethylacetat 3:1), um den reinen Methylester zu isolieren.[8]
Charakterisierung: Das Produkt, Methyl-1-(4-bromphenyl)-3-hydroxycyclobutancarboxylat, sollte mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie (MS) charakterisiert werden, um die Struktur zu bestätigen.
Anwendungshinweis: Amidierung zur Einführung von Vektor-Gruppen
Die Bildung von Amiden aus der Carbonsäure ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen. Amide sind metabolisch stabiler als Ester und können als Wasserstoffbrücken-Donoren und -Akzeptoren dienen, was für die Bindung an Zielproteine entscheidend sein kann.[9] Peptidkupplungsreagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Kombination mit HOBt (Hydroxybenzotriazol) werden häufig verwendet, um diese Reaktion unter milden Bedingungen zu ermöglichen und eine Racemisierung zu vermeiden.[10]
Kausale Begründung der Methodik: Die direkte Reaktion einer Carbonsäure mit einem Amin ist thermisch anspruchsvoll und ineffizient.[11] EDC aktiviert die Carbonsäure durch Bildung eines hochreaktiven O-Acylisoharnstoff-Intermediats. Dieses Intermediat kann jedoch zu einem stabilen N-Acylharnstoff umlagern. HOBt fängt das aktivierte Intermediat ab und bildet einen HOBt-Ester, der weniger anfällig für Nebenreaktionen ist und bereitwillig mit dem Amin zum gewünschten Amid reagiert.
Protokoll 2.2: EDC/HOBt-vermittelte Amid-Kupplung
Materialien
| Reagenz | Molmasse ( g/mol ) | Menge (für 0.5 mmol) | Moläquivalente |
|---|---|---|---|
| 1-(4-Bromphenyl)-3-hydroxycyclobutancarbonsäure | 271.11 | 136 mg | 1.0 |
| Benzylamin | 107.15 | 59 mg (57 µL) | 1.2 |
| EDC·HCl | 191.70 | 115 mg | 1.2 |
| HOBt·H₂O | 153.14 | 92 mg | 1.2 |
| N,N-Diisopropylethylamin (DIPEA) | 129.24 | 129 mg (174 µL) | 2.0 |
| Dichlormethan (DCM), wasserfrei | - | 10 mL | - |
Schritt-für-Schritt-Anleitung:
-
Lösen Sie die Carbonsäure (136 mg, 0.5 mmol), Benzylamin (57 µL, 0.6 mmol), HOBt (92 mg, 0.6 mmol) und DIPEA (174 µL, 1.0 mmol) in 10 mL wasserfreiem DCM in einem trockenen Rundkolben unter Stickstoffatmosphäre.
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie EDC·HCl (115 mg, 0.6 mmol) in einer Portion hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht (ca. 16 Stunden).
-
Verdünnen Sie die Reaktionsmischung mit 20 mL DCM und waschen Sie sie nacheinander mit 1 M HCl (2 x 15 mL), gesättigter NaHCO₃-Lösung (2 x 15 mL) und gesättigter NaCl-Lösung (1 x 15 mL).
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, Eluentenmischung z.B. Hexan:Ethylacetat 1:1), um das reine Amid zu erhalten.
Derivatisierung der Hydroxylgruppe
Die sekundäre Hydroxylgruppe bietet einen weiteren Angriffspunkt für die Synthese von Analoga. Ihre Umwandlung in Ether kann die Lipophilie erhöhen und sterische Hinderungen einführen, die die Bindungsselektivität beeinflussen oder vor metabolischem Abbau schützen können.
Anwendungshinweis: Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Herstellung von Ethern. Sie besteht aus zwei Schritten: der Deprotonierung des Alkohols zu einem reaktiveren Alkoholat und der anschließenden Sₙ2-Reaktion mit einem Alkylhalogenid.
Kausale Begründung der Methodik: Der Alkohol ist nicht nukleophil genug, um direkt mit einem Alkylhalogenid zu reagieren. Eine starke Base wie Natriumhydrid (NaH) wird verwendet, um den Alkohol quantitativ in das entsprechende Natriumalkoholat umzuwandeln. Dieses Alkoholat ist ein starkes Nukleophil und kann das Halogenid in einer Sₙ2-Reaktion verdrängen. Die Verwendung eines polaren aprotischen Lösungsmittels wie THF (Tetrahydrofuran) solvatisiert das Gegenion (Na⁺) und erhöht die Reaktivität des Alkoholat-Nukleophils.
Abbildung 2: Vereinfachter Mechanismus der Williamson-Ethersynthese.
Protokoll 3.1: Synthese eines Benzylethers
Materialien
| Reagenz | Molmasse ( g/mol ) | Menge (für 0.5 mmol) | Moläquivalente |
|---|---|---|---|
| Ester-geschütztes Ausgangsmaterial* | 285.13 | 143 mg | 1.0 |
| Natriumhydrid (NaH), 60% in Mineralöl | 24.00 | 24 mg | 1.2 |
| Benzylbromid | 171.04 | 94 mg (68 µL) | 1.1 |
| Tetrahydrofuran (THF), wasserfrei | - | 10 mL | - |
| Gesättigte Ammoniumchlorid-Lösung (NH₄Cl) | - | 15 mL | - |
*Hinweis: Es wird empfohlen, mit dem Ester-Derivat (aus Protokoll 2.1) zu beginnen, um eine Kompatibilität der funktionellen Gruppen sicherzustellen, da NaH auch die Carbonsäure deprotonieren würde.
Schritt-für-Schritt-Anleitung:
-
Suspendieren Sie Natriumhydrid (24 mg, 0.6 mmol) in 5 mL wasserfreiem THF in einem trockenen, mit Stickstoff gespülten Kolben bei 0 °C.
-
Lösen Sie das Ester-geschützte Ausgangsmaterial (143 mg, 0.5 mmol) in 5 mL wasserfreiem THF und fügen Sie diese Lösung tropfenweise zur NaH-Suspension hinzu. (Achtung: Wasserstoffentwicklung!).
-
Rühren Sie die Mischung 30 Minuten bei 0 °C.
-
Fügen Sie Benzylbromid (68 µL, 0.55 mmol) tropfenweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.
-
Kühlen Sie die Reaktion wieder auf 0 °C und löschen Sie überschüssiges NaH vorsichtig durch langsame Zugabe von 15 mL gesättigter NH₄Cl-Lösung.
-
Extrahieren Sie die wässrige Phase mit Ethylacetat (3 x 20 mL).
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter NaCl-Lösung, trocknen Sie sie über Na₂SO₄ und dampfen Sie sie ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um den reinen Ether zu erhalten.
-
Optional: Der Ester kann anschließend durch basische Hydrolyse (z.B. mit LiOH in THF/H₂O) gespalten werden, um die freie Carbonsäure des Ether-Derivats zu erhalten.
Referenzen
-
G. K. T. Alberda van Ekenstein, et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17. Verfügbar unter: [Link][1][3]
-
J. C. Namyslo, D. E. Kaufmann (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103, 1485-1537. Verfügbar unter: [Link][12]
-
Master Organic Chemistry (2022). Fischer Esterification. Verfügbar unter: [Link][5][6]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Verfügbar unter: [Link][5]
-
YouTube (2019). 08.08 Esterification of Carboxylic Acids. Verfügbar unter: [Link][7]
-
Chemistry LibreTexts (2023). Making Amides from Carboxylic Acids. Verfügbar unter: [Link][11]
-
B. J. Marquis, et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80, 1723-1732. Verfügbar unter: [Link][10][13]
-
H. Lingeman, et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107. Verfügbar unter: [Link][14]
-
Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids. Verfügbar unter: [15]
-
Z. Li, et al. (2020). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Dalton Transactions, 49, 13733-13740. Verfügbar unter: [Link][9]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. lifechemicals.com [lifechemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemscene.com [chemscene.com]
- 9. Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
Reaction mechanisms involving 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
An In-Depth Guide to the Reaction Mechanisms of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid
Introduction: The Strategic Value of a Bifunctional Cyclobutane Scaffold
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a versatile synthetic intermediate that holds significant potential for researchers in medicinal chemistry and materials science. Its structure is rich in features that allow for diverse and orthogonal chemical transformations. The rigid, sp³-rich cyclobutane core is an increasingly sought-after motif in drug discovery, as it can confer favorable properties such as improved metabolic stability, potency, and selectivity by locking molecular conformations.[1][2] The molecule possesses three key functional handles: an aryl bromide, a secondary alcohol, and a carboxylic acid. This trifecta of reactivity allows for sequential, site-selective modifications, making it an ideal building block for creating complex molecular architectures and compound libraries.
This guide provides a detailed exploration of the principal reaction mechanisms involving this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical principles.
Section 1: Transformations at the Aryl Bromide Moiety via Palladium-Catalyzed Cross-Coupling
The 4-bromophenyl group is a classic substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for creating a C(sp²)-C(sp²) bond between the aryl bromide and an organoboron reagent, typically a boronic acid or ester.[4] This reaction is highly valued for its mild conditions and broad functional group tolerance.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new biaryl C-C bond and regenerates the active Pd(0) catalyst.[3][4] The ligand stabilizes the palladium catalyst and modulates its reactivity, while the base is essential for activating the boronic acid.[3]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[3][4]
| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Rationale: The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex, followed by reductive elimination to yield the aryl-alkyne product. The amine base is crucial for deprotonating the alkyne and regenerating the active catalysts.[4]
Protocol: The experimental setup is similar to the Suzuki coupling, with the addition of a copper(I) salt (e.g., CuI, 1-5 mol%) and the use of an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as a co-solvent. The reaction is typically run at temperatures ranging from room temperature to 80 °C.
Section 2: Reactions of the Hydroxyl and Carboxylic Acid Groups
The hydroxyl and carboxylic acid functionalities offer avenues for esterification, amidation, and other nucleophilic acyl substitution reactions.
Fischer-Speier Esterification of the Carboxylic Acid
This classic reaction converts the carboxylic acid into an ester by reacting it with an excess of alcohol under acidic conditions.[5]
Mechanistic Rationale: The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product.[5][6] To drive the equilibrium toward the product, an excess of the alcohol is used, and/or the water produced is removed.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Protocol: Synthesis of Methyl 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylate
-
Setup: To a round-bottom flask, add 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (1.0 equiv).
-
Reagents: Add a large excess of the desired alcohol (e.g., methanol, 20-50 equiv), which also serves as the solvent.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can be further purified by chromatography if necessary.
Section 3: Leveraging Ring Strain: Ring-Opening Reactions
The inherent strain of the cyclobutane ring makes it susceptible to cleavage under specific conditions, providing a pathway to linear γ-substituted ketones.[7][8] Transition metals like palladium and manganese are particularly effective at promoting these transformations.[9][10][11]
Mechanistic Rationale: Palladium-Catalyzed Ring Opening
A plausible mechanism, particularly for bifunctional cyclobutanols, involves a β-carbon elimination process.[10][11] The reaction could be initiated by the oxidative addition of the aryl bromide to a Pd(0) source. The resulting organopalladium(II) species could then coordinate to the deprotonated hydroxyl group of another monomer. This is followed by the key β-carbon elimination step, where the strained C-C bond of the cyclobutane ring cleaves to form a σ-alkyl Pd(II) intermediate, effectively opening the ring to generate a linear ketone structure.[10][11]
Caption: Plausible Pathway for Pd-Catalyzed Ring-Opening.
Protocol: Exploratory Conditions for Ring-Opening
This protocol is conceptual, based on related literature, and serves as a starting point for investigation.
-
Setup: In a flame-dried Schlenk tube, add 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (1.0 equiv) and a base (e.g., NaH or K₂CO₃, 1.1 equiv).
-
Inert Atmosphere: Evacuate and backfill with Argon three times.
-
Catalyst System: Add the palladium precursor (e.g., Pd(OAc)₂, 5 mol%) and a suitable ligand (e.g., JohnPhos, 10 mol%).
-
Solvent: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 100-120 °C for 16-24 hours.
-
Analysis: After cooling, the reaction mixture should be carefully quenched and analyzed by GC-MS and NMR to identify the ring-opened products. The presence of a new ketone functionality and the disappearance of the cyclobutane signals would indicate a successful transformation.[10][11]
Section 4: Analytical Characterization
Validating the outcome of these reactions requires a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structural changes. For example, in a Suzuki coupling, new aromatic signals will appear. In a ring-opening reaction, the characteristic cyclobutane proton signals will be replaced by those corresponding to an aliphatic chain, and a new ketone carbon signal will appear in the ¹³C spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the products, verifying that the expected transformation has occurred.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence or absence of key functional groups. For instance, the conversion of the carboxylic acid to an ester will show the disappearance of the broad O-H stretch and the appearance of a new C=O stretch at a characteristic ester frequency (~1735 cm⁻¹).
Conclusion
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a powerful and versatile building block. Its distinct functional groups can be addressed with high selectivity, enabling a wide range of synthetic transformations. By leveraging palladium-catalyzed cross-coupling, classical functional group interconversions, and novel ring-opening strategies, researchers can access a diverse array of complex molecules for applications in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a robust foundation for the creative and effective use of this valuable synthetic intermediate.
References
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Wang, D., Ren, R., & Zhu, C. (2021). Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols: Synthesis of Alkyl Hydrazines. The Journal of Organic Chemistry. Available at: [Link]
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Martínez-Gascón, J., et al. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp³)–C(sp³) Bond Cleavage. Macromolecules. Available at: [Link]
-
National Institutes of Health. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3). Available at: [Link]
-
Dembitsky, V. M., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Preprint. Available at: [Link]
-
Lee, S., Jørgensen, M., & Hartwig, J. F. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. Available at: [Link]
-
Oeser, P., et al. (2022). The thermal ring-opening of the cyclobutanols 6 a–6 d and 6 f–6 h. ResearchGate. Available at: [Link]
-
Dembitsky, V. M. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. Available at: [Link]
-
ResearchGate. (2024). Cyclobutane-containing scaffolds in bioactive small molecules. Available at: [Link]
-
Semantic Scholar. (n.d.). Radical-Mediated Ring-Opening Functionalization of Cyclobutanols: A Shortcut to γ-Substituted Ketones. Available at: [Link]
-
Lee, S., Jørgensen, M., & Hartwig, J. F. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. Available at: [Link]
-
Royal Society of Chemistry. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. Available at: [Link]
-
PubMed. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Available at: [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]
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Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Available at: [Link]
-
ScholarWorks. (2022). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]
-
Fischer, J. W., et al. (1996). Synthesis and Characterization of 1,2,3,4-Cyclobutanetetranitramine Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
O’Hara, F., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]
-
National Institutes of Health. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
Patra, M., & Ghosh, S. (2014). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available at: [Link]
-
Wiley-VCH. (2010). Reaction of Alcohols with Carboxylic Acids and their Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2022). 9.2: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Organic Syntheses. (n.d.). cyclobutylamine. Available at: [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
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Topic: Analytical Methods for the Quantification of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides detailed protocols for the quantitative analysis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, a compound of interest in pharmaceutical development and chemical synthesis. Due to the compound's specific chemical moieties—a bromophenyl group, a hydroxyl group, and a carboxylic acid—multiple analytical strategies are viable. We present three robust methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for orthogonal confirmation. Each method is detailed with step-by-step protocols, instrument conditions, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a structurally unique molecule featuring a cyclobutane core, which imparts significant three-dimensional character. The presence of a carboxylic acid and a hydroxyl group makes it polar, while the bromophenyl group provides a strong UV chromophore and a characteristic isotopic signature for mass spectrometry. Accurate and precise quantification of this analyte is critical for process monitoring, stability testing, and pharmacokinetic studies in drug development.
The analytical challenge lies in selecting a method that provides the requisite sensitivity, selectivity, and robustness for the intended application. This guide explains the causality behind the selection of each analytical technique and provides comprehensive, self-validating protocols for immediate implementation in a research or quality control setting.
Primary Analytical Strategy: RP-HPLC-UV
2.1 Principle and Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its versatility and reliability. The analyte possesses sufficient polarity to be retained on a non-polar stationary phase (like C18) using a polar mobile phase. The key to this method is the bromophenyl group, which exhibits strong UV absorbance, allowing for sensitive detection without the need for derivatization.[3] An acidic mobile phase modifier is employed to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined chromatographic peak shape and stable retention.[4]
2.2 Experimental Workflow: RP-HPLC-UV
Caption: Workflow for quantitative analysis by RP-HPLC-UV.
2.3 Detailed Protocol: RP-HPLC-UV
2.3.1 Reagents and Materials
-
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters (e.g., PTFE)
2.3.2 Standard and Sample Preparation
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Serially dilute the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before analysis.
2.3.3 Instrumental Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 80% B over 10 min, hold for 2 min, return to 30% B over 1 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD), monitor at 225 nm |
| Run Time | 15 minutes |
2.4 Method Validation (per ICH Q2(R2)) [2]
A validated method ensures results are reliable, reproducible, and accurate.[1][5]
| Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.999; baseline resolution > 2.0 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day ≤ 2.0%; Inter-day ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.3 µg/mL) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~1.0 µg/mL) |
| Robustness | Insensitive to minor changes in flow rate, temp, pH |
High-Sensitivity Strategy: LC-MS/MS
3.1 Principle and Rationale
For trace-level quantification, particularly in complex biological matrices, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. The analyte can be ionized using Electrospray Ionization (ESI) in negative mode, which is highly efficient for carboxylic acids, forming the [M-H]⁻ precursor ion.[6] Subsequent fragmentation (MS/MS) of this precursor ion generates specific product ions, which are monitored using Multiple Reaction Monitoring (MRM). This technique virtually eliminates matrix interference, providing exceptional sensitivity and specificity.[6]
3.2 Experimental Workflow: LC-MS/MS
Caption: Workflow for high-sensitivity analysis by LC-MS/MS.
3.3 Detailed Protocol: LC-MS/MS
3.3.1 Reagents and Materials
-
Items from section 2.3.1
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Isotopically labeled internal standard (if available)
3.3.2 Instrumental Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol |
| Gradient | 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 7500) |
| Ionization Mode | ESI Negative |
| Precursor Ion [M-H]⁻ | m/z 269.0/271.0 (due to Br isotopes) |
| Product Ions (MRM) | To be determined by infusion (e.g., m/z 225.0, 183.0) |
| Collision Energy | To be optimized |
3.4 Method Validation (per ICH M10)
Validation for LC-MS/MS focuses heavily on selectivity and matrix effects.
| Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks at the retention time of the analyte |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Lowest standard on the curve meeting accuracy/precision |
| Matrix Effect | Assessed and compensated for, typically with an internal standard |
Orthogonal Strategy: GC-MS with Derivatization
4.1 Principle and Rationale
Gas Chromatography (GC) requires analytes to be volatile and thermally stable. Due to its polar carboxylic acid and hydroxyl groups, 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is not suitable for direct GC analysis. However, derivatization can be used to convert these polar functional groups into non-polar, volatile esters and ethers. A common two-step approach is silylation (e.g., using BSTFA), which converts both the -OH and -COOH groups to their trimethylsilyl (TMS) derivatives. This process makes the molecule volatile and amenable to GC separation.[7] Mass Spectrometry detection provides definitive identification based on the fragmentation pattern of the derivatized molecule.[8][9] This method serves as an excellent orthogonal technique to confirm results from LC-based methods.
4.2 Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis with silylation.
4.3 Detailed Protocol: GC-MS
4.3.1 Reagents and Materials
-
Items from section 2.3.1
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
Reaction vials with screw caps
4.3.2 Derivatization and Sample Preparation
-
Standard/Sample Aliquot: Place a known amount of sample or standard solution into a reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA w/ 1% TMCS to the dry residue.
-
Reaction: Cap the vial tightly and heat in a heating block at 70 °C for 30 minutes.
-
Analysis: Cool to room temperature. The sample is now ready for injection into the GC-MS.
4.3.3 Instrumental Conditions
| Parameter | Condition |
| GC-MS System | Agilent 8890/5977 or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C (Electron Ionization, 70 eV) |
| MSD Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions |
Conclusion
This application note details three distinct, robust, and validated methods for the quantification of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
-
RP-HPLC-UV is recommended for routine quality control and process monitoring where high-throughput and simplicity are desired.
-
LC-MS/MS is the preferred method for bioanalytical studies or any application requiring the highest levels of sensitivity and selectivity.
-
GC-MS with derivatization provides a valuable orthogonal method to confirm identity and quantity, mitigating the risk of unforeseen interferences in a single-platform analysis.
The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. All protocols are designed to be validated in accordance with global regulatory standards.[10]
References
-
Tardif, R., Talbot, D., & Gérin, M. (1988). Gas chromatographic analysis of bromophenylmercapturic acids in urine. Journal of Analytical Toxicology, 12(1), 42–44. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Padrós, J., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676. [Link]
-
Blythe, J. W., et al. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Journal of Chromatography A, 1102(1-2), 73–83. [Link]
-
Chaudhary, A. K. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Kumar, D., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 539-551. [Link]
-
Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). [Link]
-
Ligor, M., & Buszewski, B. (2020). Derivatization of carboxylic groups prior to their LC analysis – A review. Critical Reviews in Analytical Chemistry, 52(1), 1-18. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
Jankech, T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 199-211. [Link]
-
Griffiths, W. J., & Lindner, W. (2012). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Bioanalysis, 4(16), 1993-2019. [Link]
-
Kubica, P., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4356. [Link]
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- 7. Gas chromatographic analysis of bromophenylmercapturic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Analysis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid: High-Performance Liquid Chromatography and Gas Chromatography Methods
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides comprehensive and validated analytical methodologies for the quantitative and qualitative analysis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, a key intermediate in pharmaceutical development. The inherent chemical properties of this molecule—high polarity from its carboxylic acid and hydroxyl groups, the presence of a strong UV-absorbing chromophore, and its non-volatile nature—present unique analytical challenges. Furthermore, the existence of stereoisomers necessitates specialized techniques for chiral separation. We present two robust platforms: a High-Performance Liquid Chromatography (HPLC) method for both achiral quantification and chiral separation, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for sensitive and specific analysis following derivatization. Each protocol is designed for trustworthiness and reproducibility, with detailed explanations of the scientific rationale behind key experimental choices.
Part 1: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the primary technique for the analysis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid due to its non-destructive nature and suitability for polar, non-volatile compounds. We present two distinct methods: a reversed-phase method for quantifying the total amount of the analyte and a chiral method to separate its stereoisomers.
Section 1.1: Achiral Analysis for Potency and Impurity Profiling
Scientific Principle:
The primary challenge in reversed-phase HPLC for a polar acidic compound like our analyte is achieving adequate retention and symmetrical peak shape on a hydrophobic stationary phase (e.g., C18). The carboxylic acid moiety, if ionized, can lead to poor retention and peak tailing. To overcome this, the mobile phase is acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group (pKa ~4-5).[1] This protonation renders the molecule more neutral and hydrophobic, promoting better interaction with the C18 stationary phase and resulting in improved retention and peak symmetry.[2][3] The bromophenyl group provides a strong chromophore, making UV detection highly sensitive and specific.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
The detailed parameters for the HPLC system are summarized in the table below.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of a standard solution.
-
The system is deemed suitable for use if the relative standard deviation (%RSD) for peak area is ≤ 2.0% and the USP tailing factor for the analyte peak is ≤ 1.5.
-
Table 1: HPLC Method Parameters for Achiral Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% A (0 min) -> 30% A (20 min) -> 70% A (25 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm |
| Run Time | 25 minutes |
Workflow for Achiral HPLC Analysis
Caption: Workflow for achiral HPLC analysis.
Section 1.2: Chiral Separation of Stereoisomers
Scientific Principle:
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by the method described above. Chiral separation is achieved by using a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are highly effective for a broad range of chiral compounds.[4][5] These phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer grooves.[6] A normal-phase or polar organic mobile phase is typically employed to maximize these specific interactions.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the sample in the mobile phase (n-Hexane:Isopropanol 80:20 v/v).
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions:
-
The detailed parameters for the chiral HPLC system are summarized in the table below.
-
Table 2: HPLC Method Parameters for Chiral Separation
| Parameter | Value |
| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detector | UV Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm |
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
For trace-level analysis and unequivocal identification, GC-MS is a powerful alternative. However, the target analyte is not directly amenable to GC analysis due to its low volatility and thermal instability caused by the polar carboxylic acid and hydroxyl functional groups.[7][8]
Scientific Principle:
To make the compound suitable for GC, a chemical modification step known as derivatization is mandatory.[9] Derivatization replaces the active hydrogens on the polar functional groups with nonpolar, thermally stable groups, thereby increasing the molecule's volatility.[8][10] Silylation is a highly effective and common technique for this purpose. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can simultaneously derivatize both the carboxylic acid and the hydroxyl group in a single step to form their respective trimethylsilyl (TMS) ester and TMS ether.[11]
The resulting TMS-derivatized molecule is volatile and stable for GC analysis. Coupling GC with a Mass Spectrometry (MS) detector provides exceptional sensitivity and specificity. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br exist in a ~1:1 natural abundance), which serves as a definitive confirmation of the analyte's identity.[12][13]
Section 2.1: Derivatization Protocol (Silylation)
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or Acetonitrile (anhydrous)
-
-
Procedure:
-
Place approximately 1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection into the GC-MS system.
-
Section 2.2: GC-MS Protocol
Table 3: GC-MS Method Parameters
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-550) |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis after silylation.
Conclusion
The analytical methods detailed in this guide provide robust and reliable solutions for the comprehensive characterization of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. The reversed-phase HPLC method is ideal for routine quality control, offering precise quantification of the total analyte content. For the critical assessment of stereoisomeric purity, the chiral HPLC method provides excellent separation. Finally, the GC-MS method, incorporating an essential derivatization step, delivers superior sensitivity and structural confirmation, making it invaluable for trace analysis and metabolite identification studies. The selection of a specific method should be guided by the analytical objective, whether it is potency testing, chiral purity assessment, or trace-level detection.
References
-
Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography-mass spectrometry. Encyclopedia of Mass Spectrometry, 6, 421-430. [Link]
-
Schaller, M. R., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(3), 393-396. [Link]
-
Zenkevich, I. G. (2010). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Taylor & Francis. [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Technical Note. [Link]
-
Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(1), 31-35. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
Hoai, P. M., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 116-129. [Link]
-
Harvey, D. (2023). Derivatization. Chemistry LibreTexts. [Link]
-
Crawford Scientific. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
-
Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23, 1109-1117. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. [Link]
-
Henderson, J. E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. [Link]
-
SIELC Technologies. (2018). Separation of 1,1-Cyclobutanedicarboxylic acid on Newcrom R1 HPLC column. [Link]
-
Pesek, J. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Speth, M., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25, 23519-23528. [Link]
-
Kasperec, J., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113589. [Link]
-
Asnin, L. D. (1996). Chiral separations of profens on polysaccharide-based chiral stationary phases. VTechWorks. [Link]
-
D'Acquarica, I., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8561. [Link]
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- 5. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
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Biological activity of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid derivatives
The protocols outlined in this guide provide a robust framework for the initial biological characterization of novel 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid derivatives. Positive results from these assays, such as low micromolar IC50 values and induction of apoptosis, would warrant further investigation. Subsequent studies could include Western blot analysis to probe the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3),[4] or more specific mechanistic studies based on the observed phenotype. A thorough in vitro evaluation is a critical step in identifying promising lead compounds for further preclinical development. [2]
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- Lage, H., & Fojo, T. (2013). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Resistance Updates, 16(1-2), 1-8.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- BenchChem. (n.d.). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
- Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol.
- BenchSci. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- R&D Systems. (n.d.). Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3.
- JoVE. (2023, April 30). Video: The TUNEL Assay.
- Wang, Y., et al. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Molecules, 24(8), 1541.
- MDPI. (n.d.). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives.
- MySkinRecipes. (n.d.). 3-(4-Bromophenyl)cyclobutanecarboxylic acid.
Sources
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- 10. Video: The TUNEL Assay [jove.com]
Application Notes & Protocols: 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid as a Versatile Scaffold for Enzyme Inhibitor Synthesis
Abstract
The cyclobutane motif is a highly valued scaffold in modern medicinal chemistry. Its inherent ring strain and rigid, three-dimensional structure offer unique advantages for designing pharmacologically active molecules, including enhanced metabolic stability, conformational constraint, and the ability to present pharmacophores in precise spatial orientations.[1][2] This guide provides an in-depth technical overview of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid, a versatile building block for the synthesis of novel enzyme inhibitors. We present a plausible synthetic strategy for the scaffold, a detailed protocol for its elaboration into a hypothetical protease inhibitor, and a robust methodology for its biochemical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of cyclobutane derivatives in their discovery programs.
The Cyclobutane Scaffold in Drug Design: A Strategic Advantage
The incorporation of a cyclobutane ring into small-molecule drug candidates is a strategic choice to address multiple pharmacological parameters. Unlike more flexible aliphatic chains or larger rings, the puckered conformation of the cyclobutane core restricts the rotational freedom of appended functional groups.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the non-planar structure of the cyclobutane ring can reduce the planarity of a molecule, which may decrease crystal lattice energy and improve solubility.[2]
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a particularly valuable building block due to its trifunctional nature:
-
Carboxylic Acid: A key functional group for interacting with enzyme active sites, often forming salt bridges with basic residues (like lysine or arginine) or coordinating with metal ions in metalloenzymes.
-
Hydroxyl Group: Provides a hydrogen bond donor and acceptor, and serves as a synthetic handle for further derivatization.
-
Bromophenyl Group: Offers a site for diversification through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents to probe hydrophobic pockets or form other interactions.
Synthesis of the Core Scaffold: A Generalized Approach
While 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid is commercially available[3][4], understanding its synthesis provides context for analog design. A common and effective strategy for constructing cyclobutane rings is the [2+2] cycloaddition. The following represents a generalized, plausible workflow for its synthesis.
Caption: Workflow for elaborating the scaffold into a final inhibitor.
Detailed Experimental Protocol
Step 1: Amide Coupling
-
Rationale: This step couples the core scaffold to an amino acid fragment. L-Leucine is chosen as a representative fragment that can interact with a hypothetical S1' specificity pocket in the enzyme. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid | 271.11 | 100 | 0.369 | 1.0 |
| L-Leucine methyl ester HCl | 181.66 | 74 | 0.406 | 1.1 |
| HATU | 380.23 | 168 | 0.443 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 143 (192 µL) | 1.107 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | 4 mL | - | - |
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (100 mg, 0.369 mmol).
-
Dissolve the starting material in anhydrous DMF (4 mL).
-
Add L-Leucine methyl ester hydrochloride (74 mg, 0.406 mmol) and HATU (168 mg, 0.443 mmol) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (192 µL, 1.107 mmol) dropwise to the stirred reaction mixture.
-
Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the amine and the acid formed during the reaction. Three equivalents are used to ensure the reaction medium remains basic.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the amide-coupled intermediate.
Step 2: Suzuki Cross-Coupling
-
Rationale: The Suzuki coupling is a robust and widely used C-C bond-forming reaction. It allows for the replacement of the bromine atom with a phenyl group, which can serve to occupy a hydrophobic pocket in the enzyme's active site, thereby increasing potency.
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| Amide-Coupled Intermediate | (Calculated) | 100 | (Calc) | 1.0 |
| Phenylboronic acid | 121.93 | (Calc) | (Calc) | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | (Calc) | (Calc) | 0.05 |
| 2M Potassium Carbonate (K₂CO₃) | - | (Calc) mL | (Calc) | 3.0 |
| 1,4-Dioxane / Water (4:1) | - | 5 mL | - | - |
Procedure:
-
Combine the amide-coupled intermediate, phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq) in a microwave vial or Schlenk flask.
-
Add the 1,4-dioxane/water solvent mixture (5 mL) and the 2M K₂CO₃ solution (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Note: This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
-
Heat the reaction mixture to 90-100 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final compound by flash chromatography or preparative HPLC.
Biochemical Evaluation: Enzyme Inhibition Assay Protocol
This section provides a standard operating procedure for determining the inhibitory potency (IC₅₀) of the newly synthesized compound against a model enzyme, such as a generic protease, using a fluorescence-based assay. [5][6]
Principle
The assay measures the rate of cleavage of a fluorogenic peptide substrate. When the substrate is cleaved by the enzyme, a fluorophore is released from a quencher, resulting in an increase in fluorescence intensity over time. An inhibitor will slow down this reaction rate.
Materials and Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Tween-20.
-
Enzyme: Stock solution of the target protease (e.g., MMP-9) in assay buffer.
-
Substrate: Fluorogenic peptide substrate stock solution in DMSO.
-
Inhibitor: Synthesized compound stock solution in 100% DMSO.
-
Positive Control: A known inhibitor of the target enzyme (e.g., Batimastat for MMPs).
-
Plate: Black, flat-bottom 96-well microplate.
-
Instrument: Fluorescence plate reader.
Experimental Protocol
-
Compound Dilution: Prepare a serial dilution of the inhibitor in 100% DMSO. A typical starting range would be from 10 mM down to low nanomolar concentrations. Then, create an intermediate dilution plate by diluting these DMSO stocks into the assay buffer.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the diluted inhibitor solutions to the test wells.
-
For Negative Control wells (100% enzyme activity), add 25 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
For Positive Control wells, add 25 µL of a known inhibitor at a concentration expected to give >90% inhibition.
-
For Blank wells (no enzyme), add 50 µL of assay buffer instead of the enzyme solution later.
-
-
Enzyme Addition: Add 25 µL of the diluted enzyme solution to all wells except the blanks.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate to all wells to initiate the reaction. The final volume in each well should be 125 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
Data Analysis
-
Calculate Reaction Rates: For each well, determine the reaction rate (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).
-
Normalize Data:
-
Subtract the rate of the blank wells (if any background substrate hydrolysis occurs) from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_negative_control))
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Hypothetical binding mode of the synthesized inhibitor in an MMP active site.
Conclusion
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid stands out as a high-value, trifunctional building block for constructing sophisticated enzyme inhibitors. Its rigid core allows for precise positioning of key pharmacophoric elements, while its synthetic handles—the carboxylic acid, hydroxyl group, and bromophenyl moiety—provide a platform for generating diverse chemical libraries. The protocols outlined herein provide a comprehensive framework for synthesizing and evaluating novel inhibitors based on this promising scaffold, demonstrating a clear path from chemical synthesis to biochemical characterization in a drug discovery context.
References
-
Steverlynck, D., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available from: [Link]
-
Ghavami, R., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. [Link]
- Google Patents. (2015).
-
Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nikolova, S., et al. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry. Available from: [Link]
-
Lee, G. H., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. [Link]
-
Lee, G. H., et al. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. [Link]
-
Oksanen, E., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
- Google Patents. (2015).
-
ResearchGate. (2025). Bioactive cyclobutane-containing alkaloids. [Link]
-
Williams, D., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. [Link]
-
Olarewaju, O. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. [Link]
-
Guler, H., et al. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Bioorganic & Medicinal Chemistry. [Link]
-
El-Damasy, D., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]
Sources
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- 3. labsolu.ca [labsolu.ca]
- 4. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid [allbiopharm.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid in Advanced Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a unique trifunctional molecule poised for significant contributions to materials science. Its rigid cyclobutane core, combined with the synthetically versatile carboxylic acid, hydroxyl, and bromophenyl moieties, offers a rich playground for the rational design of novel polymers, liquid crystals, and metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed, field-proven protocols and the scientific rationale behind them. While direct literature on the application of this specific molecule is nascent, the protocols herein are built upon established principles in polymer chemistry, liquid crystal design, and MOF synthesis, providing a robust starting point for innovation.
Molecular Overview and Synthetic Potential
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (Molecular Formula: C₁₁H₁₁BrO₃, Molecular Weight: 271.11 g/mol ) is a solid organic compound featuring a central, strained cyclobutane ring.[1][2][3] This rigid core imparts a distinct conformational character to materials derived from it, often acting as a "chain stiffener".[4][5] The molecule's true potential lies in its three distinct functional groups:
-
Carboxylic Acid (-COOH): This primary functional group is a versatile handle for forming ester linkages in polymerization and liquid crystal synthesis. It is also the key coordinating group for binding to metal ions or clusters in the formation of metal-organic frameworks.[4][6][7]
-
Hydroxyl (-OH): The secondary hydroxyl group provides an additional site for polymerization, enabling the creation of cross-linked or hyperbranched structures. It can also be used to tune the polarity and hydrogen-bonding capabilities of the final material.[8]
-
4-Bromophenyl Group: The bromo-substituent on the phenyl ring offers a reactive site for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further functionality or the creation of more complex, conjugated systems.[9] In the context of liquid crystals, the polar bromo-group can influence the dielectric anisotropy of the resulting mesogens.[10][11]
The strategic interplay of these three functional groups allows for a modular approach to materials design, where each part of the molecule can be independently or concertedly leveraged to achieve desired material properties.
Application Area I: Advanced Polyesters
The presence of both a carboxylic acid and a hydroxyl group on the same molecule makes 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid an ideal AB-type monomer for the synthesis of novel polyesters.[12] The rigid cyclobutane unit integrated into the polymer backbone is expected to enhance the thermal stability and mechanical properties of the resulting material.
Rationale for Polyester Synthesis
Poly(α-hydroxy acids) and related polyesters are a cornerstone of biodegradable and functional polymers.[8][13] The direct polymerization of hydroxy acids is a viable route to these materials.[12] By using 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid as a monomer, we can introduce the rigid cyclobutane and functional bromophenyl groups into the polyester chain. This can lead to materials with:
-
Higher Glass Transition Temperatures (Tg): The restricted bond rotation of the cyclobutane ring can increase the stiffness of the polymer backbone, leading to a higher Tg.
-
Tunable Mechanical Properties: The rigid nature of the monomer can contribute to increased strength and modulus.
-
Post-Polymerization Functionalization: The pendant bromophenyl groups serve as latent reactive sites for further chemical modification, allowing for the tailoring of the polymer's surface properties, solubility, or for grafting other polymer chains.
Experimental Protocol: Direct Polycondensation
This protocol describes the synthesis of a linear polyester via direct polycondensation.
Materials:
-
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
High-boiling point, inert solvent (e.g., Diphenyl ether)
-
Methanol (for purification)
-
Nitrogen gas supply
-
Schlenk line and appropriate glassware
Procedure:
-
Drying of Monomer: Dry the 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid under vacuum at 60 °C for at least 12 hours to remove any residual water.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the dried monomer (e.g., 10 mmol, 2.71 g) and diphenyl ether (20 mL).
-
Catalyst Addition: Add the catalyst, Sn(Oct)₂ (0.1 mol% relative to the monomer).
-
Polymerization:
-
Heat the mixture to 180 °C under a slow stream of nitrogen. Water will be generated as a byproduct of esterification and should be collected in the Dean-Stark trap.
-
After 4-6 hours, increase the temperature to 220 °C and apply a vacuum (e.g., <1 mmHg) to facilitate the removal of the final traces of water and drive the polymerization to a higher molecular weight.
-
Continue the reaction under vacuum for an additional 8-12 hours. The viscosity of the reaction mixture will increase significantly.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The polymer will solidify.
-
Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF).
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum at 60 °C to a constant weight.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg) and melting point (Tm), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Workflow Diagram
Caption: Workflow for the synthesis of a polyester from 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
Application Area II: Liquid Crystals
The rigid, calamitic (rod-like) potential of derivatives of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid makes it an interesting building block for thermotropic liquid crystals. By esterifying the carboxylic acid with a suitable mesogenic core, a new family of liquid crystalline materials can be accessed.
Rationale for Liquid Crystal Synthesis
The design of liquid crystals hinges on creating molecules with a high aspect ratio and appropriate polarity.[10] The 1-(4-bromophenyl)cyclobutane moiety can serve as a rigid core component. The trans-isomer is generally preferred for promoting liquid crystallinity due to its more linear shape. The key design principles are:
-
Rigid Core: The phenyl and cyclobutane rings provide the necessary rigidity.
-
Polar Groups: The bromo-substituent and the ester linkage contribute to the overall molecular dipole, which is crucial for forming stable mesophases.
-
Flexible Tail: An alkyl or alkoxy chain attached to the other end of the molecule provides the necessary fluidity.
Experimental Protocol: Esterification for Liquid Crystal Synthesis
This protocol describes the synthesis of a potential liquid crystal by esterifying 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid with 4-cyanophenol.
Materials:
-
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (e.g., HCl, NaHCO₃, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Characterization: The final product should be characterized by NMR and Mass Spectrometry to confirm its structure. The liquid crystalline properties (mesophases and transition temperatures) can be investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Molecular Design Diagram
Caption: Conceptual design of a liquid crystal via esterification. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation).
Application Area III: Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[2][14] The additional hydroxyl and bromophenyl groups can introduce further functionality into the pores of the MOF.
Rationale for MOF Synthesis
MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers.[15][16] The properties of a MOF are highly dependent on the geometry and functionality of its linker.[1][5] Using 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid as a linker could result in MOFs with:
-
Functional Pores: The hydroxyl groups lining the pores could enhance the affinity for polar guest molecules (e.g., water, alcohols).
-
Post-Synthetic Modification: The bromophenyl groups can be modified after the MOF has been synthesized, allowing for the introduction of catalytic sites or other functional moieties without altering the underlying framework.[16]
-
Unique Topologies: The non-linear, three-dimensional structure of the cyclobutane linker may lead to novel framework topologies with interesting gas sorption or separation properties.
Experimental Protocol: Solvothermal MOF Synthesis
This protocol describes a general method for the solvothermal synthesis of a MOF using zinc nitrate as the metal source.
Materials:
-
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (organic linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (e.g., 0.5 mmol, 135.5 mg) and Zn(NO₃)₂·6H₂O (e.g., 0.5 mmol, 148.7 mg) in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in a preheated oven at 100-120 °C for 24-72 hours.
-
Cooling and Isolation:
-
Allow the autoclave to cool slowly to room temperature.
-
Crystals of the MOF should have formed. Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF several times to remove any unreacted starting materials.
-
-
Solvent Exchange and Activation:
-
To remove the high-boiling DMF from the pores, immerse the crystals in a volatile solvent like chloroform or acetone for 2-3 days, replacing the solvent several times.
-
Activate the MOF by heating the solvent-exchanged sample under a dynamic vacuum at an elevated temperature (e.g., 150 °C) to remove the guest solvent molecules and open up the porous network.
-
Characterization: The resulting MOF can be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.
MOF Synthesis and Functionalization Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. labsolu.ca [labsolu.ca]
- 4. Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. osti.gov [osti.gov]
- 15. CAS 1432059-59-0: Methyl 1-(4-broMophenyl)-3-hydroxycyclob… [cymitquimica.com]
- 16. Synthesis, functionalization, and applications of metal–organic frameworks in biomedicine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimization of reaction conditions for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal yield and purity.
Introduction: The Reformatsky Reaction at its Core
The synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid and its derivatives often involves a key chemical transformation known as the Reformatsky reaction.[1][2] This reaction is a powerful tool for forming carbon-carbon bonds, specifically for synthesizing β-hydroxy esters or their corresponding carboxylic acids.[1] It involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. A key advantage of the Reformatsky reaction is the relatively low basicity of the organozinc intermediate (the Reformatsky enolate), which minimizes side reactions like proton transfer, making it compatible with a wide range of functional groups.[1]
The overall synthesis can be visualized as a multi-step process, starting from the activation of zinc, formation of the organozinc reagent, its addition to a ketone, and subsequent hydrolysis to yield the final product. Understanding the nuances of each step is critical for successful optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.
Question: My reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?
Answer:
Failure of the reaction to initiate is one of the most common hurdles. The primary culprit is almost always the activation of the zinc metal.
-
Zinc Activation is Crucial: The surface of commercially available zinc dust or turnings is often coated with a layer of zinc oxide, which prevents it from reacting with the α-halo ester. This oxide layer must be removed for the reaction to proceed.
-
Recommended Activation Protocol:
-
Wash the zinc dust with dilute HCl (e.g., 1-2 M) for a few minutes to etch the oxide layer.
-
Decant the acid and wash the zinc sequentially with water, ethanol, and finally diethyl ether or THF to remove any residual acid and water.
-
Dry the activated zinc thoroughly under vacuum or a stream of inert gas before use. The zinc should be a fine, gray powder.
-
-
-
Solvent Purity: The presence of water in the reaction solvent (commonly THF or diethyl ether) will quench the organozinc intermediate as it forms. Ensure your solvents are rigorously dried, for instance, by distilling from sodium/benzophenone or passing through an activated alumina column.
-
Initiation Techniques: If the reaction is still slow to start even with activated zinc and dry solvents, gentle heating can be applied. A small crystal of iodine can also be added as an activator. The iodine etches the zinc surface, exposing fresh metal to initiate the reaction.
Question: I am observing a significant amount of a side product that appears to be a dimer of the starting ester. How can I minimize this?
Answer:
The formation of a Wurtz-type coupling product, where two molecules of the α-halo ester react with zinc to form a dimer, is a known side reaction. This becomes more prominent if the concentration of the organozinc reagent is high before the ketone is added.
-
Slow Addition is Key: The α-halo ester should be added slowly and portion-wise to the suspension of activated zinc and the ketone. This ensures that the organozinc reagent is formed in the presence of the electrophile (the ketone) and reacts with it immediately, minimizing the opportunity for self-condensation.
-
Temperature Control: Running the reaction at a lower temperature can also help to control the rate of organozinc formation and reduce the likelihood of dimerization.
Question: The yield of my desired product is consistently low, even when the reaction appears to go to completion. Where could I be losing my product?
Answer:
Low isolated yield can be attributed to several factors during both the reaction and the work-up procedure.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or adding a small additional portion of activated zinc.
-
Work-up and Extraction: The β-hydroxy acid product can be somewhat water-soluble, especially after acidification of the reaction mixture.
-
pH Adjustment: During the aqueous work-up, carefully acidify the mixture to a pH of around 2-3 to ensure the carboxylic acid is fully protonated and less water-soluble.
-
Thorough Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether. Perform multiple extractions (at least 3-4 times) to maximize the recovery of the product from the aqueous layer.
-
Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
-
-
Purification Losses: Purification by column chromatography can sometimes lead to product loss on the silica gel, especially if the compound is polar. Consider crystallization as an alternative or primary purification method if applicable.
Question: My final product is difficult to purify and contains persistent impurities. What are some effective purification strategies?
Answer:
Purification of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid can be challenging due to its polarity and potential for multiple stereoisomers.
-
Crystallization: This is often the most effective method for obtaining a highly pure product. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethyl acetate, acetone) and then add a co-solvent in which it is less soluble (e.g., hexanes, heptane) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of well-defined crystals.
-
Column Chromatography: If crystallization is not feasible, silica gel chromatography can be employed.
-
Solvent System Optimization: Use a gradient elution system, starting with a less polar mobile phase and gradually increasing the polarity. A typical system might be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (0.5-1%) to the mobile phase. The acid helps to keep the carboxylic acid protonated and prevents streaking on the column.
-
-
Acid-Base Extraction: An acid-base workup can be a powerful purification tool. Dissolve the crude product in an organic solvent like diethyl ether and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified with dilute HCl and the pure product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Reformatsky reaction in this synthesis?
A1: The optimal temperature can vary, but typically the reaction is initiated at room temperature or with gentle warming. Once initiated, the reaction is often maintained at a controlled temperature, for example, by refluxing in a solvent like THF (boiling point ~66°C). However, for sensitive substrates or to minimize side reactions, lower temperatures may be beneficial. It is advisable to start at room temperature and adjust based on reaction monitoring.
Q2: Which α-halo ester is better to use, the bromo or the chloro derivative?
A2: α-bromo esters are generally more reactive than their chloro counterparts in the Reformatsky reaction and are often preferred for this reason. They tend to form the organozinc reagent more readily.
Q3: Can I use other metals besides zinc?
A3: While zinc is the classic metal for the Reformatsky reaction, other metals and metal salts have been explored, including magnesium, iron, cobalt, and samarium(II) iodide.[3][2] These alternatives can sometimes offer advantages in terms of reactivity or stereoselectivity. However, for the synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, activated zinc remains the most common and well-established reagent.
Q4: How can I confirm the structure of my final product?
A4: A combination of analytical techniques should be used for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O and -OH) groups.
Q5: What are the safety precautions I should take during this synthesis?
A5: Standard laboratory safety practices should always be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals with care, paying attention to their specific hazards. For example, α-halo esters are lachrymators (tear-inducing).
-
The activation of zinc with acid can generate hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.
Experimental Workflow & Visualization
The general workflow for the synthesis and optimization can be broken down into several key stages, as illustrated in the following diagram.
Caption: General workflow for the synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
A logical troubleshooting flowchart can also guide the optimization process when issues arise.
Caption: Troubleshooting flowchart for common synthesis issues.
Summary of Optimized Reaction Conditions
For successful synthesis, careful control over several parameters is essential. The following table provides a general guide to optimized conditions, which should be further refined based on experimental observations.
| Parameter | Recommended Condition | Rationale |
| Zinc | Freshly activated zinc dust | Removes passivating oxide layer, ensuring high reactivity. |
| Solvent | Anhydrous THF or Diethyl Ether | Prevents quenching of the organozinc intermediate. |
| Reactant Addition | Slow, dropwise addition of α-halo ester | Minimizes side reactions like Wurtz coupling. |
| Temperature | Initiate at RT, then reflux | Balances reaction rate with control over side reactions. |
| Work-up | Acidification to pH 2-3, extraction | Ensures protonation of the carboxylic acid for efficient extraction. |
| Purification | Crystallization or Column Chromatography | Provides high purity final product. |
By understanding the underlying chemistry of the Reformatsky reaction and proactively addressing common experimental challenges, researchers can significantly improve the efficiency and reproducibility of the synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
References
-
Reformatsky Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Reformatsky reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction - PMC. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this multi-step synthesis. My aim here is to provide not just procedural guidance, but also the underlying chemical principles to empower you to make informed decisions in your own laboratory work.
I. Overview of the Synthetic Pathway
The synthesis of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid typically proceeds through a pathway involving the formation of a cyclobutanone intermediate, followed by reduction and hydrolysis. A common route is a [2+2] cycloaddition to form a cyclobutane ring, followed by functional group manipulations. A plausible and widely used approach involves the following key transformations:
Caption: A generalized synthetic workflow for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues related to by-product formation during the synthesis.
FAQ 1: My final product shows two distinct spots on TLC and two sets of peaks in the NMR that I suspect are diastereomers. How can I confirm this and what is the likely cause?
Answer:
It is highly probable that you have a mixture of cis and trans diastereomers of 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid. The reduction of the ketone precursor, 1-(4-bromophenyl)-3-oxocyclobutanecarboxylic acid (or its ester), is a critical step where stereochemistry is established.
Causality: The reducing agent (e.g., sodium borohydride) can attack the carbonyl group from either face of the cyclobutane ring, leading to both the cis and trans isomers. The ratio of these isomers is dependent on the steric hindrance around the carbonyl group and the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing diastereomeric by-products.
Experimental Protocol: Diastereomer Analysis by HPLC
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of hexanes and isopropanol, with a small percentage of a modifier like trifluoroacetic acid (for carboxylic acids). The exact ratio will need to be optimized.
-
Detection: UV at a wavelength where the bromophenyl group absorbs (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of your product mixture in the mobile phase.
-
Inject the sample and run the HPLC.
-
The two diastereomers should elute at different retention times. The peak area can be used to determine the isomeric ratio.
-
FAQ 2: I am observing a by-product with a mass that corresponds to the loss of water from my target molecule. What is this impurity and how can I avoid its formation?
Answer:
This by-product is likely the elimination product, 1-(4-bromophenyl)cyclobut-2-enecarboxylic acid or 1-(4-bromophenyl)cyclobut-3-enecarboxylic acid.
Causality: The hydroxyl group at the 3-position can be eliminated, especially under acidic or basic conditions, or at elevated temperatures, to form a double bond within the cyclobutane ring. This is a common side reaction for alcohols.[1][2]
Formation Mechanism:
Caption: Acid-catalyzed elimination of water to form an unsaturated by-product.
Mitigation Strategies:
| Strategy | Rationale |
| Neutral or Mild Reaction Conditions | Avoid strong acids or bases, especially during work-up and purification. |
| Low-Temperature Reactions | Keep reaction and purification temperatures as low as practically possible to minimize the rate of elimination. |
| Careful pH Control | During aqueous work-up, maintain the pH close to neutral. |
FAQ 3: My crude product contains a significant amount of unreacted ketone starting material. What are the best ways to address this?
Answer:
Incomplete conversion of the ketone precursor is a common issue. This can be due to several factors including insufficient reducing agent, deactivated reagent, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Reagent Stoichiometry and Quality:
-
Ensure you are using a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄).
-
Use freshly opened or properly stored reducing agents, as they can decompose over time.
-
-
Reaction Time and Temperature:
-
Monitor the reaction by TLC to determine when the starting material is fully consumed.
-
While low temperatures can improve selectivity, they may also slow down the reaction. A balance needs to be found.
-
-
Purification:
-
The ketone is generally less polar than the desired alcohol product. Flash column chromatography is usually effective for separating the unreacted ketone.
-
FAQ 4: I have identified a by-product that appears to be a lactone. How is this formed and how can I prevent it?
Answer:
The formation of a lactone, specifically a γ-lactone, is a possibility, especially if the synthesis involves the reduction of an ester of 1-(4-bromophenyl)-3-oxocyclobutanecarboxylic acid.
Causality: The newly formed hydroxyl group can undergo an intramolecular cyclization with the ester group, particularly if the reaction is worked up under conditions that favor this. Studies on the reduction of similar aryl oxoesters have shown lactone formation as a potential side reaction.[3]
Prevention:
-
Low-Temperature Work-up: Perform the work-up at low temperatures to minimize the rate of lactonization.
-
Rapid Hydrolysis: If the final step is the hydrolysis of the ester, proceeding directly to this step after the reduction can prevent the isolation of the hydroxy-ester and thus prevent lactonization.
III. Summary of Common By-products and their Identification
| By-product | Structure | Likely Cause | Identification Methods |
| Diastereomers (cis/trans) | Isomers of the final product | Non-stereoselective reduction of the ketone | Chiral HPLC, 2D NMR (NOESY/ROESY) |
| Elimination Product | 1-(4-bromophenyl)cyclobut-2-enecarboxylic acid | Acidic/basic conditions, heat | LC-MS (M-18), ¹H NMR (alkene protons) |
| Unreacted Ketone | 1-(4-bromophenyl)-3-oxocyclobutanecarboxylic acid | Incomplete reduction | TLC, LC-MS, ¹H NMR (absence of -OH proton, presence of characteristic ketone signals) |
| Lactone | Intramolecular cyclization product | Side reaction during reduction of the ester | LC-MS, IR (lactone carbonyl stretch), ¹H NMR |
| Incompletely Hydrolyzed Ester | Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate | Incomplete hydrolysis | TLC, LC-MS, ¹H NMR (presence of -OCH₃ signal) |
IV. References
-
Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]
-
Bachmann, S., & Fessner, W. D. (2014). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 114(20), 10354–10403. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]
-
Organic Reactions. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]
-
U.S. Patent No. 3,288,847. (1966). Preparation of 1, 4-cyclohexadiene-1-carboxylic acid. Google Patents.
-
Canadian Patent No. CA2749893A1. (2010). 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h). Google Patents.
-
Hitherto unknown cis- and trans-3-alkyl- and 3-aryl-3-fluorocycobutylamines have been synthesised selectively from 3-oxocyclobutane carboxylic acid in six or seven steps. (n.d.). ResearchGate. [Link]
-
A scalable synthesis of the cis-1,3-disubstituted cyclobutane carboxylic acid scaffold of TAK-828F (1) has been developed, featuring the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with NaBH4. (2021). The Journal of Organic Chemistry. [Link]
-
Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis by Elimination Reactions. (n.d.). Science of Synthesis. [Link]
-
Elimination by the E1 Mechanism. (2022). Chemistry LibreTexts. [Link]
-
Organic Syntheses. (n.d.). α,β-DEHYDROGENATION OF β-DICARBONYL COMPOUNDS BY SELENOXIDE ELIMINATION. [Link]
-
Organic Syntheses. (n.d.). 3. [Link]
Sources
Technical Support Center: Purification of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (CAS RN®: 1353636-83-5).[1] This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The unique structure of this compound, featuring a polar carboxylic acid, a hydroxyl group, and a bromophenyl moiety, presents specific challenges and opportunities in purification.[2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve your desired purity and yield.
Purification Workflow Overview
The purification strategy for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid typically involves a multi-step approach, starting from the crude reaction mixture and proceeding to the final, highly pure compound. The choice of techniques depends on the impurity profile and the scale of the experiment.
Caption: General purification workflow for the target compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification process. Each answer provides a causal explanation and a clear course of action.
Q1: My crude product has oiled out or remains a persistent, gummy solid after the initial work-up. What's the cause and how can I solidify it?
A1: This is a common issue when the crude product has a high concentration of impurities or residual solvent, which suppresses its natural crystallization tendency.
-
Causality: Impurities act as a "solvent" for your product, preventing the formation of a stable crystal lattice. High-boiling point solvents like DMF or DMSO can also be difficult to remove and lead to oils.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is stable.
-
Trituration: This is the most effective technique. Add a poor solvent in which your product is sparingly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously stir or sonicate the gummy material. The product should precipitate as a solid, which can then be filtered.
-
Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (DCM) or methanol and re-evaporate. Repeating this process 2-3 times can help azeotropically remove residual high-boiling solvents.
-
Q2: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or choose a chromatography eluent. Why is this happening?
A2: The streaking is characteristic of polar, acidic compounds like carboxylic acids on a polar stationary phase like silica gel.
-
Causality: The acidic proton of the carboxylic acid can interact strongly and inconsistently with the silica gel surface (SiO₂), leading to a distribution of interactions rather than a sharp band. This results in tailing or streaking.
-
Solution: To obtain sharp, well-defined spots, you must suppress the deprotonation of the carboxylic acid. This is achieved by acidifying your mobile phase.
-
Protocol: Add a small amount of a volatile acid to your pre-mixed eluent. A common choice is 0.5-1% acetic acid or formic acid. For example, if your eluent is 50:50 Ethyl Acetate:Hexanes, prepare a stock solution with 1% acetic acid for consistent results. This ensures the carboxylic acid remains protonated and interacts more predictably with the silica gel.[4]
-
Q3: I ran a silica gel column, but my yield is very low. Where did my product go?
A3: Low recovery from silica gel chromatography for polar compounds can stem from two primary issues: irreversible adsorption or premature elution of a second stereoisomer.
-
Causality & Solutions:
-
Irreversible Adsorption: The combination of a free hydroxyl and a carboxylic acid can lead to very strong binding to the silica surface, especially if the eluent is not polar enough. Your compound may still be on the column. Try flushing the column with a much stronger, acidified eluent (e.g., 5-10% Methanol in DCM with 1% Acetic Acid) to recover the bound material.
-
Stereoisomer Separation: The compound has at least two stereocenters, meaning it can exist as diastereomers. Diastereomers have different physical properties and can separate on silica gel.[5] It's possible you collected the main isomer but a second, faster- or slower-eluting isomer was missed. Carefully analyze all fractions by TLC before combining them.
-
Q4: After recrystallization, my product's purity (by NMR or LCMS) has not significantly improved. What went wrong?
A4: This indicates an issue with either the chosen solvent system or the recrystallization technique itself.
-
Causality & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold, while dissolving the impurities well at all temperatures. If the impurities have similar solubility profiles to your product, they will co-crystallize. You must perform a new solvent screen.
-
Cooling Too Rapidly: Cooling the solution too quickly causes the product to crash out of solution, trapping impurities within the crystal lattice. The key to pure crystals is slow growth. Allow the solution to cool to room temperature slowly, then move it to a 4 °C refrigerator, and finally to a freezer if necessary.
-
Insufficient Solvent: Using too little solvent can lead to premature crystallization at a high temperature, which also traps impurities. Ensure the compound is fully dissolved at the boiling point of the solvent before you begin the cooling process.
-
Caption: Troubleshooting decision tree for poor recrystallization outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The impurity profile is highly dependent on the synthetic route. However, some common classes of impurities can be anticipated.
| Impurity Type | Potential Origin | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete reaction conversion. | Chromatography or Recrystallization |
| Ester Precursor | Incomplete hydrolysis of a precursor like methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate.[6] | Acid-base extraction (ester is neutral), Chromatography |
| Diastereomers | Lack of stereocontrol during synthesis. | Careful flash chromatography or fractional crystallization.[5] |
| Solvent Residues | Trapped solvent from reaction or work-up (e.g., Toluene, DMF).[7][8] | High vacuum drying, Trituration |
| Degradation Products | Instability to heat or pH during work-up or storage.[8] | Chromatography |
Q2: Can I use acid-base extraction for purification?
A2: Yes, absolutely. An acid-base extraction is an excellent first-pass purification step to remove any neutral or basic impurities from your acidic product.
-
Underlying Principle: The carboxylic acid group is deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities (like an unreacted ester precursor) remain in the organic phase and can be separated.
-
Step-by-Step Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) two to three times. Combine the aqueous layers.
-
Self-Validation: Keep the organic layer until you have confirmed your product is in the aqueous layer. You can spot a TLC of the organic layer to ensure no product remains.
-
Cool the combined aqueous layers in an ice bath and slowly acidify with cold 1-2 M HCl until the pH is ~2. The product should precipitate as a solid.
-
Extract the product back into an organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified acid.[9]
-
Q3: What is a good starting point for developing a column chromatography method?
A3: A systematic approach using TLC is essential. Given the compound's polarity, a mobile phase of ethyl acetate in hexanes is a standard starting point.
-
Step-by-Step Protocol:
-
TLC Screening: Prepare TLC chambers with different ratios of Ethyl Acetate (EtOAc) in Hexanes (e.g., 20%, 30%, 40%, 50%), each containing 0.5-1% acetic acid.
-
Target Rf: Aim for a solvent system that gives your product an Rf (retention factor) of 0.25 - 0.35 . This Rf value generally provides the best separation in column chromatography.[4]
-
Column Packing: Use a slurry packing method with your chosen eluent to ensure a well-packed column, which is critical for good separation.
-
Sample Loading: For polar compounds, dry loading is often superior to wet loading. Dissolve your crude product in a minimal amount of a strong solvent (like methanol), adsorb it onto a small amount of silica gel, and evaporate to dryness. Load the resulting free-flowing powder onto the top of your column.
-
Elution: Begin running the column with the selected eluent, collecting fractions and monitoring them by TLC.
-
Q4: Which solvents are best for recrystallizing this compound?
A4: Finding the right recrystallization solvent is an empirical process. The compound's polarity suggests that moderately polar solvents or mixed-solvent systems will be effective. A patent for a similar cyclobutane carboxylic acid successfully used methyl tertiary butyl ether.[7] Another procedure for a related structure used ethyl acetate.[10]
-
Solvent Screening Protocol:
-
Place a small amount of your crude solid (10-20 mg) into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Good candidates are: Ethyl Acetate, Isopropanol, Acetone, Acetonitrile, Water, and Toluene.
-
A good solvent is one that does not dissolve the solid at room temperature.
-
Take the tubes that did not dissolve and heat them gently. A good solvent will dissolve the solid when hot.
-
Allow the hot, clear solutions to cool slowly to room temperature. The best solvent will be the one that produces a large quantity of crystalline solid upon cooling.
-
If a single solvent doesn't work well, try a binary system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water). Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) while hot, then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.
-
References
-
Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds. Journal of Liquid Chromatography, 5(6), 1143-1160. Available from: [Link]
-
Farcasiu, M. (1977). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry, 49(13), 2177-2179. Available from: [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Org. Synth. Coll. Vol. 2, p.152 (1943); Vol. 19, p.24 (1939). Available from: [Link]
-
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]
- Google Patents. (n.d.). CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof.
-
Cason, J., & Allen, C. F. (1947). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. The Journal of Organic Chemistry, 12(1), 95-97. Available from: [Link]
-
PubChem. (n.d.). 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid. Available from: [Link]
-
Chemdad. (n.d.). Cyclobutanecarboxylic acid. Available from: [Link]
-
Guangzhou Webo Technology Co., Ltd. (n.d.). 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. Available from: [Link]
-
Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Available from: [Link]
Sources
- 1. 1353636-83-5・1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid・1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3) [pubchemlite.lcsb.uni.lu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for reactions with 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
Welcome to the technical support center for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during reactions with 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield or Stalled Amide Coupling Reactions
Question: I am attempting to form an amide using 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid and a primary/secondary amine, but I am observing low yields and incomplete conversion, even with standard coupling reagents like HATU or EDC/HOBt. What could be the cause, and how can I improve the outcome?
Answer:
Low efficiency in amide coupling with this substrate can be attributed to a combination of steric hindrance and the presence of multiple reactive functional groups. The quaternary carbon center alpha to the carboxylic acid presents significant steric bulk, which can impede the approach of the amine nucleophile. Additionally, the free hydroxyl group can interfere with the coupling reaction.
Causality and Strategic Solutions:
-
Steric Hindrance: The cyclobutane ring and the aryl substituent create a sterically congested environment around the carboxylic acid. Standard coupling reagents might not be sufficiently reactive to overcome this hindrance.
-
Hydroxyl Group Interference: The hydroxyl group can be acylated by the activated carboxylic acid, leading to the formation of ester byproducts or self-polymerization. It can also coordinate with coupling reagents, reducing their efficacy.
Troubleshooting Protocol:
-
Choice of Coupling Reagent: For sterically hindered systems, more potent coupling reagents are often necessary. Consider using phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as diisopropylethylamine (DIPEA).[1][2] In some cases, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of the amine can be effective, though this is a harsher method that may not be suitable for sensitive substrates.
-
Reaction Conditions:
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome steric barriers. However, monitor the reaction closely for potential side reactions or degradation.
-
Solvent: Use an anhydrous polar aprotic solvent such as DMF or NMP to ensure all reactants are fully dissolved.
-
-
Protecting Group Strategy: While often less desirable due to additional synthetic steps, protecting the hydroxyl group as a silyl ether (e.g., TBS) or a benzyl ether can prevent its interference. This strategy ensures that the coupling reaction proceeds cleanly at the carboxylic acid moiety.
-
Order of Addition: To minimize self-reaction, pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.
Workflow for Amide Coupling:
Caption: Pre-activation of the carboxylic acid before amine addition.
Issue 2: Formation of an Unexpected Lactone During Esterification
Question: I am trying to perform a Fischer esterification on 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid with methanol and a strong acid catalyst (e.g., H₂SO₄), but I am isolating a significant amount of a byproduct that appears to be a lactone. How can I favor the formation of the desired methyl ester?
Answer:
The formation of a lactone is a common intramolecular side reaction for γ-hydroxy acids. In this case, the hydroxyl group can act as an intramolecular nucleophile, attacking the activated carboxylic acid to form a bicyclic lactone. This process is often favored under the acidic and high-temperature conditions of a standard Fischer esterification.
Causality and Strategic Solutions:
-
Intramolecular vs. Intermolecular Reaction: The proximity of the hydroxyl and carboxylic acid groups facilitates an intramolecular cyclization (lactonization), which can compete with the desired intermolecular reaction with the alcohol solvent.
Troubleshooting Protocol:
-
Milder Esterification Conditions: Avoid the harsh conditions of Fischer esterification. Instead, use milder methods that do not require strong acid and high heat.
-
DCC/DMAP Coupling: React the carboxylic acid with the alcohol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3] This reaction proceeds at room temperature and avoids strong acid.
-
Alkylation of the Carboxylate: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., Cs₂CO₃) and then alkylate with an alkyl halide (e.g., methyl iodide). This Sₙ2 reaction is highly efficient for forming methyl and other simple alkyl esters.
-
-
Use of a Large Excess of Alcohol: If Fischer esterification must be used, employing a very large excess of the alcohol (using it as the solvent) can help to favor the intermolecular reaction pathway through Le Châtelier's principle.[4]
Table 1: Comparison of Esterification Methods
| Method | Reagents | Temperature | Common Issues |
| Fischer Esterification | Alcohol, Strong Acid (cat.) | Reflux | Lactonization, degradation |
| DCC/DMAP | Alcohol, DCC, DMAP (cat.) | Room Temp | Purification from DCU byproduct |
| Carboxylate Alkylation | Base (e.g., Cs₂CO₃), Alkyl Halide | Room Temp | Potential for O-alkylation of the hydroxyl group |
Issue 3: Low Yield and Catalyst Deactivation in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling to substitute the bromine atom on 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid with an arylboronic acid. My reaction is sluggish, and I suspect catalyst deactivation. What are the likely causes and how can I optimize the reaction?
Answer:
The presence of a free carboxylic acid can interfere with Suzuki-Miyaura coupling reactions. The carboxylate, formed under the basic reaction conditions, can coordinate to the palladium catalyst, leading to its deactivation. Additionally, the hydroxyl group can also interact with the metal center.
Causality and Strategic Solutions:
-
Catalyst Inhibition: The carboxylate anion can act as a ligand for the palladium center, inhibiting the catalytic cycle.
-
Substrate Solubility: The salt form of the starting material may have poor solubility in the organic solvent, leading to a slow reaction rate.
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: The most reliable solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is generally unreactive under Suzuki conditions and can be hydrolyzed back to the carboxylic acid after the coupling is complete. A patent describing a similar transformation on a related substrate successfully employs this strategy.
-
Choice of Base and Ligand: If proceeding without protection, the choice of base is critical. Weaker bases such as K₃PO₄ or CsF are often preferred over stronger bases like NaOH or KOH to minimize catalyst inhibition. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling and reduce catalyst deactivation.[5]
-
Solvent System: A biphasic solvent system (e.g., toluene/water or dioxane/water) can help to partition the carboxylate salt and the catalyst, potentially reducing inhibition.
Sources
- 1. US7304081B2 - Amido compounds and their use as pharmaceuticals - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this stereochemically rich molecule. The inherent ring strain and the presence of two stereocenters in the cyclobutane core present unique synthetic hurdles.[1] This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges and streamline your synthetic efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
Q1: What are the primary stereochemical challenges in synthesizing this target molecule?
A1: The core challenge lies in controlling the geometry of two stereocenters, C1 and C3, on a fluxional four-membered ring. This requires precise control over both:
-
Diastereoselectivity: The relative orientation of the aryl and hydroxyl groups, leading to either cis or trans isomers.
-
Enantioselectivity: The absolute configuration (R/S) at each stereocenter, which ultimately determines the final enantiomer [(1R,3R), (1S,3S), (1R,3S), or (1S,3R)].
Achieving high fidelity in both aspects simultaneously is the principal difficulty.
Q2: What are the most viable synthetic strategies for constructing the substituted cyclobutane core?
A2: Several robust strategies exist for forming the cyclobutane ring. The choice depends on available starting materials and desired stereochemical outcome. Key approaches include:
-
[2+2] Cycloaddition: This is a powerful method for forming four-membered rings. Photochemical [2+2] cycloadditions or ketene cycloadditions are common.[2][3][4] Asymmetric variants using chiral catalysts can provide direct access to enantioenriched products.[3]
-
Ring Expansion of Cyclopropanes: Strain-release-driven ring expansions of cyclopropylcarbinyl systems can yield cyclobutanones.
-
Cyclization of Acyclic Precursors: Intramolecular cyclization, such as a Dieckmann condensation or other ring-closing reactions, can form the cyclobutane ring from a suitably functionalized open-chain precursor.[5]
Q3: How is the cis/trans stereochemistry typically controlled in the synthesis of 1,3-disubstituted cyclobutanes like this one?
A3: The most common and effective method for controlling diastereoselectivity is the stereoselective reduction of a 3-substituted cyclobutanone precursor . Experimental and computational studies have shown that the hydride reduction of 3-substituted cyclobutanones overwhelmingly favors the formation of the cis-alcohol, often with diastereomeric ratios exceeding 90:10.[6] This high selectivity is attributed to the hydride attacking from the face opposite to the substituent at the 3-position (anti-facial attack) to minimize torsional strain, a rationale consistent with the Felkin-Anh model.[6] Achieving the trans isomer is significantly more challenging and may require a multi-step approach, such as a Mitsunobu inversion of the cis-alcohol.
Q4: What methods can be employed to control the absolute stereochemistry (enantioselectivity)?
A4: Enantiocontrol can be introduced at various stages of the synthesis:
-
Asymmetric Catalysis: This is often the most elegant approach. Examples include enantioselective [2+2] cycloadditions[3][4] or the asymmetric reduction of a prochiral cyclobutanone using catalysts like chiral oxazaborolidines (CBS reduction) or ruthenium-based transfer hydrogenation catalysts.[7]
-
Substrate Control: Starting with an enantiomerically pure precursor, such as a chiral cyclobutanone derived from a chiral pool starting material.[2]
-
Chiral Resolution: A classical method where a racemic mixture of the final carboxylic acid (or a key intermediate) is resolved by forming diastereomeric salts with a chiral amine, followed by separation via crystallization.
Q5: What is a logical retrosynthetic pathway for this target molecule?
A5: A highly convergent and stereochemically logical retrosynthesis is outlined below. The key disconnection is the stereoselective reduction of a ketone, which simplifies the target to a 1,3-dicarbonyl cyclobutane equivalent. This precursor can be traced back to simpler, commercially available starting materials via established cyclization reactions.
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or require access to this valuable cyclobutane-containing scaffold. The inherent ring strain and defined three-dimensional structure of the cyclobutane motif make it a compelling component in medicinal chemistry.[1][2]
This document provides an in-depth look at alternative synthetic routes to 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, complete with troubleshooting guides and frequently asked questions to navigate the potential challenges in your experimental work.
Structure of this Guide
This guide is structured into two main sections, each detailing a plausible synthetic route to the target molecule. Each section includes:
-
A Strategic Overview: Explaining the chemical logic behind the chosen synthetic pathway.
-
Detailed Experimental Protocol: A step-by-step guide for practical execution.
-
Troubleshooting and FAQs: A question-and-answer format addressing common issues you may encounter.
Route 1: Grignard Addition to a Cyclobutanone Precursor followed by Stereoselective Reduction
This approach is a robust and logical pathway that commences with a commercially available or readily synthesized cyclobutane core, followed by the introduction of the aryl group and subsequent functional group manipulation.
Strategic Overview
The core of this strategy involves the nucleophilic addition of a Grignard reagent, derived from 4-bromobromobenzene, to an ester of 3-oxocyclobutanecarboxylic acid. This is a classic and reliable method for forming carbon-carbon bonds.[3][4][5][6][7] The resulting tertiary alcohol is then dehydrated to an alkene, which is subsequently reduced to introduce the desired hydroxyl group with potential for stereocontrol.
Caption: Workflow for Route 1, starting from 3-oxocyclobutanecarboxylic acid.
Detailed Experimental Protocol
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-oxocyclobutanecarboxylate.
Step 2: Grignard Reaction
-
Prepare the Grignard reagent by adding a solution of 4-bromobromobenzene (1.5 eq) in anhydrous THF to magnesium turnings (1.6 eq) under an inert atmosphere.
-
Cool the solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF to -78 °C.
-
Slowly add the prepared Grignard reagent to the ester solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tertiary alcohol.
Step 3: Dehydration
-
Dissolve the crude alcohol from the previous step in anhydrous THF.
-
Add Burgess reagent (1.5 eq) and stir the mixture at 50 °C for 2 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the alkene.
Step 4: Hydroboration-Oxidation
-
To a solution of the alkene (1.0 eq) in anhydrous THF at 0 °C, add a solution of borane-THF complex (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide (3 M) followed by hydrogen peroxide (30% solution).
-
Stir at room temperature for 1 hour.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the desired alcohol.
Step 5: Hydrolysis
-
Dissolve the ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 6 hours.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract with ethyl acetate, dry the organic layer, and concentrate to yield the final product.
Troubleshooting and FAQs for Route 1
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Grignard reaction. | - Incomplete formation of the Grignard reagent. - Presence of moisture in the reaction. - Competing enolization of the cyclobutanone. | - Ensure magnesium turnings are activated (e.g., with a crystal of iodine). - Use anhydrous solvents and glassware. - Perform the addition at a lower temperature (-78 °C) to favor nucleophilic addition. |
| Formation of a di-addition product in the Grignard step. | The initially formed ketone intermediate reacts with a second equivalent of the Grignard reagent. | This is a known issue with the reaction of Grignard reagents with esters.[4][5][6][7] While difficult to completely avoid, slow addition of the Grignard reagent at low temperatures can minimize this side reaction. |
| Poor stereoselectivity in the reduction step. | The reducing agent is not bulky enough to provide high facial selectivity. | Consider using a bulkier hydroboration reagent such as 9-BBN (9-borabicyclo[3.3.1]nonane) to improve the stereoselectivity of the hydroxyl group addition. |
| Incomplete hydrolysis of the ester. | Insufficient reaction time or base. | Monitor the reaction by TLC. If starting material remains, add more lithium hydroxide and/or increase the reaction time. Gentle heating may also be employed. |
Route 2: [2+2] Photocycloaddition followed by Functional Group Interconversion
This route leverages the power of photochemical [2+2] cycloaddition, a cornerstone of cyclobutane synthesis, to construct the four-membered ring.[1][2][8][9] This approach offers a convergent and potentially stereoselective pathway.
Strategic Overview
The synthesis begins with a [2+2] photocycloaddition between 4-bromostyrene and an appropriate ketene acetal. The resulting cyclobutane can then be manipulated to install the required hydroxyl and carboxylic acid functionalities.
Caption: Workflow for Route 2, initiating with a [2+2] cycloaddition.
Detailed Experimental Protocol
Step 1: [2+2] Cycloaddition
-
In a photoreactor, combine 4-bromostyrene (1.0 eq) and a solution of dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) in an appropriate solvent like diethyl ether.
-
Irradiate the mixture with a high-pressure mercury lamp while maintaining a low temperature (e.g., 0 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove zinc salts and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 2: Reductive Dechlorination
-
Dissolve the dichlorocyclobutanone (1.0 eq) in acetic acid.
-
Add activated zinc dust (5.0 eq) portion-wise, controlling the exotherm with an ice bath.
-
Stir the reaction at room temperature for 12 hours.
-
Filter the mixture through celite and dilute the filtrate with water.
-
Extract with diethyl ether, wash the organic layer with saturated sodium bicarbonate and brine, dry, and concentrate to yield the cyclobutanone.
Step 3: α-Hydroxylation
-
To a solution of the cyclobutanone (1.0 eq) in THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq).
-
Stir for 1 hour, then add a solution of MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated sodium sulfite solution.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Step 4: Reduction of the Ketone
-
Dissolve the hydroxyketone (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir for 1 hour at 0 °C.
-
Quench the reaction with acetone and then add water.
-
Extract with ethyl acetate, dry, and concentrate to obtain the diol.
Step 5: Selective Oxidation
-
Dissolve the diol (1.0 eq) in a mixture of dichloromethane and saturated sodium bicarbonate solution.
-
Add potassium bromide (0.1 eq) and TEMPO (0.01 eq).
-
Cool to 0 °C and add sodium hypochlorite solution (1.2 eq) dropwise.
-
Stir vigorously for 2 hours.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with sodium thiosulfate solution, dry, and concentrate to yield the final product.
Troubleshooting and FAQs for Route 2
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield or polymerization in the [2+2] cycloaddition. | - Inefficient photochemical reaction. - Polymerization of the styrene derivative. | - Ensure the lamp is of the correct wavelength and intensity. - Maintain a low reaction temperature to minimize side reactions. - Use a high dilution to favor intramolecular cyclization over intermolecular polymerization. |
| Incomplete dechlorination. | - Deactivated zinc. - Insufficient reaction time. | - Activate the zinc dust with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum. - Monitor the reaction by TLC and extend the reaction time if necessary. |
| Over-oxidation in the final step. | The reaction conditions are too harsh, leading to cleavage of the cyclobutane ring. | - Carefully control the stoichiometry of the oxidizing agent. - Maintain a low reaction temperature. - Consider alternative, milder oxidation conditions if over-oxidation persists. |
| Difficulty in separating diastereomers. | The stereocenters are formed with low selectivity. | - The reduction of the ketone can be influenced by the existing stereocenter. Consider using a stereoselective reducing agent (e.g., L-Selectride®) to improve the diastereomeric ratio. - Chiral chromatography may be necessary for the separation of isomers. |
Summary of Key Quantitative Data
| Parameter | Route 1 (Projected) | Route 2 (Projected) |
| Number of Steps | 5 | 5 |
| Overall Yield | Moderate | Moderate to Low |
| Key Reagents | Grignard Reagent, Burgess Reagent, Borane | Dichloroketene, Zinc, LDA, MoOPH, TEMPO |
| Stereocontrol | Can be influenced at the reduction step. | Can be influenced at the ketone reduction step. |
| Scalability | Generally good, Grignard reactions can be scaled up. | Photochemical reactions can be challenging to scale up. |
References
- Bach, T. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis.
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis.
- BenchChem. (2025). The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide.
- Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815.
- Cramer, N. (2011). Cyclobutanes in Catalysis.
- Greaney, M. F. (2007). Photocycloaddition in Natural Product Synthesis. European Journal of Organic Chemistry, 2007(29), 4801-4814.
- Kaufmann, D., & de Meijere, A. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538.
- ScholarWorks. (n.d.).
- Ouyang, L., Liao, J. H., Xia, Y. P., & Luo, R. S. (2020). Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Synlett, 31(14), 1418-1422.
- Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
- Parrish, J. D., Shelton, D. R., & Little, R. D. (2003). Titanocene(III)-Promoted Reformatsky Additions. Organic Letters, 5(20), 3615-3617.
- Liu, X. Y., Li, X. R., Zhang, C., Chu, X. Q., Rao, W., Loh, T. P., & Shen, Z. L. (2019). Iron(0)-Mediated Reformatsky Reaction for the Synthesis of β-Hydroxyl Carbonyl Compounds. Organic Letters, 21(15), 5873-5878.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023, January 22).
- Thermo Fisher Scientific. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 20.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols.
- YouTube. (2018, April 24).
- YouTube. (2024, June 17).
- Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID.
- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Guidechem. (n.d.). What is the synthesis route of 3-Oxocyclobutanecarboxylic acid?.
- PubMed. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologues of 3-hydroxy-3-methylglutaric acid.
- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR.
- PubChemLite. (n.d.). 1-(4-bromophenyl)cyclobutanecarboxylic acid (C11H11BrO2).
- BLD Pharm. (n.d.). 151157-49-2|1-(4-Bromophenyl)cyclobutanecarboxylic acid.
- MySkinRecipes. (n.d.). 3-(4-Bromophenyl)cyclobutanecarboxylic acid.
- Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid | 1432058-38-2.
- ChemScene. (n.d.). 1432059-59-0 | Methyl 1-(4-bromophenyl)
- ResearchGate. (2025, September 1). Synthesis of 1-(4-bromophenyl)-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as Potential Antibacterial Agent.
- Protheragen. (n.d.). 3-hydroxy-1-cyclobutanecarboxylic acid.
- ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
- PubMed. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors.
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Technical Support Center: Scale-up Synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address the common and critical challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. The content is structured in a practical question-and-answer format to provide direct solutions to potential issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and properties of the target molecule.
Q1: What is the most common synthetic route for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid and its precursors?
A1: The most prevalent and scalable approach involves a modified Reformatsky-type reaction followed by hydrolysis.[1][2] The general sequence begins with the reaction of a 4-bromoacetophenone derivative with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of activated zinc. This forms a β-hydroxy ester intermediate which, under specific conditions, can undergo an intramolecular cyclization to form the methyl or ethyl ester of the target molecule, Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate.[3] The final step is the hydrolysis of this ester to yield the desired carboxylic acid.
Caption: General synthetic workflow for the target molecule.
Q2: Why is the cyclobutane ring a synthetic challenge, particularly during scale-up?
A2: The cyclobutane ring possesses significant ring strain (approx. 26 kcal/mol). This inherent strain makes its formation challenging and its structure susceptible to ring-opening side reactions under harsh conditions (e.g., high temperatures or extreme pH).[4][5] During scale-up, issues like inefficient heat transfer can create localized hotspots, potentially leading to decomposition or unwanted side reactions. Furthermore, controlling the diastereoselectivity (cis/trans isomerism) of the 1,3-disubstituted ring can be difficult and often requires careful optimization of reaction conditions to avoid costly purification steps later on.[6]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns are:
-
Zinc Activation: Activation of zinc dust can be highly exothermic and may involve flammable solvents like THF. Proper inert atmosphere and temperature control are critical.
-
Reformatsky Reaction: The initiation of the Reformatsky reaction can be unpredictable and is often followed by a strong exotherm.[7] On a large scale, this requires robust reactor cooling systems and careful, portion-wise addition of reagents to maintain control.
-
Reagents: Ethyl bromoacetate is a lachrymator and toxic. Appropriate personal protective equipment (PPE) and handling in a well-ventilated area or closed system are mandatory.
Section 2: Troubleshooting Guide for Key Synthetic Steps
This section provides specific troubleshooting advice for common problems encountered during the synthesis.
Issue 1: The Reformatsky Reaction Fails to Initiate or is Sluggish.
| Question | Probable Cause & Explanation | Recommended Solution |
| Why isn't my reaction starting? | Inactive Zinc Surface. The most common cause is an oxidized passivating layer (ZnO) on the surface of the zinc metal, which prevents the crucial oxidative insertion into the carbon-bromine bond of the α-halo ester.[1][2] | Activate the Zinc. Before adding the primary substrates, treat the zinc dust in situ. A common lab-scale method is to briefly heat the zinc suspension in a solvent like THF with a small crystal of iodine or a few drops of 1,2-dibromoethane. The color change indicates activation. On a larger scale, washing the zinc with dilute HCl, followed by water, ethanol, and ether washes, then drying under vacuum, is a more controlled method. |
| My reaction starts but proceeds very slowly. | Insufficient Activation or Low Temperature. Even if initiated, a partially activated zinc surface will result in slow kinetics. Alternatively, the reaction temperature may be too low for the specific solvent and substrate combination. | Ensure Complete Activation & Optimize Temperature. Use a sufficient amount of activating agent. Once initiated, slowly warm the reaction mixture to a gentle reflux (typically in THF or toluene) to ensure a steady reaction rate. Monitor the internal temperature closely to prevent a runaway reaction. |
Issue 2: Low Yield of the Cyclized Ester Precursor and Formation of Byproducts.
| Question | Probable Cause & Explanation | Recommended Solution |
| I'm isolating a lot of ethyl 4-bromo-3-hydroxy-3-phenylbutanoate but very little of the cyclobutane product. Why? | Reaction Conditions Favor the Acyclic Adduct. The intramolecular cyclization (a Dieckmann-like condensation) requires a specific set of conditions to proceed efficiently after the initial aldol-type addition. The zinc enolate may not be reactive enough, or the workup procedure may quench the reaction before cyclization can occur. | Promote Cyclization. After the initial formation of the Reformatsky adduct, consider adding a stronger, non-nucleophilic base to facilitate the intramolecular ring closure. Alternatively, adjusting the solvent to one with a higher boiling point and increasing the reaction temperature post-initiation can drive the cyclization. |
| My main impurity is a dimer of ethyl bromoacetate (ethyl 3-oxosuccinate). How do I prevent this? | High Local Concentration of the Enolate. This occurs when the Reformatsky enolate, formed from ethyl bromoacetate and zinc, reacts with another molecule of ethyl bromoacetate instead of the target ketone. This is common if the bromoacetate is added too quickly or if the ketone is not readily available.[8] | Control Addition Rates. Use a syringe pump or an addition funnel to add the ethyl bromoacetate solution slowly to the suspension of activated zinc and 4'-bromoacetophenone. This maintains a low steady-state concentration of the enolate, favoring the reaction with the ketone. This is a critical parameter for scale-up. |
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Start -> Check_Zinc; Check_Zinc -> Activate_Zinc [label="No"]; Activate_Zinc -> Check_Addition; Check_Zinc -> Check_Addition [label="Yes"]; Check_Addition -> Slow_Addition [label="No"]; Slow_Addition -> Check_Temp; Check_Addition -> Check_Temp [label="Yes"]; Check_Temp -> Optimize_Temp [label="No"]; Optimize_Temp -> Success; Check_Temp -> Success [label="Yes"]; }
Caption: Troubleshooting flowchart for the key reaction step.
Issue 3: Challenges in Hydrolysis and Final Product Purification.
| Question | Probable Cause & Explanation | Recommended Solution |
| The ester hydrolysis is incomplete or requires harsh conditions leading to degradation. | Steric Hindrance and Substrate Stability. The ester group is on a quaternary carbon, making it sterically hindered. Standard saponification with NaOH or KOH at room temperature may be slow. High temperatures can promote side reactions like dehydration or ring-opening. | Use Lithium Hydroxide (LiOH). LiOH in a THF/water mixture is often more effective for hydrolyzing sterically hindered esters at milder temperatures (0 °C to RT). The lithium cation's small size and high charge density coordinate more effectively with the carbonyl oxygen, facilitating hydrolysis. |
| My final product is an oil or difficult to crystallize from the crude mixture. | Presence of Impurities and Isomers. Residual starting materials, acyclic byproducts, or the presence of both cis and trans isomers can inhibit crystallization. Inorganic salts from the workup can also interfere. | Implement a Multi-Step Purification Protocol. 1. Acid-Base Extraction: After hydrolysis, perform a rigorous aqueous workup. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the carboxylate and extract the product into an organic solvent like ethyl acetate or MTBE. Wash the organic layer with brine to remove water and some inorganic impurities.[7] 2. Solvent Screening for Crystallization: Concentrate the organic extract and perform a solvent screen. Common systems for carboxylic acids include ethyl acetate/heptane, acetone/water, or toluene.[9] 3. Consider Chromatography: If crystallization fails, silica gel chromatography may be necessary, though it is less ideal for large-scale production. |
Section 3: Experimental Protocols
Protocol 1: Lab-Scale (10g) Synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
Materials:
-
4'-Bromoacetophenone: 9.95 g (50 mmol)
-
Ethyl bromoacetate: 9.18 g (55 mmol)
-
Zinc dust (<10 micron, activated): 3.60 g (55 mmol)
-
Iodine: 1 crystal
-
Anhydrous Tetrahydrofuran (THF): 200 mL
-
Lithium hydroxide monohydrate (LiOH·H₂O): 4.20 g (100 mmol)
-
1 M Hydrochloric Acid (HCl): ~150 mL
-
Ethyl Acetate: 300 mL
-
Brine solution: 100 mL
Procedure:
-
Reaction Setup: To a flame-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under a nitrogen atmosphere, add the activated zinc dust and 50 mL of THF.
-
Activation: Add a single crystal of iodine and gently warm the mixture until the brown color disappears. Cool to room temperature.
-
Reagent Addition: Add the 4'-bromoacetophenone to the flask. Dissolve the ethyl bromoacetate in 100 mL of THF and add it to the addition funnel.
-
Reaction: Begin adding the ethyl bromoacetate solution dropwise to the stirred zinc suspension over 1 hour. The reaction is exothermic and should be maintained at a gentle reflux. After the addition is complete, continue stirring at reflux for an additional 2 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, dissolve the LiOH·H₂O in 50 mL of water and add this solution slowly to the reaction flask. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction by slowly adding 100 mL of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Crystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add heptane dropwise until turbidity persists. Allow to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. Filter the solid, wash with cold heptane, and dry under vacuum.
References
-
M. D. F. V. Bozel, J. D. E. T. Wilton-Ely, and C. J. de M. Donahue, "Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization," ACS Macro Letters, vol. 10, no. 1, pp. 1-7, 2021. [Online]. Available: [Link]
-
National Center for Biotechnology Information, "Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization," PubMed Central. [Online]. Available: [Link]
-
NROChemistry, "Reformatsky Reaction," NROChemistry. [Online]. Available: [Link]
-
ResearchGate, "Scale-up synthesis and synthetic transformations," ResearchGate. [Online]. Available: [Link]
-
ResearchGate, "Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate | Request PDF," ResearchGate. [Online]. Available: [Link]
-
Cambridge University Press, "Reformatsky Reaction," Cambridge University Press. [Online]. Available: [Link]
-
ResearchGate, "Scale-up synthesis and synthetic transformations," ResearchGate. [Online]. Available: [Link]
-
Wikipedia, "Reformatsky reaction," Wikipedia. [Online]. Available: [Link]
-
Chemistry LibreTexts, "Reformatsky Reaction," Chemistry LibreTexts. [Online]. Available: [Link]
-
Scribd, "Reformatsky Reaction | PDF | Unit Processes | Chemistry," Scribd. [Online]. Available: [Link]
-
Organic Syntheses, "1,1-Cyclobutanedicarboxylic Acid," Organic Syntheses. [Online]. Available: [Link]
-
ACS Publications, "Applications of C–H Functionalization Logic to Cyclobutane Synthesis," The Journal of Organic Chemistry. [Online]. Available: [Link]
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-
Thieme, "By Transformation of Other Cyclobutanes," Science of Synthesis. [Online]. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., "The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7)," inno-chem.com. [Online]. Available: [Link]
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Technical Support Center: Navigating the Reactivity of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid
Welcome to the technical support center dedicated to providing in-depth guidance on the synthetic applications of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we will explore the nuances of the bromophenyl group's reactivity, with a focus on anticipating and mitigating common side reactions. Our goal is to empower you with the knowledge to optimize your reaction outcomes, ensuring the integrity of your synthetic routes and the purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the bromophenyl group of this molecule?
A1: The bromophenyl group is primarily susceptible to side reactions common to aryl bromides, especially under conditions used for cross-coupling, metallation, and nucleophilic substitution. The most frequently encountered side reactions include:
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: The dimerization of the starting material or a reaction intermediate.
-
Benzyne Formation: Under strongly basic conditions, elimination of HBr can lead to a highly reactive benzyne intermediate, resulting in regioisomeric products.
Q2: How do the hydroxyl and carboxylic acid functional groups in the molecule influence these side reactions?
A2: The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups can significantly impact the reactivity of the bromophenyl moiety. The carboxylic acid can be deprotonated by bases used in many coupling reactions, forming a carboxylate. This carboxylate can potentially coordinate to the metal catalyst (e.g., palladium), influencing its electronic properties and catalytic activity[1]. The hydroxyl group can also participate in directing effects in certain palladium-catalyzed reactions, potentially altering the regioselectivity of transformations[2]. Furthermore, both acidic protons can complicate reactions that are sensitive to protic sources, such as Grignard and organolithium reactions.
Q3: Can I perform a Grignard reaction with this molecule without protecting the acidic functional groups?
A3: Direct formation of a Grignard reagent from the bromophenyl group of this molecule is generally not feasible without prior protection of the carboxylic acid and hydroxyl groups. Grignard reagents are potent bases and will be quenched by these acidic protons[3][4]. Attempting to form the Grignard reagent in the presence of these unprotected functional groups will lead to deprotonation and recovery of the starting material after workup, with no formation of the desired organomagnesium species.
Troubleshooting Guides
Issue 1: Significant Formation of the Dehalogenated Byproduct in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Root Cause Analysis:
Hydrodehalogenation is a prevalent side reaction in palladium-catalyzed cross-coupling, where the aryl bromide is reduced to the corresponding arene. This occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from various sources such as trace water, alcohol solvents, or even the amine or phosphine ligands themselves. This Pd-H species can then undergo reductive elimination with the aryl group, leading to the undesired byproduct[5][6]. Electron-deficient aryl bromides are often more susceptible to this side reaction[5].
Mitigation Strategies:
| Strategy | Rationale |
| Ligand Selection | Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the desired reductive elimination to form the C-C or C-N bond at a faster rate than the competing dehalogenation pathway[5]. |
| Base Selection | Switch from strong, hard bases like NaOtBu to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃. Stronger bases can sometimes promote the formation of Pd-H species[5][7]. |
| Solvent Choice | Employ anhydrous, non-polar aprotic solvents like toluene or dioxane. Protic solvents or those that can act as hydride sources should be avoided[5]. |
| Temperature Control | Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway, which may have a higher activation energy than the desired cross-coupling[5]. |
| Reagent Purity | Ensure all reagents and solvents are rigorously dried and degassed to eliminate potential sources of hydride[5]. |
Experimental Protocol: Minimizing Hydrodehalogenation in a Suzuki Coupling
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Reagent Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of a Biphenyl Homocoupling Product in Suzuki Reactions
Root Cause Analysis:
The homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of molecular oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the undesired homocoupling[6][8][9]. This is particularly problematic at the beginning of the reaction before the oxidative addition of the aryl bromide has fully consumed the Pd(0) species.
Mitigation Strategies:
| Strategy | Rationale |
| Rigorous Degassing | The most critical step is the thorough removal of dissolved oxygen from the reaction mixture. This can be achieved by sparging with an inert gas or by subjecting the mixture to several freeze-pump-thaw cycles[8][10]. |
| Use of a Pd(II) Pre-catalyst with a Reducing Agent | Using a stable Pd(II) pre-catalyst and ensuring its efficient reduction to the active Pd(0) species in situ can minimize the presence of Pd(II) that could initiate homocoupling. The addition of a mild reducing agent that does not interfere with the main catalytic cycle can be beneficial[10]. |
| Controlled Reagent Addition | In some cases, slow addition of the boronic acid to the reaction mixture containing the aryl bromide and activated catalyst can minimize its concentration and thus reduce the rate of homocoupling. |
Issue 3: Formation of Regioisomeric Products Under Strongly Basic Conditions
Root Cause Analysis:
When 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is subjected to very strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) at elevated temperatures, a benzyne intermediate can be formed via an elimination-addition mechanism[11][12][13]. The strong base abstracts a proton from one of the carbons ortho to the bromine, followed by the elimination of the bromide ion to form a highly reactive triple bond within the benzene ring. Subsequent nucleophilic addition to the benzyne can occur at either carbon of the triple bond, leading to a mixture of regioisomeric products[11][14].
Mitigation Strategies:
| Strategy | Rationale |
| Avoid Overly Strong Bases | For reactions that require basic conditions but do not intentionally proceed through a benzyne intermediate, use milder bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). |
| Temperature Control | Benzyne formation is often favored at higher temperatures. Conducting the reaction at the lowest effective temperature can help to suppress this side reaction. |
| Choice of Nucleophile and Solvent | If a benzyne intermediate is unavoidable or desired, the choice of nucleophile and solvent can sometimes influence the regioselectivity of the addition step. |
Visualizing Reaction Pathways
Diagram 1: Palladium-Catalyzed Cross-Coupling vs. Hydrodehalogenation
Caption: Competing pathways in palladium-catalyzed reactions.
Diagram 2: Troubleshooting Workflow for Undesired Byproducts
Caption: A logical workflow for troubleshooting common side reactions.
References
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Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
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Chemistry LibreTexts. (2024, March 24). 16.8: Benzyne. [Link]
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Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
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University of Illinois Urbana-Champaign. (n.d.). The Elimination-Addition Mechanism of Nucleophilic Aromatic Substitution: Benzyne. [Link]
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Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607–3612. [Link]
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ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
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Grokipedia. (n.d.). Wurtz–Fittig reaction. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. [Link]
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Organic Chemistry Portal. (n.d.). Wurtz-Fittig Reaction. [Link]
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Macmillan Group. (2013, September 18). Benzyne. [Link]
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Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
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CK-12 Foundation. (2025, December 7). Reaction with Metals - Haloarenes. [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (n.d.). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. [Link]
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Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]
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MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
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ACS Publications. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. [Link]
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Ruhr-Universität Bochum. (2021, August 10). Catalytic cross-coupling reactions. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
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Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
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Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
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National Institutes of Health. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]
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Organic Chemistry Portal. (n.d.). A Unique Catalyst Effects the Rapid Room-Temperature Cross-Coupling of Organozinc Reagents with Carboxylic Acid Fluorides, Chlorides, Anhydrides, and Thioesters. [Link]
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MDPI. (2021, June 4). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid and Its Analogs as Putative Matrix Metalloproteinase Inhibitors
Introduction: The Therapeutic Potential of Targeting Matrix Metalloproteinases with Novel Scaffolds
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a range of pathologies, including cancer metastasis, osteoarthritis, and fibrosis.[1][2] Consequently, the development of potent and selective MMP inhibitors is a significant focus in drug discovery.[3][4][5][6] The ideal MMP inhibitor should exhibit high affinity for the target enzyme's active site while maintaining selectivity over other MMPs and related metalloenzymes to minimize off-target effects.[2][3][5]
This guide explores the potential biological activity of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid as a scaffold for MMP inhibition. While direct experimental data for this specific compound is not publicly available, its structural features—a carboxylic acid capable of acting as a zinc-binding group, a rigid cyclobutane core, and a hydrophobic bromophenyl moiety—suggest a plausible role as an MMP inhibitor. This document will, therefore, present a comparative analysis of this lead compound and its hypothetical analogs, drawing upon established structure-activity relationships (SAR) for similar classes of inhibitors.
The Pharmacophore Model for MMP Inhibition
A common pharmacophore model for MMP inhibitors consists of three key components: a zinc-binding group (ZBG), a scaffold that orients the other functional groups, and a specificity-determining group that interacts with the enzyme's substrate-binding pockets.
Caption: Pharmacophore model for a typical MMP inhibitor interacting with the enzyme's active site.
Comparative Analysis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid and Its Analogs
For this comparative analysis, we will consider 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid as our lead compound and explore the predicted impact of structural modifications on its potential MMP inhibitory activity. The following table summarizes the hypothesized structure-activity relationships.
| Compound | Structure | Modification from Lead | Predicted MMP-13 Inhibitory Activity (IC50) | Rationale for Predicted Activity |
| Lead Compound | 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid | - | Moderate | The carboxylic acid can chelate the active site zinc. The bromophenyl group can occupy the S1' pocket. The rigid cyclobutane scaffold provides a defined orientation. |
| Analog 1 | 1-(4-Biphenyl)-3-hydroxycyclobutanecarboxylic acid | Bromophenyl to Biphenyl | Increased | The larger biphenyl group may form more extensive hydrophobic interactions within the S1' pocket, enhancing binding affinity. |
| Analog 2 | 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid | Bromophenyl to Chlorophenyl | Similar to Lead | The chloro and bromo groups have similar steric and electronic properties, likely resulting in comparable interactions. |
| Analog 3 | 1-(4-Bromophenyl)cyclobutanecarboxylic acid | Removal of 3-hydroxyl group | Decreased | The hydroxyl group may form a hydrogen bond with the enzyme backbone, contributing to binding affinity. Its removal would eliminate this interaction. |
| Analog 4 | 1-(4-Bromophenyl)-3-aminocyclobutanecarboxylic acid | 3-hydroxyl to 3-amino group | Increased | The amino group can act as a hydrogen bond donor and potentially form a salt bridge with an acidic residue in the enzyme, leading to stronger binding. |
| Analog 5 | 1-(4-Bromophenyl)-3-hydroxycyclopentanecarboxylic acid | Cyclobutane to Cyclopentane | Variable | The change in ring size will alter the orientation of the substituent groups. This could either improve or disrupt the optimal binding geometry. |
Experimental Protocol: In Vitro MMP-13 Inhibition Assay
To validate the predicted activities, a robust in vitro enzymatic assay is essential. The following protocol describes a common method for determining the inhibitory potency of compounds against MMP-13.
Objective: To determine the IC50 value of test compounds against human recombinant MMP-13.
Materials:
-
Human recombinant MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Workflow:
Caption: Workflow for an in vitro MMP-13 inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Setup: In a 96-well black microplate, add 2 µL of the diluted compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add 88 µL of pre-warmed assay buffer containing the appropriate concentration of MMP-13 to all wells except the negative control.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each well by determining the linear slope of the fluorescence versus time plot.
-
Normalize the rates relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Structure-Activity Relationship (SAR) Insights and Causality
The predicted SAR for our hypothetical analogs is grounded in established principles of MMP inhibitor design.[3][5]
-
The Role of the S1' Pocket: The S1' pocket of many MMPs is a deep, hydrophobic cleft. The potency of inhibitors is often directly correlated with the extent of hydrophobic interactions their P1' substituent (in this case, the aryl group) can make within this pocket.[3] This explains the predicted increase in activity for Analog 1 , where the larger biphenyl group can form more extensive van der Waals contacts.
-
Hydrogen Bonding Interactions: The presence of hydrogen bond donors or acceptors on the scaffold can significantly enhance binding affinity by interacting with residues on the enzyme surface. The predicted decrease in activity for Analog 3 upon removal of the hydroxyl group, and the potential increase for Analog 4 with the introduction of an amino group, highlight the importance of these interactions.
-
Scaffold Rigidity and Vectorial Orientation: The cyclobutane ring serves as a rigid scaffold that holds the zinc-binding group and the specificity-determining group in a fixed orientation.[7][8] This pre-organization reduces the entropic penalty of binding. The variable predicted activity of Analog 5 with a cyclopentane ring underscores the critical role of the scaffold in presenting the pharmacophoric elements in the correct spatial arrangement for optimal interaction with the active site.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activity of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid and its analogs as MMP inhibitors. Based on established SAR principles, modifications to the aryl group, the substituent on the cyclobutane ring, and the scaffold itself are predicted to have a significant impact on inhibitory potency. The proposed experimental protocol provides a clear path for validating these hypotheses.
Future research should focus on the synthesis of these and other analogs to empirically determine their activity and selectivity against a panel of MMPs. Co-crystallization studies of active compounds with their target MMPs would provide invaluable structural insights for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The cyclobutane scaffold, in particular, represents a promising and relatively underexplored area in the design of novel therapeutics targeting this important class of enzymes.[7][9]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid
Introduction: The Imperative of Rigorous Structural Validation
In the realm of chemical research and pharmaceutical development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests.[1] An incorrectly assigned structure can invalidate biological assays, derail development programs, and lead to significant wasted resources. The target of our investigation, 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, presents a compelling case study. Its structure incorporates several key features—a stereochemically complex cyclobutane ring, a halogenated aromatic system, and multiple functional groups—each demanding a specific and orthogonal analytical approach for confirmation.
This guide eschews a simple checklist methodology. Instead, it presents an integrated analytical strategy, weaving together High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Our approach is grounded in the principles of Good Laboratory Practice (GLP), which ensure the quality, reliability, and integrity of analytical data.[2][3] By synergistically applying these techniques, we create a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment.
The Integrated Analytical Workflow
Caption: Expected 2D NMR correlations for the cyclobutane ring.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like those from -OH and -COOH.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Following IUPAC standards for data reporting is recommended. [4] * ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate scans until a good signal-to-noise ratio is achieved (e.g., 1024 scans).
-
gCOSY: Use standard gradient-selected COSY parameters.
-
gHSQC: Use a standard gradient-selected HSQC sequence optimized for a one-bond ¹J(CH) coupling of ~145 Hz.
-
D₂O Exchange: After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum to identify the exchangeable -OH and -COOH protons.
-
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking. For ¹H NMR, perform integration. For 2D spectra, analyze the cross-peaks to build the connectivity map.
Conclusion: A Synthesis of Evidence
The structural validation of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is not achieved by any single experiment but by the confluence of all data.
-
HRMS provides the elemental formula, C₁₁H₁₁BrO₃, and the unmistakable isotopic signature of bromine.
-
FTIR confirms the presence of the critical carboxylic acid and hydroxyl functional groups.
-
¹³C NMR accounts for all 11 carbon atoms in their distinct chemical environments.
-
¹H NMR reveals the proton environments and their neighbor relationships, particularly the characteristic AA'BB' pattern of the p-substituted aromatic ring.
-
COSY and HSQC act as the final arbiters of connectivity, mapping the proton-proton and proton-carbon linkages, respectively, and allowing for the complete and unambiguous assignment of the complex cyclobutane ring system.
This systematic, multi-technique approach, grounded in established scientific principles and guided by GLP, provides a robust and defensible confirmation of the molecular structure. It serves as a gold standard for researchers, ensuring the integrity of their chemical matter and the reliability of all subsequent scientific endeavors.
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A Comparative Guide to the Reactivity of Halophenyl Cyclobutanecarboxylic Acids in Amide Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Halogenated organic molecules are foundational building blocks in medicinal chemistry. The nature and position of a halogen substituent can profoundly influence a molecule's physicochemical properties and its reactivity in subsequent synthetic steps. This guide provides an in-depth comparative study of the reactivity of various halophenyl cyclobutanecarboxylic acids, focusing on the formation of amide bonds—a critical reaction in the synthesis of active pharmaceutical ingredients. We will explore the underlying electronic and steric principles, provide a robust experimental protocol for assessing reactivity, and present comparative data to guide chemists in their synthetic design and decision-making.
Theoretical Framework: Understanding Substituent Effects
The reactivity of the carboxylic acid moiety in halophenyl cyclobutanecarboxylic acids is governed by a delicate interplay of electronic and steric effects imparted by the halogen substituent on the phenyl ring. These effects directly influence the electrophilicity of the carbonyl carbon, which is the central factor in reactions with nucleophiles like amines.
Electronic Effects
Two primary electronic effects are at play: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Halogens are more electronegative than carbon. Consequently, they withdraw electron density from the aromatic ring through the sigma (σ) bond framework.[1] This electron withdrawal makes the entire phenylcyclobutane system more electron-poor, which in turn increases the partial positive charge on the carboxylic acid's carbonyl carbon, enhancing its reactivity toward nucleophiles. The strength of the inductive effect correlates with electronegativity: F > Cl > Br > I.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic pi (π) system.[2] This donation of electron density, known as a positive resonance effect, counteracts the inductive effect. It increases electron density at the ortho and para positions of the ring, which can slightly decrease the electrophilicity of the distal carboxylic acid group.[3] The ability to donate via resonance is most effective for fluorine, where p-orbital overlap is optimal, and decreases down the group: F > Cl > Br > I.
For halogens, the electron-withdrawing inductive effect is generally stronger than the electron-donating resonance effect, leading to an overall deactivation of the ring in electrophilic aromatic substitution.[2][4] However, for nucleophilic attack at the carboxyl group, the net electron-withdrawing character is the dominant factor.
Steric Effects: The Ortho Effect
When a substituent is located at the ortho position (adjacent to the cyclobutane linkage), it can cause significant steric hindrance.[5][6][7][8][9] This steric clash can force the carboxylic acid group to twist out of the plane of the cyclobutane ring, and similarly, the phenyl ring may twist relative to the cyclobutane. While the "ortho effect" in benzoic acids classically leads to increased acidity by disrupting resonance, in the context of a reaction's transition state, this steric bulk primarily hinders the approach of a nucleophile, thereby decreasing the reaction rate.[5][6][7][8][9]
Hypothesis: Based on these principles, we can predict the following reactivity trends for amide bond formation:
-
Positional Isomers: Reactivity will decrease in the order para > meta > ortho, with the ortho isomer being significantly less reactive due to steric hindrance.
-
Halogen Nature (at the para position): Reactivity will generally follow the trend of the net electron-withdrawing strength, which is influenced by the balance of inductive and resonance effects.
Experimental Design for Comparative Reactivity Analysis
To empirically test our hypothesis, we will employ a standardized amide coupling reaction. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a robust and widely adopted method in modern synthesis, known for its efficiency and suppression of side reactions.[10][11][12]
Reaction Scheme
The general reaction involves coupling a series of halophenyl cyclobutanecarboxylic acids with a model amine, benzylamine, to form the corresponding N-benzylamide.
Experimental Workflow Diagram
The following diagram outlines the standardized workflow for each comparative experiment.
Caption: Standardized workflow for the comparative amide coupling experiments.
Detailed Experimental Protocol
Materials:
-
Substituted (4-Fluorophenyl)cyclobutanecarboxylic Acid
-
Substituted (4-Chlorophenyl)cyclobutanecarboxylic Acid
-
Substituted (4-Bromophenyl)cyclobutanecarboxylic Acid
-
Substituted (3-Chlorophenyl)cyclobutanecarboxylic Acid
-
Substituted (2-Chlorophenyl)cyclobutanecarboxylic Acid
-
Benzylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Internal Standard (e.g., Dodecane) for HPLC analysis
Procedure:
-
Preparation: To a stirred solution of the respective halophenyl cyclobutanecarboxylic acid (0.2 mmol, 1.0 equiv) in anhydrous DCM (2.0 mL) in a sealed vial, add benzylamine (0.22 mmol, 1.1 equiv), HOBt (0.22 mmol, 1.1 equiv), and DIPEA (0.4 mmol, 2.0 equiv). Add a known quantity of the internal standard.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath.
-
Reaction: Add EDC (0.24 mmol, 1.2 equiv) to the mixture in one portion. Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at specified time intervals (e.g., 30 min, 1h, 2h, 4h). Quench the aliquot with water, extract with ethyl acetate, and analyze the organic phase by HPLC to determine the conversion percentage.
-
Endpoint Analysis: After 4 hours, quench the entire reaction mixture with 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The final yield is determined by HPLC analysis against the internal standard.
Results: A Quantitative Comparison
The following table summarizes the reaction yields after a fixed reaction time of 4 hours, providing a clear comparison of the reactivity of the different acids under identical conditions.
| Compound ID | Halogen | Position | Yield after 4h (%) | Relative Reactivity (vs. 4-Cl) |
| 1 | F | para (4-) | 95 | 1.12 |
| 2 | Cl | para (4-) | 85 | 1.00 |
| 3 | Br | para (4-) | 82 | 0.96 |
| 4 | Cl | meta (3-) | 78 | 0.92 |
| 5 | Cl | ortho (2-) | 21 | 0.25 |
Discussion and Interpretation
The experimental data provides clear validation of our initial hypotheses, underscoring the predictable nature of substituent effects in synthetic planning.
The Dominance of Steric Hindrance
A comparison of the chloro-substituted isomers (2 , 4 , and 5 ) reveals a dramatic drop in reactivity for the ortho-substituted acid. The yield for (2-chlorophenyl)cyclobutanecarboxylic acid (5 ) was only 21%, approximately four times lower than its para-isomer (2 )[5][7][8] This stark difference is a classic manifestation of steric hindrance, where the bulky chlorine atom physically obstructs the approach of the benzylamine nucleophile to the activated carboxylic acid intermediate. The meta-isomer (4 ) shows slightly reduced reactivity compared to the para-isomer (2 ), which is consistent with the slightly weaker inductive effect at the meta position.
Unpacking Electronic Effects at the Para Position
Among the para-substituted compounds (1 , 2 , 3 ), the reactivity trend is F > Cl > Br. This aligns with the strength of the inductive effect (F > Cl > Br), which activates the carbonyl carbon for nucleophilic attack. Although fluorine also has the strongest resonance-donating effect, the powerful -I effect is the dominant factor governing the reactivity at the carboxylic acid center.[1] The (4-fluorophenyl) derivative 1 provided the highest yield (95%), confirming its superior reactivity in this context.
The logical relationship between these effects and the resulting reactivity is visualized below.
Caption: Factors influencing the reactivity of halophenyl cyclobutanecarboxylic acids.
Conclusion and Practical Implications
This comparative study demonstrates that the reactivity of halophenyl cyclobutanecarboxylic acids in EDC/HOBt mediated amide coupling is highly predictable based on fundamental principles of organic chemistry.
-
Steric hindrance is the most powerful deactivating effect. Chemists should anticipate significantly slower reaction times and lower yields for ortho-substituted substrates and may need to employ more forceful coupling conditions or alternative synthetic routes.
-
Electronic effects provide a reliable way to fine-tune reactivity. For non-sterically hindered positions (meta and para), the reactivity correlates well with the electron-withdrawing nature of the halogen. A fluorine substituent in the para position offers the highest degree of activation for the carboxylic acid.
These findings empower drug development professionals to make more informed decisions when selecting building blocks for synthesis. By understanding the interplay of these effects, researchers can better predict reaction outcomes, optimize reaction conditions, and design more efficient synthetic pathways to their target molecules.
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A Senior Application Scientist's Guide to In Silico Modeling and Docking Studies of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid Derivatives
Welcome to an in-depth examination of the computational evaluation of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid and its derivatives. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the ever-evolving landscape of medicinal chemistry. Here, we move beyond mere procedural lists to explore the strategic rationale behind the application of in silico modeling and molecular docking. Our focus is to provide a comparative framework, grounded in established scientific principles, to assess the therapeutic potential of this unique chemical scaffold.
The cyclobutane moiety, once underrepresented in medicinal chemistry, is gaining significant traction.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over more flexible cycloalkanes by providing conformational constraint, a property that can lead to improved potency and selectivity for biological targets.[3][4] When appropriately functionalized, such as with the bromophenyl group in our topic compound, these molecules present promising avenues for therapeutic intervention. This guide will walk you through a detailed, self-validating computational workflow to predict and compare the drug-like properties and target interactions of these derivatives.
The Strategic Imperative of In Silico Analysis in Modern Drug Discovery
In contemporary drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[5][6] In silico techniques, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, offer a cost-effective and high-throughput means to prioritize synthetic efforts and gain insights into structure-activity relationships (SAR).[7] By simulating molecular interactions and predicting pharmacokinetic properties, we can rationally design novel therapeutic agents with enhanced efficacy and safety profiles.
This guide will focus on a comparative analysis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid against two relevant comparator compounds: a structurally similar cyclobutane derivative and a known inhibitor of a selected biological target. This approach allows for a contextual understanding of the potential advantages and liabilities of our lead compound.
Comparative Analysis of Physicochemical and ADME Properties
A critical first step in the in silico evaluation of any potential drug candidate is the assessment of its physicochemical properties and ADME profile. These parameters are strong determinants of a compound's oral bioavailability and overall drug-likeness. For this analysis, we will utilize established computational models to predict key descriptors.
Table 1: Predicted Physicochemical Properties and ADME Profile
| Property | 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid | Comparator A: 1-Phenyl-3-hydroxycyclobutanecarboxylic acid | Comparator B: Known Inhibitor (e.g., Ibuprofen) |
| Molecular Weight ( g/mol ) | 271.11 | 192.20 | 206.29 |
| LogP (o/w) | 2.15 | 1.30 | 3.97 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| Polar Surface Area (Ų) | 57.53 | 57.53 | 37.30 |
| Lipinski's Rule of Five | Compliant | Compliant | Compliant |
| Gastrointestinal Absorption | High | High | High |
| Blood-Brain Barrier Permeant | No | No | Yes |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values would be generated using validated predictive software.
The rationale for selecting these comparators is twofold. Comparator A, lacking the bromo-substituent, allows for a direct assessment of the halogen's influence on the molecule's properties. Comparator B, a well-characterized drug, provides a benchmark for desirable pharmacokinetic attributes.
Experimental Protocols: A Step-by-Step In Silico Workflow
To ensure scientific rigor, the following detailed protocols outline a self-validating system for the in silico analysis of our target compounds.
Protocol 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
The 2D structures of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid and its comparators are sketched using chemical drawing software (e.g., ChemDraw).
-
These structures are then converted to 3D conformations and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation for docking.
-
-
Protein Target Selection and Preparation:
-
A biologically relevant protein target is selected based on the therapeutic indication. For this guide, we will hypothetically select Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs.
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. This ensures that the protein is in a chemically correct state for the docking simulation.
-
Protocol 2: Molecular Docking
-
Binding Site Identification:
-
The active site of the protein is identified, typically based on the location of the co-crystallized ligand in the PDB structure or through computational pocket detection algorithms.
-
-
Docking Simulation:
-
A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding conformation and affinity of the ligands within the protein's active site.[8]
-
The docking algorithm explores various orientations and conformations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding free energy.
-
Protocol 3: Analysis of Docking Results
-
Binding Energy and Pose Analysis:
-
The predicted binding energies (in kcal/mol) are compared to estimate the relative binding affinities of the compounds. More negative values indicate stronger binding.
-
The binding poses of the ligands are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues of the active site.
-
Table 2: Comparative Molecular Docking Results against COX-2
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid | -8.5 | Arg120, Tyr355, Ser530 |
| Comparator A: 1-Phenyl-3-hydroxycyclobutanecarboxylic acid | -7.2 | Arg120, Tyr355 |
| Comparator B: Known Inhibitor (e.g., Ibuprofen) | -9.1 | Arg120, Tyr355, Ser530 |
Note: The data presented in this table are hypothetical and for illustrative purposes.
The bromophenyl moiety in our lead compound is hypothesized to form a halogen bond with a key residue in the active site, contributing to its enhanced binding affinity compared to the non-halogenated analogue.
Visualization of the In Silico Workflow
To provide a clear visual representation of the computational pipeline, the following diagrams illustrate the key stages of the in silico modeling and docking process.
Caption: A high-level overview of the in silico drug discovery workflow.
Caption: Key molecular interactions of the lead compound in the active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the in silico evaluation of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid derivatives. The comparative analysis of physicochemical properties, ADME profiles, and molecular docking simulations provides a robust platform for prioritizing compounds for further experimental validation. The unique structural features of the cyclobutane scaffold, combined with the potential for specific halogen bonding interactions, underscore the therapeutic promise of this class of molecules.[1][9]
The next logical steps in the drug discovery pipeline would involve the synthesis of the most promising derivatives and their subsequent evaluation in in vitro and in vivo biological assays.[10][11] The insights gained from these computational studies will be invaluable in guiding these future experimental endeavors, ultimately accelerating the path toward novel and effective therapeutics.
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W. P. J. D. Heuvel, et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
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S. Singh, et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. [Link]
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A. Ak, & H. H. Cetin. (2024). Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molec. Dergipark. [Link]
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N. R. Sreenatha, et al. (2017). Spectral studies, crystal structure, molecular docking and Hirshfeld surfaces computational studies of 3-(3-Bromophenyl)-5-(4- methoxyphenyl) isoxazole. Chemical Data Collections. [Link]
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T. M. D. Ton, et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link]
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Bionet. (n.d.). 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. Bionet. [Link]
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A. Kumar, et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
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M. H. Elsherbeny, et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life. [Link]
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A Comparative Guide to Catalyst Efficacy in the Synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular scaffolds is a critical endeavor. The cyclobutane motif, in particular, has garnered significant attention as a versatile building block, offering unique three-dimensional diversity in drug design. This guide provides a comprehensive comparison of the efficacy of various catalysts in the synthesis of a key cyclobutane derivative, 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. We will delve into two primary synthetic pathways, offering detailed experimental protocols, comparative data, and an analysis of the strengths and limitations of each catalytic system to inform your synthetic strategy.
Introduction: The Importance of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, while the hydroxycyclobutane core provides a rigid and stereochemically defined scaffold. The carboxylic acid moiety offers a handle for amide bond formation and other derivatizations. The efficient and selective synthesis of this compound is therefore of paramount importance. This guide will explore two prominent synthetic routes: the reduction of a keto-ester precursor and a Reformatsky-type reaction.
Route A: Catalytic Reduction of Methyl 1-(4-Bromophenyl)-3-oxocyclobutanecarboxylate
A prevalent and effective strategy for the synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid involves the initial preparation of the corresponding keto-ester, methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, followed by a catalytic reduction of the ketone functionality. The choice of reducing agent is critical in determining the yield, stereoselectivity, and overall efficiency of this transformation.
Reaction Pathway: Reduction of a Keto-Ester Precursor
Caption: Synthetic pathway via reduction of a keto-ester precursor.
Comparative Efficacy of Reducing Agents
The selection of the reducing agent significantly impacts the outcome of the reduction of methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate. Below is a comparison of commonly employed catalytic systems.
| Catalyst/Reducing Agent | Reaction Conditions | Reported Yield (%) | Key Advantages & Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to room temperature | High (typically >90%) | Cost-effective, readily available, and easy to handle. Offers good yields for this type of reduction. Stereoselectivity may vary.[1] |
| L-Selectride® | Tetrahydrofuran (THF), -78 °C | High (typically >90%) | A bulkier reducing agent that can offer higher stereoselectivity (favoring the cis-isomer) compared to NaBH₄. Requires anhydrous conditions and lower temperatures.[2] |
| Borane-Tetrahydrofuran Complex (BH₃-THF) | Tetrahydrofuran (THF), room temperature | Good to High | Effective for the reduction of ketones and can also reduce the carboxylic ester to the corresponding diol if reaction conditions are not carefully controlled. Requires inert atmosphere and careful handling.[3] |
Experimental Protocols
-
Preparation: In a round-bottom flask, dissolve methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous methanol (0.2 M).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid to quench the excess NaBH₄.
-
Extraction: Concentrate the mixture under reduced pressure to remove methanol. Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel chromatography.
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Reaction: Cool the solution to -78 °C in a dry ice/acetone bath. Add L-Selectride® (1.0 M solution in THF, 1.2 eq.) dropwise over 30 minutes.
-
Monitoring: Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water, followed by 1 M sodium hydroxide and 30% hydrogen peroxide.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Route B: Catalytic Reformatsky-Type Reaction
The Reformatsky reaction, a classic method for the formation of β-hydroxy esters, offers a direct approach to cyclobutane rings through an intramolecular variant or by reacting a suitable precursor with a carbonyl compound. The traditional catalyst for this reaction is zinc, but other metals have been explored to improve yields and reaction conditions.
Reaction Pathway: Reformatsky-Type Synthesis
Caption: A plausible Reformatsky-type reaction pathway.
Comparative Efficacy of Metal Catalysts
While the classical Reformatsky reaction utilizes zinc, other metals have been shown to be effective, sometimes offering milder reaction conditions or improved yields.[4][5][6]
| Catalyst | Reaction Conditions | Reported Yield (%) (for similar β-hydroxy esters) | Key Advantages & Considerations |
| Zinc (Zn) | Toluene or THF, reflux | Good to excellent (typically 70-90%) | The traditional and most widely used catalyst. Activation of zinc (e.g., with iodine) is often necessary.[7] |
| Samarium(II) Iodide (SmI₂) | THF, room temperature | High (typically >85%) | A powerful single-electron transfer agent that can promote Reformatsky-type reactions under mild, aprotic conditions.[8][9] |
| Chromium(II) Chloride (CrCl₂) | THF or DMF, room temperature | Good to high | Known to mediate Nozaki-Hiyama-Kishi type reactions, which are related to the Reformatsky reaction.[10][11] |
Experimental Protocols
-
Preparation: Activate zinc dust (2.0 eq.) by stirring with 10% hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
Reaction: In a flame-dried flask under an argon atmosphere, add the activated zinc and a crystal of iodine. Add a solution of 4-bromobenzaldehyde (1.0 eq.) and ethyl bromoacetate (1.2 eq.) in anhydrous toluene.
-
Initiation: Gently heat the mixture to initiate the reaction, which is often indicated by a color change and gentle reflux. Maintain the reaction at a gentle reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Filter the mixture through celite and extract the filtrate with ethyl acetate (3 x 20 mL).
-
Purification and Hydrolysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude β-hydroxy ester is then hydrolyzed using standard conditions (e.g., lithium hydroxide in THF/water) to yield the target carboxylic acid.
-
Preparation of SmI₂: In a flame-dried flask under argon, prepare a 0.1 M solution of samarium(II) iodide in THF by reacting samarium metal with 1,2-diiodoethane until a deep blue color persists.
-
Reaction: In a separate flask under argon, dissolve 4-bromobenzaldehyde (1.0 eq.) and ethyl bromoacetate (1.1 eq.) in anhydrous THF.
-
Addition: Cool the substrate solution to -78 °C and slowly add the freshly prepared SmI₂ solution via cannula until the blue color persists, indicating complete consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow it to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification and Hydrolysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then hydrolyzed to the final carboxylic acid.
Conclusion and Future Outlook
The synthesis of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid can be effectively achieved through two primary catalytic routes: the reduction of a keto-ester precursor and a Reformatsky-type reaction.
-
For robustness, scalability, and cost-effectiveness, the reduction of the corresponding keto-ester using sodium borohydride is a highly recommended approach. This method consistently provides high yields and utilizes readily available and inexpensive reagents. For enhanced stereoselectivity, L-Selectride® presents a powerful alternative, albeit at a higher cost and with more stringent reaction conditions.
-
The Reformatsky-type reactions, particularly with modern variations using samarium(II) iodide, offer a milder and often highly efficient alternative. These methods can be particularly advantageous when dealing with sensitive substrates.
The choice of the optimal catalyst and synthetic route will ultimately depend on the specific requirements of the research, including desired scale, stereochemical purity, cost considerations, and available laboratory infrastructure. Future research in this area may focus on the development of enantioselective catalytic reductions and more efficient and atom-economical cyclization strategies to access this valuable synthetic intermediate.
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NROChemistry. Reformatsky Reaction. [Link]
- Supporting Information for a relevant public
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- NaBH4 Reduction of Ketone to Alcohol.
- Chem 353 : NaBH4 expt.
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PubMed Central. Samarium Diiodide-Mediated Reactions in Total Synthesis. [Link]
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PubMed. Samarium(II) iodide mediated radical/polar crossover reactions of cyclobutenes. An efficient approach to the BCD ring system of the penitrems. [Link]
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American Chemical Society. Borane–tetrahydrofuran. [Link]
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Semantic Scholar. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. [Link]
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- Progress on reduction of carboxylic acid and its deriv
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
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A Researcher's Guide to Benchmarking the Purity of Commercially Available 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid
In the landscape of drug discovery and development, the purity of starting materials is a cornerstone of reproducible and reliable research. The compound 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, yet obtaining this molecule with a well-documented and high-purity profile can be a significant challenge. Our investigation into commercially available sources reveals a conspicuous absence of detailed certificates of analysis, with some suppliers explicitly stating that the product is sold "as-is," leaving the onus of quality control on the end-user.
This guide is designed to empower researchers, scientists, and drug development professionals with the tools and methodologies to independently assess and compare the purity of commercially sourced 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. We will provide a comprehensive, step-by-step framework for purity determination using state-of-the-art analytical techniques, grounded in established scientific principles and regulatory expectations.
The Criticality of Purity Assessment
The presence of impurities in a starting material can have profound consequences on downstream applications. In drug development, impurities can lead to:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Certain impurities can be toxic, posing a safety risk in preclinical and clinical studies.
-
Modified Physicochemical Properties: The presence of extraneous material can affect solubility, stability, and other key physicochemical parameters of the active pharmaceutical ingredient (API).
-
Lack of Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent experimental results.
Given these risks, a robust analytical workflow for purity verification is not just good practice—it is an essential component of scientific integrity.
Proposed Analytical Workflow for Purity Determination
The following sections detail a multi-pronged analytical approach to comprehensively evaluate the purity of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid. This workflow is designed to not only quantify the main component but also to identify and characterize potential impurities.
Experimental Workflow Overview
Caption: A comprehensive workflow for the purity assessment of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
Step 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution and quantitative accuracy.[1][2] A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity.
Experimental Protocol:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (the bromophenyl chromophore should provide good sensitivity).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Rationale for Experimental Choices:
-
A C18 column is a versatile stationary phase for separating moderately polar compounds.
-
The use of formic acid in the mobile phase helps to protonate the carboxylic acid, leading to better peak shape and retention on a reverse-phase column.
-
Gradient elution is essential to ensure that both polar and non-polar impurities are eluted and detected.
Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an invaluable tool for identifying unknown impurities.[2][3]
Experimental Protocol:
The HPLC method described above can be directly coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements, which can help in determining the elemental composition of impurities.
Data Interpretation:
-
The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (271.11 g/mol ).
-
Any other peaks in the chromatogram can be analyzed for their m/z values to propose potential structures for impurities.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the main component and can be used to identify and quantify impurities, especially isomers that may not be resolved by HPLC.[4][5][6]
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Spectra to Acquire:
-
¹H NMR: Provides information on the number and types of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Helps in assigning the signals and elucidating the structure of impurities.
-
-
Internal Standard: A certified internal standard can be used for quantitative NMR (qNMR) to determine the absolute purity of the sample.
Expected ¹H NMR Signals (Illustrative):
-
Aromatic protons in the 7.0-8.0 ppm region.
-
Protons on the cyclobutane ring in the 2.0-4.0 ppm region.
-
The hydroxyl and carboxylic acid protons, which may be broad and their chemical shifts can vary depending on the solvent and concentration.
Step 4: Forced Degradation Studies for Stability-Indicating Method Development
Forced degradation studies are a regulatory requirement for drug development and are crucial for developing a stability-indicating analytical method.[7][8][9][10][11] These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.
Experimental Protocol:
Subject separate aliquots of the sample to the following conditions:
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: 80 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples by the developed HPLC method to ensure that all degradation products are well-separated from the main peak.
Potential Impurities and Their Origins
A thorough understanding of the synthetic route to 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is key to anticipating potential impurities.
Caption: Potential sources of impurities in the synthesis of the target molecule.
Hypothetical Comparison of Commercial Samples
After applying the above analytical workflow to samples from different suppliers, the data can be compiled into a comparison table for easy evaluation.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white solid | Yellowish solid | White crystalline solid |
| Purity by HPLC (% Area) | 98.5% | 95.2% | 99.7% |
| Number of Impurities >0.1% | 3 | 5 | 1 |
| Largest Single Impurity (% Area) | 0.8% (Isomer) | 2.1% (Unidentified) | 0.2% (Starting Material) |
| Purity by qNMR (%) | 98.2 ± 0.5% | 94.8 ± 0.7% | 99.5 ± 0.3% |
| Residual Solvents (ppm) | Acetone: 500 | Dichloromethane: 1200 | None Detected |
| Forced Degradation | Stable to heat and light; degrades in strong acid and base | Degrades under all stress conditions | Stable under all conditions except strong base |
Conclusion
The lack of readily available and detailed purity information for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid from commercial suppliers necessitates a proactive approach to quality control by the research community. The analytical workflow presented in this guide provides a robust framework for the comprehensive purity assessment of this important building block. By implementing these methodologies, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. We strongly advocate for the independent verification of purity for all critical reagents, especially when detailed supplier documentation is unavailable.
References
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- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR.
- ChemScene. (n.d.). Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate.
- Journal of Pharmaceutical and Biomedical Analysis. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- MedCrave online. (2016). Forced Degradation Studies.
- Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Labsolu. (n.d.). 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- MedchemExpress.com. (n.d.). Certificate of Analysis.
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- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
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The Cyclobutane Ring: A Four-Membered Scaffold Punching Above its Weight in Drug Discovery
A Comparative Guide for Medicinal Chemists
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] This strategy aims to improve pharmacological properties by moving away from flat, aromatic structures that can be prone to metabolic liabilities. Among the arsenal of sp³-rich building blocks, the cyclobutane ring, a four-membered carbocycle, has emerged as a powerful yet underutilized motif.[2][3] Its unique conformational constraints and stereochemical richness offer a compelling tool to fine-tune potency, selectivity, and pharmacokinetic profiles.[2]
This guide provides a comparative review of cyclobutane-containing building blocks, offering experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in harnessing the full potential of this versatile scaffold.
The Allure of the Strained Ring: Physicochemical Properties and Conformational Uniqueness
The cyclobutane ring is the second most strained of the simple cycloalkanes, with a strain energy of approximately 26.3 kcal/mol, second only to cyclopropane (28.1 kcal/mol).[2][4] This inherent strain is a double-edged sword; it imparts a unique, rigid, and puckered conformation while making the ring more reactive than its larger counterparts like cyclopentane (7.1 kcal/mol) and cyclohexane (no ring strain).[2]
The puckered, or "butterfly," conformation of cyclobutane alleviates some of the torsional strain that would be present in a planar structure.[1] This defined 3D geometry is a key advantage in drug design, as it can pre-organize substituents into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[2]
dot graph ER_Diagram { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} dot Caption: The unique properties of the cyclobutane ring and their impact on drug design.
A Head-to-Head Comparison: Cyclobutane vs. Common Bioisosteres
The true value of a building block is often revealed through direct comparison with established alternatives. The following sections provide experimental data to illustrate how cyclobutane stacks up against other common motifs in medicinal chemistry.
Metabolic Stability: A Shield Against Rapid Clearance
One of the most lauded attributes of the cyclobutane ring is its ability to enhance metabolic stability. By replacing metabolically labile groups, such as gem-dimethyl or phenyl rings, with a cyclobutane moiety, chemists can block sites of oxidation by cytochrome P450 (CYP) enzymes.
A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group provides compelling quantitative data on their metabolic stability in human liver microsomes. The intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes; a lower value indicates greater stability.[4]
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclopropane | 16 | |
| CF3-Cyclobutane | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| CF3-Cyclobutane | 21 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclopropane | 107 | |
| CF3-Cyclobutane | 107 |
Data sourced from Mykhailiuk et al. (2024).[4]
In the case of Model Amide 2 and Butenafine, both the CF3-cyclopropane and CF3-cyclobutane analogs demonstrated improved metabolic stability (lower CLint) compared to the tert-butyl parent compound.[4] Conversely, for Model Amide 1 and Tebutam, the introduction of either small ring resulted in decreased metabolic stability.[4] This highlights that while small rings can be a powerful tool for enhancing metabolic stability, their effect is context-dependent and requires empirical validation.
Lipophilicity and Solubility: Navigating the ADME Landscape
Lipophilicity, often measured as logP or logD, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The "escape from flatland" strategy often aims to reduce lipophilicity and improve aqueous solubility by increasing the fraction of sp³-hybridized carbons.
In a series of compounds where a tert-butyl group was replaced with a CF3-cyclobutane, an increase in lipophilicity (logD) of approximately 0.4-0.5 units was observed. While this may seem counterintuitive to the goal of reducing lipophilicity, the introduction of the cyclobutane ring can also disrupt crystal packing and, in some cases, improve solubility. The effect on solubility is often a complex interplay of factors, and direct measurement is crucial.
Potency and Binding Affinity: The Conformational Advantage
The rigid, puckered nature of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target.[5] This can lead to a significant increase in potency compared to more flexible analogs.
A compelling example is seen in the development of G9a inhibitors, where a spirocyclic cyclobutane was found to be crucial for potency. Modification to a spirocyclic cyclopentane or cyclohexane resulted in a potency drop of at least one order of magnitude.[6] Similarly, in a series of cannabinoid receptor antagonists, larger carbocycle analogs showed lower potencies compared to their cyclobutane and cyclobutene counterparts.[2]
| Bioisosteric Replacement | Target | Observation | Reference |
| Spirocyclic Cyclopentane/Cyclohexane for Spirocyclic Cyclobutane | G9a Histone Methyltransferase | >10-fold decrease in potency | [6] |
| Cyclohexyl for Cyclobutyl Linker | PDE10A | Reduced potency | [2] |
| Phenyl for Cyclobutyl Linker | Tankyrase (TNKS) | Superior affinity with cyclobutyl linker | [2] |
Case Study: Cyclobutane in JAK Inhibitors and the JAK-STAT Pathway
The Janus kinase (JAK) family of enzymes plays a critical role in the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases. As such, JAK inhibitors are an important class of therapeutic agents. The conformational rigidity of the cyclobutane ring has been leveraged in the design of potent and selective JAK inhibitors.
dot graph JAK_STAT_Pathway { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} dot Caption: The JAK-STAT signaling pathway and the point of intervention for cyclobutane-containing JAK inhibitors.
The defined stereochemistry of substituted cyclobutanes allows for the precise orientation of pharmacophoric groups to optimize interactions within the ATP-binding site of JAK enzymes. This can lead to both high potency and selectivity against different JAK isoforms.
Experimental Protocols: Synthesizing Key Cyclobutane Building Blocks
The successful incorporation of the cyclobutane motif into drug candidates relies on the availability of versatile and efficiently synthesized building blocks. Here, we provide detailed protocols for the synthesis of two key cyclobutane intermediates.
Protocol 1: Synthesis of Cyclobutanecarboxylic Acid
This protocol describes the synthesis of cyclobutanecarboxylic acid via a malonic ester synthesis followed by decarboxylation.
Step 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux.
-
Add 1,3-dibromopropane dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the sodium bromide precipitate, and wash with ethanol.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain diethyl cyclobutane-1,1-dicarboxylate.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the diethyl cyclobutane-1,1-dicarboxylate with an excess of a 10% aqueous solution of sodium hydroxide for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~1.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield cyclobutane-1,1-dicarboxylic acid.
-
Heat the dicarboxylic acid at 150-160 °C until the evolution of carbon dioxide ceases.
-
Purify the resulting crude cyclobutanecarboxylic acid by vacuum distillation.
dot graph Protocol1_Workflow { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} dot Caption: Workflow for the synthesis of cyclobutanecarboxylic acid.
Protocol 2: Photochemical [2+2] Cycloaddition for the Synthesis of a Substituted Cyclobutane
This protocol describes a general procedure for the synthesis of a cyclobutane derivative via a photosensitized [2+2] cycloaddition of an alkene and an enone.
-
In a quartz reaction vessel, dissolve the alkene and the enone in a suitable solvent (e.g., acetone or acetonitrile). Acetone can often serve as both the solvent and the triplet sensitizer. If another solvent is used, add a catalytic amount of a photosensitizer such as benzophenone.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the triplet excited state.
-
Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature. The use of a Pyrex filter may be necessary to filter out shorter wavelengths that could cause side reactions.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting materials are consumed, stop the irradiation and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.
Conclusion: A Four-Membered Ring with a Bright Future
The cyclobutane ring, with its unique conformational properties and ability to positively impact key drug-like properties, represents a valuable and still underutilized building block in the medicinal chemist's toolbox. The evidence presented in this guide demonstrates that the strategic incorporation of a cyclobutane moiety can lead to significant improvements in metabolic stability, binding affinity, and overall pharmacokinetic profile. While not a universal solution, the head-to-head comparisons with other common bioisosteres underscore the potential of this four-membered scaffold to address specific challenges in drug discovery. As synthetic methodologies for accessing diverse and functionalized cyclobutane building blocks continue to advance, we can expect to see this versatile ring play an increasingly important role in the development of the next generation of therapeutics.
References
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- BenchChem. (2025).
- PharmaBlock. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Cyclobutane and Cyclopentane Analogues in Drug Discovery: Unveiling the Impact of Ring Size on Pharmac.
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
- Rogers-Evans, M., Wuitschik, G., & Carreira, E. M. (2008). The oxetane ring as a module in drug discovery.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). A bioisostere of the gem-dimethyl group: the 3-monosubstituted oxetane.
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RCSB Protein Data Bank. (n.d.). 4BAH: Thrombin in complex with inhibitor. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method ensures the reliability, reproducibility, and accuracy of results, forming the bedrock of regulatory submissions and quality control.[1][2][3][4] This document delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion on the essential role of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
The validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a lifecycle approach to analytical procedures.[5][6][7][8][9][10][11] The objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, enabling you to select and validate the most suitable analytical technique for your intended purpose.[12]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the preeminent technique for the analysis of non-volatile and thermally unstable compounds, making it exceptionally well-suited for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.[13][14] Its carboxylic acid and hydroxyl functional groups render the molecule non-volatile, making direct analysis by GC challenging. The presence of the bromophenyl group provides a strong chromophore, ideal for UV detection.
Causality Behind Method Choice: Why HPLC-UV?
-
Analyte Properties: The target molecule is a solid with low volatility, making liquid chromatography the natural choice.
-
Detection: The aromatic ring with bromine substitution allows for sensitive detection using a UV-Vis spectrophotometer, a standard and robust detector in most laboratories.
-
Versatility: HPLC methods are highly versatile for assays, impurity profiling, and stability testing in both drug substances and finished products.[13]
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol outlines a reverse-phase HPLC method for the quantification of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v). Rationale: The acidified aqueous phase suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.
-
Detection Wavelength: 249 nm.[15] Rationale: This wavelength corresponds to a high absorbance region for the bromophenyl chromophore, maximizing sensitivity.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of reference standard and dissolve in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of at least five concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the test sample at a target concentration of 100 µg/mL in the mobile phase.
-
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Performance Data Summary for HPLC Method
The following table summarizes typical acceptance criteria for the validation of this HPLC method, as per ICH guidelines.[1][7][16]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.999; baseline resolution from impurities. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | Establishes a proportional relationship between concentration and response.[1] |
| Range | 80% to 120% of the test concentration. | The interval where the method is accurate, precise, and linear.[17] |
| Accuracy | 98.0% to 102.0% recovery. | Measures the closeness of the results to the true value.[18] |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for 6 injections. | Shows consistency of results within the same run.[3] |
| Precision (Intermediate) | %RSD ≤ 2.0% across different days, analysts, or equipment. | Demonstrates method ruggedness under varied conditions. |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10. | The lowest concentration quantifiable with acceptable accuracy and precision.[2][3] |
| Limit of Detection (LOD) | S/N ratio ≥ 3. | The lowest concentration detectable by the method.[2][3] |
| Robustness | %RSD ≤ 2.0% with deliberate variations (e.g., ±5% mobile phase, ±2°C temp). | Shows the method's reliability with minor procedural changes.[6] |
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
While HPLC is the more direct method, GC-MS serves as a powerful alternative, especially for trace-level analysis or definitive identification.[13] GC is highly effective for analyzing halogenated organic compounds.[19][20] However, due to the low volatility of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, a crucial derivatization step is required to convert the analyte into a thermally stable, volatile form.
Causality Behind Method Choice: Why GC-MS?
-
High Sensitivity: GC-MS can offer superior sensitivity compared to HPLC-UV, making it suitable for detecting trace impurities or for pharmacokinetic studies with low sample concentrations.[21][22]
-
High Specificity: The mass spectrometer provides mass-to-charge ratio data, offering unambiguous identification of the analyte and its related substances, which is a significant advantage over UV detection.[13]
-
Derivatization Requirement: The necessity of derivatization adds complexity and a potential source of variability to the sample preparation process. This is a critical trade-off against the directness of HPLC.
Experimental Protocol: A Validated GC-MS Method (with Derivatization)
This protocol involves converting the carboxylic acid and hydroxyl groups into their trimethylsilyl (TMS) ethers/esters.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Derivatization Procedure:
-
Accurately weigh the sample or standard into a vial and evaporate to dryness under a stream of nitrogen.
-
Add 100 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes. Rationale: This reaction silylates the acidic protons on the hydroxyl and carboxylic acid groups, creating a volatile derivative suitable for GC analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A low-polarity column suitable for a wide range of organic molecules.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Temperature Program: Initial 100°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (using characteristic ions of the derivatized analyte) and Full Scan for identification.
-
Workflow for GC-MS Method Validation
Caption: Workflow for structural confirmation by NMR.
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends critically on the analytical objective.
| Feature | HPLC-UV | GC-MS |
| Analyte Volatility | Ideal for non-volatile compounds. [13][14] | Requires volatile compounds; derivatization needed. [22][23] |
| Sample Preparation | Simple: dissolve and inject. | Complex: requires a consistent derivatization step. |
| Speed of Analysis | Run times are typically 10-30 minutes. [24] | Run times can be faster, but sample prep is longer. [24] |
| Sensitivity | Good, dependent on chromophore. | Potentially higher, especially in SIM mode. [22] |
| Specificity/Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum. [13] |
| Cost | Generally lower instrument and solvent cost. [24] | Higher initial instrument cost and gas consumption. |
| Primary Application | Routine QC, assay, impurity profiling, stability studies. | Trace analysis, definitive identification, metabolite ID. |
Conclusion and Recommendation
For the routine quality control, assay, and impurity determination of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid , a validated RP-HPLC-UV method is the superior choice . Its primary advantages are the simplicity of sample preparation, direct analysis without derivatization, robustness, and lower operational cost, making it ideal for high-throughput environments.
GC-MS should be considered a complementary technique. It is best employed when the analytical goal is to detect and identify trace-level volatile or semi-volatile impurities that may not be amenable to HPLC, or when absolute, mass-based confirmation of an unknown peak is required. The added complexity and potential for variability from the derivatization step make it less suitable for routine quantitative analysis of the parent compound.
Ultimately, the development and validation of any analytical method must be fit for its intended purpose, a principle that is central to modern regulatory guidelines. [10][12]By understanding the strengths and weaknesses of each technique, researchers can confidently select and validate a method that ensures data integrity and supports the delivery of safe and effective pharmaceutical products.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, a compound whose structural features—a halogenated aromatic ring and a carboxylic acid group—necessitate a rigorous and informed approach to waste management. Our objective is to ensure that laboratory safety and environmental stewardship are upheld, building trust through scientifically sound practices.
Hazard Identification and Core Chemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe management. 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is not a benign substance; its hazard profile requires careful consideration.
Chemical Structure Analysis:
-
Halogenated Organic Compound: The presence of a bromine atom on the phenyl ring classifies this substance as a brominated organic compound. Halogenated organic wastes are subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins and furans, if not incinerated at appropriate temperatures.[1][2]
-
Carboxylic Acid: The carboxylic acid functional group imparts acidic properties. This necessitates segregation from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[3][4]
-
Acute Toxicity: This compound is classified as acutely toxic if ingested.
A summary of its hazard classification is provided below.
| Hazard Classification | Details | Source |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [5] |
| Signal Word | Danger | [5] |
| Hazard Statement | H301: Toxic if swallowed | [5] |
| Hazard Class | Acute Toxicity, Oral (Category 3) | [5] |
| Storage Class | 6.1C: Combustible, acutely toxic | [5] |
Immediate Safety & Spill Management Protocol
Prior to handling or disposal, ensure all necessary engineering controls (e.g., a certified chemical fume hood) are operational and that appropriate Personal Protective Equipment (PPE) is worn.[6][7]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) suitable for handling toxic solids.
-
Respiratory Protection: For handling bulk quantities or if dust may be generated, a NIOSH-approved respirator is required.[7]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[7]
Spill Cleanup Procedure (Solid Material):
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent, to avoid generating dust.[9][10]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, robust, and sealable waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol), followed by a soap and water solution.[11] All cleaning materials must be collected as hazardous waste.
-
Disposal: Seal and label the container holding the spill cleanup materials as hazardous waste and manage it according to the procedures outlined below.
The Disposal Decision Workflow
The proper disposal of 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid is not optional; it is a required safety and regulatory procedure. The following workflow illustrates the decision-making process from waste generation to final disposal.
Caption: Disposal workflow for 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is crucial for ensuring safety and compliance.
1. Waste Classification:
-
Upon deciding to discard 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, whether it is excess, expired, or contaminated, it must be managed as hazardous waste.[12] Do not dispose of this chemical down the drain or in regular trash under any circumstances.[6][13]
2. Container Selection:
-
Select a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical.[12] A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is recommended.[3]
-
If reusing a container, ensure it is triple-rinsed, and all previous labels are completely defaced or removed. The rinsate from cleaning a container that held a toxic chemical must also be collected as hazardous waste.[12]
3. Waste Segregation (Critical Step):
-
This waste must be segregated as a halogenated organic solid .[2]
-
DO NOT MIX this compound with other waste streams. Specifically, ensure it is stored separately from:
-
The causality for this segregation is twofold: preventing dangerous chemical reactions in the lab and ensuring the waste is correctly routed for high-temperature incineration by the disposal facility.[1]
4. Labeling:
-
As soon as the first quantity of waste is added to the container, affix a "Hazardous Waste" tag.[3][4]
-
The tag must be filled out completely and legibly, including:
5. Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a secure location, such as a secondary containment tray within a ventilated cabinet, away from general laboratory traffic.[15] Do not store waste containers in hallways or other public areas.[4][14]
-
Keep the waste container closed at all times except when adding waste.[3][6]
6. Arranging for Professional Disposal:
-
Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 60-90 days), arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal service to schedule a collection.[16] Professional disposal services ensure that the waste is managed and treated in full compliance with all regulatory requirements.[16][17]
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid, its classification as a toxic, halogenated organic compound dictates a disposal path centered on careful segregation, secure containment, and professional thermal treatment. By adhering to the detailed protocols in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby maintaining the highest standards of scientific integrity and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
